molecular formula C12H14N5Na3O13P3+ B13387382 GS-443902 trisodium

GS-443902 trisodium

Cat. No.: B13387382
M. Wt: 598.16 g/mol
InChI Key: SLVVSIUNIVFLJS-AZIZZYAFSA-L
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Description

GS-443902 trisodium is a useful research compound. Its molecular formula is C12H14N5Na3O13P3+ and its molecular weight is 598.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N5Na3O13P3+

Molecular Weight

598.16 g/mol

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate

InChI

InChI=1S/C12H16N5O13P3.3Na/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22;;;/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22);;;/q;3*+1/p-2/t7-,9-,10-,12+;;;/m1.../s1

InChI Key

SLVVSIUNIVFLJS-AZIZZYAFSA-L

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)C#N)N.[Na+].[Na+].[Na+]

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)C#N)N.[Na+].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

GS-443902 trisodium mechanism of action in coronaviruses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of GS-443902 Trisodium in Coronaviruses

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanism by which this compound, the active triphosphate form of the nucleoside analog GS-441524, exerts its antiviral effects against a broad range of coronaviruses. GS-441524 is also the principal plasma metabolite of the prodrug remdesivir (GS-5734).[1][2] Understanding this mechanism is critical for the ongoing development of effective antiviral therapies.

Overview of the Antiviral Agent

GS-441524 is a 1'-cyano-substituted adenosine C-nucleoside ribose analogue.[3] On its own, it is a prodrug that must be metabolized intracellularly to its pharmacologically active form, this compound (also known as GS-441524 triphosphate or RDV-TP).[1][4] This active metabolite is a direct-acting antiviral that targets the core of the viral replication machinery.[5][6] The parent nucleoside, GS-441524, has demonstrated significant therapeutic efficacy in treating feline infectious peritonitis (FIP), a lethal coronavirus disease in cats, and shows potent activity against other coronaviruses, including SARS-CoV-2.[3][7]

Core Mechanism of Action

The antiviral activity of GS-443902 is a multi-step process that begins with cellular uptake of its parent nucleoside and culminates in the disruption of viral RNA synthesis.

Cellular Uptake and Metabolic Activation

The journey of the antiviral begins with the entry of the parent nucleoside, GS-441524, into the host cell. Due to its hydrophilic nature, cellular uptake is dependent on membrane-bound nucleoside transporters such as ENT1 and ENT2.[8][9]

Once inside the cell, GS-441524 undergoes a three-step phosphorylation cascade, catalyzed by host cell kinases, to be converted into its active triphosphate form, GS-443902.[1][3][10] This bioactivation is a critical, rate-limiting step for its antiviral efficacy.

  • Monophosphorylation: Cellular kinases, likely adenosine kinase (ADK), catalyze the first phosphorylation, converting GS-441524 into GS-441524 monophosphate (GS-441524-MP).[1][11]

  • Diphosphorylation: The monophosphate form is subsequently phosphorylated to a diphosphate.

  • Triphosphorylation: A final phosphorylation step yields the active nucleoside triphosphate (NTP) analog, GS-443902.[1]

This intracellular conversion is essential, as the triphosphate form is the actual molecule that interacts with the viral polymerase.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) GS441524_ext GS-441524 (Nucleoside) transporter Nucleoside Transporters (ENT1/2) GS441524_ext->transporter Uptake GS441524_int GS-441524 GS_MP GS-441524 Monophosphate (GS-MP) GS441524_int->GS_MP Phosphorylation GS_DP GS-441524 Diphosphate (GS-DP) GS_MP->GS_DP Phosphorylation GS_TP Active GS-443902 (GS-TP / RDV-TP) GS_DP->GS_TP Phosphorylation Kinases1 Host Kinases (e.g., ADK) Kinases1->GS_MP Kinases2 Host Kinases Kinases2->GS_DP Kinases3 Host Kinases Kinases3->GS_TP transporter->GS441524_int

Caption: Cellular uptake and metabolic activation of GS-441524.
Inhibition of RNA-Dependent RNA Polymerase (RdRp)

The central enzyme in coronavirus replication is the RNA-dependent RNA polymerase (RdRp), also known as nsp12.[12][13] This enzyme, in complex with cofactors nsp7 and nsp8, is responsible for synthesizing new viral RNA genomes.[13]

GS-443902 is a structural analog of adenosine triphosphate (ATP), one of the four natural building blocks of RNA.[2][14] This mimicry allows it to act as a competitive inhibitor.

  • Competition with ATP: GS-443902 competes with the natural ATP substrate for binding to the active site of the viral RdRp complex.[6][15] Studies have shown a high selectivity for the viral polymerase to incorporate GS-443902 over ATP.[15]

  • Incorporation into Viral RNA: The RdRp mistakenly incorporates GS-443902 into the growing (nascent) viral RNA strand instead of an adenosine nucleotide.[14][16]

Delayed Chain Termination

Unlike many nucleoside analogs that cause immediate chain termination, the incorporation of GS-443902 results in a unique mechanism known as delayed chain termination .[2][5]

After GS-443902 is incorporated at position i, the RdRp is able to add approximately three more nucleotides to the RNA strand before synthesis is irreversibly halted at position i+3.[5][6] This delayed termination is a key feature of its mechanism against coronaviruses.[5] The structural basis for this halt is hypothesized to be a steric clash or conformational change within the enzyme complex once the analog is a few bases deep in the RNA exit channel.[16]

Evasion of Proofreading

Coronaviruses possess a proofreading exoribonuclease (ExoN, part of nsp14) that can identify and excise mismatched nucleotides incorporated by the RdRp.[2] GS-443902 is designed to evade this proofreading mechanism, ensuring that its incorporation leads to termination and is not simply corrected by the virus.[2][17]

G cluster_RdRp Viral RdRp Complex (nsp12/7/8) RdRp RdRp Active Site Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Incorporation GS-443902 Incorporated RdRp->Incorporation Incorporation into Nascent RNA (position i) RNA_template Viral RNA Template RNA_template->RdRp ATP ATP (Natural Substrate) ATP->RdRp Competition GSTP GS-443902 (ATP Analog) GSTP->RdRp Competition Termination Delayed Chain Termination (at position i+3) Incorporation->Termination 3 more nucleotides added

Caption: Inhibition of viral RdRp by GS-443902.

Quantitative Data Summary

The efficacy of GS-441524 and its prodrug, remdesivir, has been quantified in numerous in vitro studies. The active triphosphate, GS-443902, has also been characterized for its direct inhibitory effects on the viral polymerase.

Table 1: In Vitro Antiviral Activity
CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Reference
GS-441524 MERS-CoVHAE0.9> 100[14]
GS-441524 FIPVCRFK0.78> 100[9]
GS-441524 SARS-CoV-2Vero E61.86> 10 (not cytotoxic)[8]
GS-441524 SARS-CoV-2Vero E60.48Not specified[9]
GS-441524 HCoV-OC43Huh-74.1Not specified[18]
Remdesivir MERS-CoVHAE0.074> 10[14]
Remdesivir SARS-CoV-2Vero E67.43> 10 (not cytotoxic)[8]
Remdesivir HCoV-OC43Huh-70.01Not specified[18]

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells in vitro.

Table 2: RdRp Inhibition
CompoundTarget PolymeraseIC₅₀ (µM)Reference
GS-443902 RSV RdRp1.1[19][20]
GS-443902 HCV RdRp5[19][20]

IC₅₀ (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Pharmacokinetic Parameters of GS-441524
SpeciesAdministrationDoseOral Bioavailability (%)Plasma Half-life (t½)Reference
HumanIV (as Remdesivir)N/AN/A~24 hours[1]
RatOral10, 30, 100 mg/kg33%~4.8 hours[8][21]
DogOralN/A85%N/A[8]
Cynomolgus MonkeyOral5 mg/kg8.3%N/A[8]
Cynomolgus MonkeyIV (as Remdesivir)10 mg/kgN/A(Prodrug t½: 20 min)[2][15]

Key Experimental Protocols

The following methodologies are fundamental to characterizing the mechanism of action of GS-443902.

Antiviral Activity Assay (CPE Inhibition)

This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound (GS-441524) in cell culture medium.

  • Infection: Remove the growth medium from the cells and add the compound dilutions. Subsequently, add a standardized amount of coronavirus stock to the wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus) wells.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (e.g., 72-96 hours).

  • Quantification of CPE: Remove the medium and stain the remaining viable cells with a solution such as 0.5% crystal violet in methanol/formalin. After washing and drying, solubilize the dye with methanol or a suitable solvent.

  • Data Analysis: Read the absorbance of each well using a plate reader. Calculate the percentage of CPE inhibition for each drug concentration relative to the control wells. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for a CPE-based antiviral assay.
RdRp Inhibition Assay (Biochemical Assay)

This in vitro assay directly measures the inhibition of the purified viral polymerase enzyme.

  • Reagent Preparation: Assemble a reaction mixture containing a buffer, divalent cations (Mg²⁺), a synthetic RNA template-primer, and the four natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]GTP).

  • Enzyme and Inhibitor: Purify the recombinant coronavirus RdRp complex (nsp12/7/8). Prepare serial dilutions of the active metabolite, GS-443902.

  • Reaction Initiation: Add the purified RdRp enzyme and the inhibitor (GS-443902) at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at a physiological temperature (e.g., 30-37°C) for a set time (e.g., 30-60 minutes) to allow for RNA synthesis.

  • Reaction Termination: Stop the reaction by adding a chelating agent like EDTA.

  • Product Analysis: Separate the newly synthesized, radiolabeled RNA product from the unincorporated nucleotides using methods like gel electrophoresis (PAGE) or filter binding assays.

  • Data Analysis: Quantify the amount of incorporated radioactivity. Determine the percentage of RdRp inhibition for each concentration of GS-443902 and calculate the IC₅₀ value.

Intracellular Metabolite Analysis by LC-MS/MS

This protocol quantifies the amount of GS-441524 and its phosphorylated metabolites inside cells.

  • Cell Treatment: Incubate host cells with a known concentration of GS-441524 for various time points (e.g., 2, 24, 48 hours).

  • Cell Lysis and Extraction: At each time point, wash the cells with cold PBS to remove extracellular compound. Lyse the cells and extract the intracellular metabolites using a cold solvent, typically 70-80% methanol or acetonitrile, which also precipitates proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant containing the metabolites. Dry the supernatant completely under a stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent for liquid chromatography-tandem mass spectrometry (LC-MS/MS). Inject the sample into the LC-MS/MS system.

  • Quantification: Use a validated method with specific mass transitions for GS-441524, its monophosphate, diphosphate, and triphosphate (GS-443902) forms. Quantify the concentrations of each metabolite by comparing the peak areas to those of known analytical standards.

Resistance

While highly effective, resistance to GS-441524 can emerge through mutations in the viral genome, specifically in the regions encoding the RdRp (nsp12) and the proofreading exoribonuclease (nsp14).[22][23] Continuous monitoring and the development of alternative antivirals with different mechanisms of action are crucial to manage potential resistance.[24]

Conclusion

The mechanism of action of this compound against coronaviruses is a well-defined process of competitive inhibition targeting the viral RNA-dependent RNA polymerase. Its intracellular activation from the parent nucleoside GS-441524, followed by incorporation into the nascent viral RNA and subsequent delayed chain termination, provides a potent and specific method of disrupting viral replication. The quantitative data from in vitro and pharmacokinetic studies underscore its high efficacy and support its continued investigation and clinical application in treating coronavirus infections.

References

The Role of GS-443902 Trisodium in the Inhibition of Viral RNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-443902 trisodium, the pharmacologically active triphosphate form of the nucleoside analog GS-441524, represents a potent and selective inhibitor of viral RNA-dependent RNA polymerase (RdRp). This technical guide delineates the mechanism of action, quantitative inhibitory data, and key experimental methodologies related to GS-443902's role in disrupting viral replication. Through competitive binding and delayed chain termination, GS-443902 effectively abrogates the synthesis of viral RNA, highlighting its broad-spectrum antiviral potential. This document provides a comprehensive resource for researchers engaged in the study of viral enzymology and the development of novel antiviral therapeutics.

Introduction

The emergence and re-emergence of pathogenic RNA viruses constitute a significant and ongoing threat to global public health. A critical enzyme in the life cycle of these viruses is the RNA-dependent RNA polymerase (RdRp), which is responsible for the replication of the viral genome. Due to its essential nature and lack of a mammalian homolog, the viral RdRp is a prime target for antiviral drug development.

Nucleoside analogs are a class of antiviral agents that mimic naturally occurring nucleosides and interfere with viral replication.[1] GS-441524 is a C-nucleoside adenosine analog that has demonstrated broad-spectrum activity against various RNA viruses.[2] However, GS-441524 is a prodrug that must be intracellularly metabolized to its active triphosphate form, GS-443902, to exert its antiviral effect.[3] This guide focuses on the pivotal role of this compound in the inhibition of viral RNA synthesis.

Mechanism of Action

The antiviral activity of GS-443902 is a multi-step process that begins with the cellular uptake of its parent nucleoside, GS-441524, and culminates in the disruption of viral RNA synthesis.

Cellular Uptake and Metabolic Activation

GS-441524 is hydrophilic and its uptake into host cells is facilitated by membrane-bound nucleoside transporters.[4] Once inside the cell, GS-441524 undergoes a three-step phosphorylation cascade to form the active GS-443902 triphosphate.[3] This process is catalyzed by host cell kinases. The initial phosphorylation to the monophosphate form is considered the rate-limiting step.[4]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS-441524_ext GS-441524 GS-441524_int GS-441524 GS-441524_ext->GS-441524_int Nucleoside Transporters GS-441524_MP GS-441524-MP (Monophosphate) GS-441524_int->GS-441524_MP Host Kinases (Rate-limiting) GS-441524_DP GS-441524-DP (Diphosphate) GS-441524_MP->GS-441524_DP Host Kinases GS-443902 GS-443902 (Active Triphosphate) GS-441524_DP->GS-443902 Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS-443902->RdRp Competitive Inhibition RNA_synthesis Viral RNA Synthesis GS-443902->RNA_synthesis Incorporation & Delayed Chain Termination RdRp->RNA_synthesis Catalyzes G start Start plate_cells Plate host cells in 96-well plates start->plate_cells incubate1 Incubate cells to form a confluent monolayer plate_cells->incubate1 add_compound Add serial dilutions of GS-441524 to wells incubate1->add_compound infect_cells Infect cells with a standardized amount of virus add_compound->infect_cells incubate2 Incubate for several days until CPE is visible in virus control wells infect_cells->incubate2 stain_cells Stain viable cells (e.g., with Crystal Violet) incubate2->stain_cells measure_absorbance Measure absorbance to quantify cell viability stain_cells->measure_absorbance calculate_ec50 Calculate EC50 value from dose-response curve measure_absorbance->calculate_ec50 end End calculate_ec50->end

References

GS-443902 Trisodium: A Technical Whitepaper on the Active Metabolite of Remdesivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Remdesivir (GS-5734) has emerged as a critical antiviral agent, particularly in the context of the COVID-19 pandemic. However, its therapeutic efficacy is not direct but is mediated through its conversion to the active nucleoside triphosphate analog, GS-443902. This technical guide provides an in-depth exploration of GS-443902 trisodium, the stable salt form of the active metabolite, and its parent nucleoside, GS-441524. We will delve into the comparative biochemistry, pharmacology, and antiviral activity of these compounds, presenting key data in a structured format to facilitate research and development efforts. This document also includes detailed experimental methodologies and visual representations of critical pathways and workflows to provide a comprehensive resource for the scientific community.

Introduction: From Prodrug to Active Agent

Remdesivir is a phosphoramidate prodrug of the adenosine nucleoside analog GS-441524.[1] This prodrug design enhances cellular permeability, allowing for more efficient intracellular delivery of the therapeutic moiety.[2] Once inside the cell, Remdesivir undergoes a multi-step metabolic activation cascade to form its pharmacologically active triphosphate form, GS-443902.[3][4] This active metabolite is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[5]

GS-441524, the parent nucleoside of Remdesivir, is also a key intermediate in this process and has demonstrated antiviral activity in its own right.[6] Understanding the distinct and comparative properties of Remdesivir, GS-441524, and the ultimate active form, GS-443902, is paramount for optimizing antiviral therapies and developing next-generation therapeutics.

Mechanism of Action: Targeting Viral Replication

The antiviral activity of Remdesivir is entirely dependent on its intracellular conversion to GS-443902. This active triphosphate analog mimics the natural adenosine triphosphate (ATP) and acts as a substrate for the viral RdRp.[5] Upon incorporation into the nascent viral RNA strand, GS-443902 induces delayed chain termination, thereby halting viral replication.[7]

The metabolic activation of Remdesivir to GS-443902 involves a series of enzymatic steps, while GS-441524 enters the cell and is subsequently phosphorylated to the active triphosphate form.[2][8]

Signaling Pathway: Metabolic Activation of Remdesivir and GS-441524

metabolic_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir (GS-5734) Remdesivir_int Remdesivir Remdesivir->Remdesivir_int Cellular Uptake GS441524_ext GS-441524 GS441524_int GS-441524 GS441524_ext->GS441524_int Nucleoside Transporters Alanine_Metabolite Alanine Metabolite (GS-704277) Remdesivir_int->Alanine_Metabolite Carboxylesterase 1 (CES1) Cathepsin A (CatA) GS441524_MP GS-441524 Monophosphate Alanine_Metabolite->GS441524_MP Histidine Triad Nucleotide-Binding Protein 1 (HINT1) GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Phosphorylation GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 Phosphorylation RdRp Viral RdRp GS443902->RdRp Inhibits Replication_Inhibition Replication Inhibition GS443902->Replication_Inhibition Causes GS441524_int->GS441524_MP Adenosine Kinase RNA_Replication Viral RNA Replication RdRp->RNA_Replication Mediates pk_workflow cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Processing Blood_Collection Blood Sample Collection (Time-course) Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation (with Internal Standard) Plasma_Separation->Protein_Precipitation UHPLC_Separation UHPLC Separation Protein_Precipitation->UHPLC_Separation MS_Detection MS/MS Detection (MRM) UHPLC_Separation->MS_Detection Concentration_Quantification Concentration vs. Time Data Generation MS_Detection->Concentration_Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Concentration_Quantification->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, AUC, t½) PK_Modeling->Parameter_Calculation antiviral_workflow cluster_prep Assay Preparation cluster_infection Infection and Treatment cluster_readout Data Acquisition and Analysis Cell_Seeding Seed Host Cells in Multi-well Plates Virus_Infection Infect Cells with Virus Cell_Seeding->Virus_Infection Compound_Dilution Prepare Serial Dilutions of Test Compounds Compound_Addition Add Diluted Compounds to Infected Cells Compound_Dilution->Compound_Addition Virus_Infection->Compound_Addition Incubation Incubate for Plaque Formation Compound_Addition->Incubation Fixation_Staining Fix and Stain Cells (e.g., Crystal Violet) Incubation->Fixation_Staining Plaque_Quantification Count Plaques Fixation_Staining->Plaque_Quantification EC50_Calculation Calculate EC₅₀ Value Plaque_Quantification->EC50_Calculation

References

An In-depth Technical Guide to GS-443902 Trisodium Salt: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902, the pharmacologically active triphosphate metabolite of the antiviral prodrug Remdesivir (GS-5734), is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive technical overview of the chemical structure and properties of its trisodium salt form, which offers improved stability over the free acid.[1][2] GS-443902 trisodium salt is a critical molecule in the study of viral replication and the development of novel antiviral therapies.

Chemical Structure and Identification

GS-443902 is a C-nucleoside analog of adenosine triphosphate. The trisodium salt form is crucial for its stability and use in experimental settings.

Table 1: Chemical Identification of this compound Salt

IdentifierValue
IUPAC Name Trisodium [[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][3][4][5]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Synonyms GS-441524 triphosphate trisodium, Remdesivir metabolite trisodium, Remdesivir triphosphate trisodium[1][6]
CAS Number 1355050-21-3[6]
Molecular Formula C₁₂H₁₃N₅Na₃O₁₃P₃[6]
Molecular Weight 597.15 g/mol [6]

Physicochemical Properties

The physicochemical properties of this compound salt are essential for its handling, formulation, and application in various assays.

Table 2: Physicochemical Properties of this compound Salt

PropertyValueReference
Appearance White to off-white or yellow solid[7]
Solubility Soluble in water[2]
Storage Store at -20°C, protected from light and moisture.[6] The compound is unstable in solution; freshly prepared solutions are recommended.[1][2][1][2][6]

Mechanism of Action: RdRp Inhibition

GS-443902 acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. As an analog of adenosine triphosphate (ATP), it is incorporated into the nascent viral RNA chain. This incorporation leads to delayed chain termination, thereby halting viral replication.

G cluster_cell Host Cell cluster_virus Viral Replication Remdesivir Remdesivir (Prodrug) Metabolism Intracellular Metabolism Remdesivir->Metabolism Enzymatic Conversion GS443902 GS-443902 (Active Triphosphate) Metabolism->GS443902 RNA_Synthesis RNA Synthesis GS443902->RNA_Synthesis Competes with ATP Viral_RNA Viral RNA Template Viral_RNA->RNA_Synthesis RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->RNA_Synthesis NTPs Cellular NTPs (ATP, GTP, CTP, UTP) NTPs->RNA_Synthesis New_RNA New Viral RNA RNA_Synthesis->New_RNA Elongation Termination Chain Termination RNA_Synthesis->Termination Incorporation of GS-443902

Figure 1. Mechanism of action of Remdesivir and its active metabolite GS-443902.

Table 3: In Vitro Inhibitory Activity of GS-443902

Target EnzymeIC₅₀ (µM)
Respiratory Syncytial Virus (RSV) RdRp1.1[8]
Hepatitis C Virus (HCV) RdRp5.0[8]

Experimental Protocols

Synthesis of this compound Salt

A specific, detailed synthesis protocol for this compound salt is not publicly available in peer-reviewed literature. However, the general synthesis of nucleoside triphosphates can be adapted. The following represents a generalized workflow based on established chemical methods for nucleoside phosphorylation.

G Start GS-441524 (Nucleoside Precursor) Protection Protection of Hydroxyl Groups Start->Protection Phosphorylation Phosphorylation of 5'-Hydroxyl Group Protection->Phosphorylation Deprotection Deprotection Phosphorylation->Deprotection Purification Purification (e.g., Ion-Exchange Chromatography) Deprotection->Purification Salt_Formation Formation of Trisodium Salt Purification->Salt_Formation Final_Product This compound Salt Salt_Formation->Final_Product

Figure 2. Generalized workflow for the synthesis of a nucleoside triphosphate salt.

A common method for the final phosphorylation step involves reacting the protected nucleoside with a phosphorylating agent like phosphorus oxychloride, followed by reaction with pyrophosphate. The subsequent purification is critical to isolate the triphosphate form, and conversion to the trisodium salt is typically achieved by ion exchange or titration with a sodium base.

Quantification of Intracellular GS-443902 by HPLC-MS/MS

This protocol is adapted from a validated method for the direct quantification of GS-443902 in peripheral blood mononuclear cells (PBMCs).

5.2.1. Sample Preparation

  • Isolate PBMCs from whole blood using standard density gradient centrifugation.

  • Lyse the cells and precipitate proteins using a cold organic solvent (e.g., methanol).

  • Centrifuge to pellet the precipitate and collect the supernatant containing the analyte.

  • Evaporate the supernatant to dryness and reconstitute in the mobile phase for analysis.

5.2.2. HPLC-MS/MS Conditions

Table 4: HPLC-MS/MS Parameters for GS-443902 Quantification

ParameterCondition
HPLC System Perkin Elmer LX-50 UHPLC or equivalent
Mass Spectrometer QSight 220 Triple Quadrupole or equivalent
Column Hypercarb® 150 mm × 2.1 mm
Mobile Phase A H₂O with 5mMol hexylamine, 0.4% diethylamine, and 2 mL acetic acid
Mobile Phase B Acetonitrile and Mobile Phase A (60:40 v/v)
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Ionization Mode Electrospray Ionization (ESI), positive or negative mode to be optimized
MRM Transitions To be determined based on the parent ion of GS-443902 and its characteristic fragment ions
In Vitro RdRp Inhibition Assay

This is a generalized protocol for a fluorescence-based RdRp inhibition assay.

5.3.1. Reagents and Materials

  • Recombinant viral RdRp enzyme complex

  • RNA template (e.g., poly(U) or a specific viral RNA sequence)

  • Nucleoside triphosphates (ATP, GTP, CTP, UTP)

  • This compound salt (test inhibitor)

  • Assay buffer (containing Tris-HCl, MgCl₂, DTT, and a salt like KCl)

  • RNA-binding fluorescent dye (e.g., PicoGreen)

  • 96-well microplate

5.3.2. Assay Procedure

  • Prepare a reaction mixture containing the assay buffer, RNA template, and RdRp enzyme in each well of the microplate.

  • Add varying concentrations of this compound salt to the test wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the reaction by adding the mixture of NTPs.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the RNA-binding fluorescent dye to all wells.

  • Measure the fluorescence intensity using a plate reader. The fluorescence intensity is proportional to the amount of newly synthesized RNA.

  • Calculate the percent inhibition for each concentration of GS-443902 and determine the IC₅₀ value.

G Start Prepare Reaction Mixture (Buffer, RdRp, RNA Template) Add_Inhibitor Add GS-443902 (Varying Concentrations) Start->Add_Inhibitor Initiate_Reaction Add NTPs to Initiate RNA Synthesis Add_Inhibitor->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Add_Dye Add RNA-binding Fluorescent Dye Stop_Reaction->Add_Dye Measure_Fluorescence Measure Fluorescence Add_Dye->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC₅₀ Measure_Fluorescence->Analyze_Data

Figure 3. Workflow for a fluorescence-based RdRp inhibition assay.

Conclusion

This compound salt is a vital tool for research into viral replication and for the development of new antiviral agents. Its mechanism as a potent RdRp inhibitor is well-established. This guide provides a summary of its chemical structure, physicochemical properties, and key experimental protocols. While a specific, publicly available synthesis protocol for the trisodium salt remains elusive, the provided generalized methods offer a viable pathway for its preparation in a research setting. Further characterization of its physicochemical properties would be beneficial for future formulation and drug development efforts.

References

In Vitro Antiviral Spectrum of GS-443902 Trisodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-443902 is the pharmacologically active triphosphate metabolite of the antiviral prodrugs remdesivir (GS-5734) and its parent nucleoside GS-441524. As a C-adenosine nucleoside triphosphate analog, GS-443902 functions as a potent and broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of numerous RNA viruses. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of GS-443902, primarily evaluated through the activity of its precursor, GS-441524, due to the cell-impermeable nature of the triphosphate form. This document details its mechanism of action, summarizes its antiviral activity against a range of viruses in various cell lines, outlines key experimental protocols, and presents its cytotoxicity profile.

Mechanism of Action

GS-443902 exerts its antiviral effect by acting as a competitive inhibitor of adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains by the viral RdRp.[1][2] Once incorporated, it leads to delayed chain termination, thereby halting viral RNA synthesis.[3][4] The intracellular formation of GS-443902 is the rate-limiting step for the antiviral activity of its parent nucleosides.[1] Remdesivir, a phosphoramidate prodrug, was designed to enhance the intracellular delivery and subsequent conversion to the active triphosphate form.[1][2]

Signaling Pathway: Intracellular Activation of Remdesivir and GS-441524

cluster_extracellular cluster_intracellular Intracellular Space Remdesivir Remdesivir (GS-5734) Remdesivir_int Remdesivir Remdesivir->Remdesivir_int Cell Entry GS441524_ext GS-441524 GS441524_int GS-441524 GS441524_ext->GS441524_int Cell Entry GS441524_MP GS-441524-MP (Monophosphate) Remdesivir_int->GS441524_MP CES1/CatA HINT1 GS441524_int->GS441524_MP Cellular Kinases (Rate-limiting) GS441524_DP GS-441524-DP (Diphosphate) GS441524_MP->GS441524_DP Cellular Kinases GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 Cellular Kinases RdRp Viral RdRp GS443902->RdRp Competitive Inhibition Inhibition Inhibition of Viral RNA Synthesis RdRp->Inhibition

Caption: Intracellular metabolic activation of remdesivir and GS-441524 to the active form, GS-443902.

Quantitative Data: In Vitro Antiviral Activity

The antiviral spectrum of GS-443902 is inferred from studies using its parent nucleoside, GS-441524, and the prodrug remdesivir. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral effect.

Biochemical Inhibitory Activity

GS-443902 directly inhibits the RNA-dependent RNA polymerase of several viruses in biochemical assays.

Target EnzymeVirusIC50 (μM)
RdRpRespiratory Syncytial Virus (RSV)1.1[3][4][5][6][7]
RdRpHepatitis C Virus (HCV)5[3][4][5][6][7]
Cell-Based Antiviral Activity of GS-441524 and Remdesivir

The following table summarizes the in vitro antiviral activity of GS-441524 and remdesivir against various RNA viruses in different cell lines.

Virus FamilyVirusCell LineCompoundEC50 (μM)
CoronaviridaeSARS-CoV-2Vero E6GS-4415241.86[1][8]
Vero E6Remdesivir7.43[1][8]
SARS-CoVHAEGS-4415240.18[9]
MERS-CoVHAEGS-4415240.86[10]
Feline Infectious Peritonitis Virus (FIPV)CRFKGS-4415240.78[9][10]

Note: EC50 values can vary depending on the cell line, viral strain, and experimental conditions.[11][12]

Cytotoxicity and Selectivity Index

An ideal antiviral agent should exhibit high potency against the virus with minimal toxicity to host cells. This is often expressed as the Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the EC50.

CompoundCell LineCC50 (μM)Selectivity Index (SI = CC50/EC50) vs. SARS-CoV-2 in Vero E6
GS-441524Multiple Human Cell Lines>100[13]>53.8
RemdesivirMultiple Human Cell Lines1.7 to >20[13]>0.23 to >2.7

Note: GS-441524 generally shows lower cytotoxicity compared to remdesivir.[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro antiviral data.

Antiviral Activity Assay (Cytopathic Effect Inhibition)

This protocol describes a common method to determine the EC50 of an antiviral compound by measuring the inhibition of virus-induced cytopathic effect (CPE).

cluster_workflow Antiviral Assay Workflow A 1. Cell Seeding Seed host cells (e.g., Vero E6) in 96-well plates. B 2. Compound Dilution Prepare serial dilutions of the test compound (e.g., GS-441524). A->B C 3. Infection Infect cells with virus (e.g., SARS-CoV-2) at a pre-determined MOI. B->C D 4. Treatment Add diluted compound to infected cells. C->D E 5. Incubation Incubate plates at 37°C, 5% CO2. D->E F 6. CPE Measurement After incubation period (e.g., 72h), quantify cell viability using CPE assay (e.g., CellTiter-Glo). E->F G 7. Data Analysis Calculate EC50 values by plotting compound concentration vs. % inhibition of CPE. F->G

Caption: Workflow for a typical cytopathic effect (CPE) inhibition assay.

Detailed Steps:

  • Cell Culture: Host cells (e.g., Vero E6) are cultured in appropriate media and seeded into 96-well microplates at a density that ensures a confluent monolayer during the assay.

  • Compound Preparation: A stock solution of the test compound (e.g., GS-441524) is serially diluted to obtain a range of concentrations.

  • Viral Infection: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the diluted compounds are added to the respective wells. Control wells include virus-only (no compound) and cell-only (no virus, no compound).

  • Incubation: Plates are incubated for a defined period (e.g., 72 hours) under controlled conditions (37°C, 5% CO2).[3][4][6]

  • Quantification of Viral CPE: Cell viability is assessed using methods such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration. The EC50 value is determined by fitting the dose-response curve using a non-linear regression model.

Cytotoxicity Assay

This protocol is used to determine the concentration of a compound that is toxic to host cells (CC50).

Detailed Steps:

  • Cell Seeding: Host cells are seeded in 96-well plates as described for the antiviral assay.

  • Compound Addition: Serial dilutions of the test compound are added to the uninfected cells.

  • Incubation: The plates are incubated for the same duration as the antiviral assay to ensure comparable conditions.

  • Cell Viability Assessment: Cell viability is measured using a suitable assay (e.g., LDH cytotoxicity assay or CellTiter-Glo®).[1]

  • Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

Conclusion

GS-443902 is a potent inhibitor of viral RdRp, and its precursor, GS-441524, demonstrates a broad-spectrum antiviral activity against a variety of RNA viruses in vitro, particularly members of the Coronaviridae family. The favorable selectivity index of GS-441524 underscores its potential as a selective antiviral agent. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the field of antiviral drug discovery and development, facilitating further investigation into the therapeutic potential of this class of nucleoside analogs.

References

An In-depth Technical Guide to the Discovery and Synthesis of GS-443902 Trisodium for Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of GS-443902 trisodium, the active triphosphate metabolite of the antiviral nucleoside analog GS-441524. GS-441524, a key intermediate in the synthesis of Remdesivir, has demonstrated potent antiviral activity against a broad spectrum of RNA viruses. This document details the mechanism of action, experimental protocols for its evaluation, and extensive quantitative data on its efficacy and pharmacokinetics. It is intended to serve as a valuable resource for researchers in the fields of virology, medicinal chemistry, and drug development.

Introduction: Discovery and Significance

GS-441524 is a C-nucleoside analog developed by Gilead Sciences that has garnered significant attention for its broad-spectrum antiviral activity.[1] It is the parent nucleoside of the prodrug Remdesivir (GS-5734), which was initially investigated for the treatment of Hepatitis C and Respiratory Syncytial Virus (RSV).[2] While Remdesivir did not prove effective for these initial targets, its potent activity against other RNA viruses, including Ebola virus and coronaviruses, led to its repurposing.[2]

GS-441524 itself has shown remarkable efficacy, most notably in the treatment of Feline Infectious Peritonitis (FIP), a previously fatal coronavirus-induced disease in cats.[2][3] The success of GS-441524 in treating FIP has spurred further investigation into its potential as a therapeutic agent for other viral diseases.

The active form of GS-441524 within the cell is its triphosphate metabolite, GS-443902.[4] This guide focuses on the trisodium salt of GS-443902, a form often utilized in research due to its stability and solubility in aqueous solutions.[5] Understanding the synthesis and biological activity of this compound is crucial for the continued development and evaluation of this promising antiviral compound.

Mechanism of Action: Intracellular Activation and Viral Inhibition

The antiviral activity of GS-441524 is dependent on its intracellular conversion to the active triphosphate form, GS-443902. This process is a classic example of host-mediated bioactivation of a nucleoside analog.

Cellular Uptake and Phosphorylation Cascade

GS-441524 enters the host cell and undergoes a three-step phosphorylation process, catalyzed by host cell kinases.[6]

  • Monophosphorylation: The initial and rate-limiting step is the conversion of GS-441524 to its monophosphate (GS-441524-MP). This reaction is primarily catalyzed by adenosine kinase (ADK).

  • Diphosphorylation: GS-441524-MP is then further phosphorylated to the diphosphate form (GS-441524-DP).

  • Triphosphorylation: Finally, nucleoside-diphosphate kinases (NDPK) catalyze the formation of the active triphosphate, GS-443902.

G cluster_cell Host Cell GS-441524_in GS-441524 GS-441524_MP GS-441524-MP GS-441524_in->GS-441524_MP Adenosine Kinase (ADK) GS-441524_DP GS-441524-DP GS-441524_MP->GS-441524_DP Host Kinases GS-443902 GS-443902 (Active Triphosphate) GS-441524_DP->GS-443902 Nucleoside-Diphosphate Kinase (NDPK) GS-441524_out GS-441524 (Extracellular) GS-441524_out->GS-441524_in Cellular Uptake G cluster_replication Viral RNA Replication RdRp Viral RdRp Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Elongation Terminated_RNA Terminated RNA Strand RdRp->Terminated_RNA Delayed Chain Termination RNA_template Viral RNA Template RNA_template->RdRp NTPs Natural NTPs (ATP, GTP, CTP, UTP) NTPs->RdRp Incorporation GS-443902 GS-443902 GS-443902->RdRp Competitive Incorporation G Protected_Ribose Protected Ribose Derivative Coupling Coupling Reaction Protected_Ribose->Coupling Base Pyrrolo[2,1-f][1,2,4]triazine Base Base->Coupling Protected_Nucleoside Protected GS-441524 Coupling->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection GS-441524 GS-441524 Deprotection->GS-441524 G GS-441524 GS-441524 Phosphorylation Phosphorylation (e.g., Yoshikawa-Ludwig) GS-441524->Phosphorylation GS-443902 GS-443902 Phosphorylation->GS-443902 Salt_Formation Salt Formation (NaOH) GS-443902->Salt_Formation GS-443902_Trisodium This compound Salt_Formation->GS-443902_Trisodium

References

An In-depth Technical Guide to the Interaction of GS-443902 Trisodium with Viral RNA-Dependent RNA Polymerase (RdRp)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-443902, the active triphosphate form of the prodrug remdesivir, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of numerous RNA viruses. This technical guide provides a comprehensive overview of the molecular interactions between GS-443902 and viral RdRp, detailing its mechanism of action, metabolic activation, and the experimental methodologies used to characterize its inhibitory activity. Quantitative data on its efficacy against various viral polymerases are presented, alongside detailed protocols for key biochemical and cell-based assays. Visualizations of the metabolic pathway and inhibitory mechanism are provided to facilitate a deeper understanding of this important antiviral agent.

Introduction

GS-443902 is a C-adenosine nucleoside triphosphate analog that serves as the pharmacologically active metabolite of the antiviral prodrug remdesivir.[1] It exhibits broad-spectrum activity against a range of RNA viruses by targeting their highly conserved RNA-dependent RNA polymerase (RdRp).[2] Understanding the precise molecular interactions between GS-443902 and the viral RdRp is paramount for the development of next-generation antiviral therapeutics. This document serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the current knowledge surrounding GS-443902's mechanism of action.

Metabolic Activation of Remdesivir to GS-443902

Remdesivir, a monophosphoramidate prodrug, is designed to enhance cell permeability and efficiently deliver the active nucleoside monophosphate into the cell.[2] Once inside the cell, remdesivir undergoes a multi-step enzymatic conversion to its active triphosphate form, GS-443902.[3][4] This bioactivation pathway is critical for its antiviral efficacy.

The key enzymes involved in this intracellular metabolic cascade are:

  • Carboxylesterase 1 (CES1) and Cathepsin A (CatA): These esterases hydrolyze the carboxylester bond of remdesivir, initiating the removal of the pro-drug moieties.[3][4]

  • Histidine Triad Nucleotide-binding Protein 1 (HINT1): This phosphoramidase cleaves the phosphoramidate bond, releasing the nucleoside monophosphate.[3][4]

  • Cellular Kinases: A series of host cell phosphotransferases sequentially phosphorylate the nucleoside monophosphate to the diphosphate and finally to the active triphosphate, GS-443902.[3][4]

The efficiency of this conversion can vary between different cell types, influencing the intracellular concentration of the active metabolite and, consequently, the antiviral potency.[5]

Metabolic Activation of Remdesivir cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir (GS-5734) Remdesivir_in Remdesivir (Intracellular) Remdesivir->Remdesivir_in Cellular Uptake Alanine_Metabolite Alanine Metabolite (GS-704277) Remdesivir_in->Alanine_Metabolite CES1 / CatA Monophosphate Nucleoside Monophosphate (GS-441524-MP) Alanine_Metabolite->Monophosphate HINT1 Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Active Triphosphate (GS-443902) Diphosphate->Triphosphate Cellular Kinases

Figure 1. Metabolic activation pathway of remdesivir to GS-443902.

Mechanism of RdRp Inhibition

GS-443902 acts as a competitive inhibitor of its natural counterpart, adenosine triphosphate (ATP), for incorporation into the nascent viral RNA chain by the RdRp.[1] The primary mechanism of inhibition is delayed chain termination.[6]

The process unfolds as follows:

  • Competition and Incorporation: GS-443902, mimicking ATP, binds to the active site of the viral RdRp and is incorporated into the growing RNA strand.

  • Translocation and Delayed Termination: After incorporation, the RdRp can translocate and add a few more nucleotides. However, the presence of the 1'-cyano group on the ribose sugar of the incorporated GS-443902 leads to a steric clash with a key serine residue (e.g., Ser861 in SARS-CoV-2 RdRp) in the enzyme's active site upon translocation.[6] This steric hindrance prevents further translocation of the RNA template-product duplex, effectively stalling the polymerase and terminating RNA synthesis.[6]

This mechanism of delayed chain termination is a hallmark of GS-443902's potent antiviral activity.

Mechanism_of_Action cluster_RdRp Viral RdRp Active Site RdRp RdRp Primer Nascent RNA Primer RdRp->Primer Incorporation Template RNA Template Stalled Complex RNA Synthesis Stalled Primer->Stalled Complex Delayed Chain Termination (Steric Clash) GS443902 GS-443902 GS443902->RdRp Competitive Inhibitor ATP ATP ATP->RdRp Natural Substrate

Figure 2. Mechanism of RdRp inhibition by GS-443902.

Quantitative Data on RdRp Inhibition

The inhibitory activity of GS-443902 has been quantified against the RdRp of several RNA viruses. The 50% inhibitory concentration (IC50) is a key metric for its potency.

VirusPolymeraseIC50 (µM)Reference
Respiratory Syncytial Virus (RSV)RdRp1.1[5][7]
Hepatitis C Virus (HCV)RdRp5[5][7]
Feline Infectious Peritonitis Virus (FIPV)RdRpPotent Inhibitor[8]
Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV)RdRpPotent Inhibitor[8]
Ebola Virus (EBOV)RdRpPotent Inhibitor[5]

Note: This table is a summary of available data and may not be exhaustive. "Potent Inhibitor" indicates that the source confirms strong inhibitory activity without providing a specific IC50 value for GS-443902.

Experimental Protocols

In Vitro RdRp Inhibition Assay (Primer Extension Assay)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified viral RdRp. A common method is the primer extension assay, which can be performed using either radioactive or fluorescent labeling.

Objective: To determine the concentration at which GS-443902 inhibits 50% of the RdRp enzymatic activity (IC50).

Materials:

  • Purified viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex)

  • RNA template and a complementary 5'-labeled (e.g., 32P or fluorescent tag) RNA primer

  • GS-443902 trisodium and other nucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X100)

  • RNase inhibitor

  • Quench buffer (e.g., 94% formamide, 30 mM EDTA)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or fluorescence gel scanner

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the reaction buffer, RNase inhibitor, RNA template-primer duplex, and the purified RdRp enzyme.

  • Inhibitor Addition: Add varying concentrations of GS-443902 to the reaction tubes. Include a no-inhibitor control.

  • Initiation of Reaction: Start the reaction by adding a mixture of all four NTPs.

  • Incubation: Incubate the reaction at the optimal temperature for the specific RdRp (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding the quench buffer.

  • Denaturation: Heat the samples to denature the RNA.

  • Gel Electrophoresis: Separate the RNA products on a denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the labeled RNA products using a phosphorimager or fluorescence scanner. The intensity of the bands corresponding to the extended primer is quantified.

  • Data Analysis: Plot the percentage of RdRp activity against the concentration of GS-443902 to determine the IC50 value.

RdRp_Inhibition_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (RdRp, RNA template/primer, buffer) start->prepare_mix add_inhibitor Add GS-443902 (serial dilutions) prepare_mix->add_inhibitor add_ntps Initiate with NTPs add_inhibitor->add_ntps incubate Incubate (e.g., 37°C, 60 min) add_ntps->incubate quench Stop Reaction (Quench Buffer) incubate->quench denature Denature RNA quench->denature page Denaturing PAGE denature->page visualize Visualize & Quantify (Phosphorimager/Scanner) page->visualize analyze IC50 Calculation visualize->analyze end End analyze->end

Figure 3. Experimental workflow for an in vitro RdRp inhibition assay.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context, providing a more physiologically relevant measure of antiviral activity.

Objective: To determine the concentration of a precursor compound (e.g., remdesivir or GS-441524) that inhibits viral replication by 50% (EC50) in cultured cells.

Materials:

  • A susceptible cell line (e.g., Vero E6 or Calu-3 for SARS-CoV-2)

  • The virus of interest

  • The test compound (remdesivir or its parent nucleoside GS-441524)

  • Cell culture medium and supplements

  • Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus, or a reporter virus system)

  • Assay for cell viability (e.g., MTS or CTG assay) to determine cytotoxicity (CC50)

Procedure:

  • Cell Seeding: Seed the susceptible cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a no-compound control.

  • Viral Infection: Infect the cells with the virus at a known multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable method. For example, quantify viral RNA in the supernatant using RT-qPCR.

  • Cytotoxicity Assay: In a parallel plate without virus, perform a cell viability assay to assess the cytotoxicity of the compound.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the compound concentration. Calculate the CC50 from the cytotoxicity data. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Conclusion

This compound is a highly effective inhibitor of a broad range of viral RNA-dependent polymerases. Its mechanism of action, centered on delayed chain termination, provides a robust means of halting viral replication. The successful clinical application of its prodrug, remdesivir, underscores the therapeutic potential of targeting the viral RdRp. The experimental protocols and data presented in this guide offer a foundational resource for researchers working to further elucidate the activity of GS-443902 and to develop novel antiviral agents that leverage this well-validated molecular target.

References

The Pharmacological Profile of GS-443902 Trisodium in Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-443902, the active triphosphate metabolite of the antiviral prodrug Remdesivir (RDV), is a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp).[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of GS-443902 trisodium in various cell-based assays. It includes a detailed summary of its formation from its parent nucleosides, its antiviral potency, and its cytotoxic profile. Methodologies for key experiments are described, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its cellular mechanism of action.

Introduction

GS-443902 is a C-nucleoside triphosphate analog that acts as a competitive inhibitor of viral RdRp.[4][5] It is the pharmacologically active form of Remdesivir and its parent nucleoside, GS-441524.[6][7] Upon incorporation into the nascent viral RNA chain, GS-443902 leads to premature chain termination, thereby inhibiting viral replication.[3][8] Understanding the cellular pharmacology of GS-443902 is critical for the development and optimization of antiviral therapies. This guide summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and provides visual representations of its metabolic activation and experimental evaluation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the formation, antiviral activity, and cytotoxicity related to GS-443902 in various cell-based assays.

Table 1: Intracellular Formation of GS-443902 from Remdesivir (RDV) and GS-441524

Parent CompoundCell LineIncubation Time (h)Concentration (µM)GS-443902 Formed (pmol/10⁶ cells)Reference
RemdesivirHEp-224Not Specified43 ± 6[9]
GS-441524HEp-224Not Specified5.5 ± 1.1[9]
RemdesivirPC-324Not Specified153 ± 16[9]
GS-441524PC-324Not Specified6.6 ± 4.9[9]
RemdesivirPHH24Not Specified45 ± 23[9]
GS-441524PHH24Not Specified1.9 ± 1.6[9]
RemdesivirCaco-2410Significantly higher than from GS-441524[7]
RemdesivirHuh-7410>120-fold higher than from GS-441524[10]
Remdesivir293T410>100-fold more than from GS-441524[7]
RemdesivirBHK-21410>100-fold more than from GS-441524[7]
Remdesivir3T3410>100-fold more than from GS-441524[7]
RemdesivirHAE410Significantly higher than from GS-441524[7]
RemdesivirMacrophages721Cmax of 300[1][3]
RemdesivirHMVEC721Cmax of 110[1][3]
RemdesivirHeLa721Cmax of 90[1][3]

Table 2: Antiviral Activity (EC₅₀) of Remdesivir and GS-441524

CompoundVirusCell LineEC₅₀ (µM)Reference
RemdesivirSARS-CoV-2Human Airway Epithelial (HAE)0.0099[9]
RemdesivirSARS-CoV-2Caco-20.018[7]
GS-441524SARS-CoV-2Caco-21.3[7]
RemdesivirSARS-CoV-2Calu-30.11[7]
GS-441524SARS-CoV-2Calu-30.25[7]
RemdesivirSARS-CoV-2Vero E61.0[7]
GS-441524SARS-CoV-2Vero E6Not specified, similar to RDV[7]
RemdesivirHCoV-OC43Huh-70.01[10]
GS-441524HCoV-OC43Huh-74.1[10]
GS-441524SARS-CoV-2Vero E61.86[11]
RemdesivirSARS-CoV-2Vero E67.43[11]

Table 3: Cytotoxicity (CC₅₀) of Remdesivir and GS-441524

CompoundCell LineExposure Time (days)CC₅₀ (µM)Reference
RemdesivirVarious Human Cells5 - 141.7 to >20[9]
RemdesivirPC-3 (mitochondrial protein synthesis)Not Specified8.6 (nuclear DNA-encoded) / 8.9 (mitochondrial DNA-encoded)[9]
GS-441524Most cell lines testedNot Specified>100[9]
GS-441524MT-4Not Specified69 ± 26[9]
GS-441524Human Hematopoietic Progenitor Cells11 - 149.6 to 13.9[9]
GS-441524Myeloid Cells (Donor 1)Not Specified6.37[9]
GS-441524Myeloid Cells (Donor 2)Not Specified22.70[9]
GS-441524Myeloid Cells (Donor 3)Not Specified5.93[9]

Table 4: In Vitro Inhibition of Viral RNA-dependent RNA Polymerase (RdRp) by GS-443902

Target RdRpIC₅₀ (µM)Reference
Respiratory Syncytial Virus (RSV)1.1[1][2][3]
Hepatitis C Virus (HCV)5[1][2][3]

Signaling Pathways and Experimental Workflows

Intracellular Metabolic Activation of Remdesivir

Remdesivir is a prodrug that must be metabolized intracellularly to its active triphosphate form, GS-443902.[4][12] This multi-step process involves several host cell enzymes.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir (RDV) RDV_in Remdesivir Remdesivir->RDV_in Cellular Uptake GS_704277 GS-704277 (Intermediate Metabolite) RDV_in->GS_704277 Carboxylesterase 1 or Cathepsin A GS_441524_MP GS-441524-MP (Monophosphate) GS_704277->GS_441524_MP HINT1 GS_441524_DP GS-441524-DP (Diphosphate) GS_441524_MP->GS_441524_DP Kinases GS_441524 GS-441524 (Nucleoside) GS_441524_MP->GS_441524 Dephosphorylation GS_443902 GS-443902 (Active Triphosphate) GS_441524_DP->GS_443902 Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS_443902->Viral_RdRp Competitive Inhibition Inhibition Inhibition of Viral Replication Viral_RdRp->Inhibition

Intracellular metabolic activation of Remdesivir to GS-443902.
Experimental Workflow for Intracellular Metabolite Quantification

The quantification of intracellular GS-443902 is crucial for correlating its concentration with antiviral activity. A common method involves High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

cluster_workflow Workflow for GS-443902 Quantification start Cell Culture Incubation with Remdesivir or GS-441524 wash Wash Cells with Ice-Cold PBS start->wash lysis Cell Lysis and Metabolite Extraction (e.g., 70% Methanol) wash->lysis extract_proc Supernatant Drying and Reconstitution in Mobile Phase lysis->extract_proc analysis HPLC-MS/MS Analysis extract_proc->analysis quant Quantification of GS-441524-MP, -DP, and GS-443902 analysis->quant

General workflow for quantifying intracellular GS-443902.

Experimental Protocols

Determination of Intracellular Metabolite Levels

This protocol outlines a general procedure for quantifying the intracellular formation of GS-443902.

  • Cell Seeding and Treatment: Plate the desired cell line (e.g., Caco-2, Huh-7, HAE) in appropriate culture vessels and allow them to adhere and grow to a suitable confluency. Treat the cells with 10 µM of either Remdesivir or GS-441524 and incubate for a specified period (e.g., 4 hours) at 37°C.[7]

  • Cell Harvesting and Lysis: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7] Resuspend the cell pellet in 70% ice-cold methanol and incubate overnight at -20°C to ensure complete lysis and protein precipitation.[7]

  • Metabolite Extraction: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant containing the intracellular metabolites.

  • Sample Preparation: Dry the supernatant, for instance, using a vacuum concentrator. Reconstitute the dried extract in the HPLC mobile phase.[7]

  • LC-MS/MS Analysis: Analyze the reconstituted samples using a validated HPLC-MS/MS method to separate and quantify the levels of GS-441524 monophosphate (MP), diphosphate (DP), and the active triphosphate, GS-443902.[7][13]

Antiviral Activity Assay (Cytopathic Effect - CPE)

This protocol describes a common method to assess the antiviral efficacy of compounds by measuring the inhibition of virus-induced cytopathic effect.

  • Cell Seeding: Seed a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation and Addition: Prepare serial dilutions of the test compounds (Remdesivir or GS-441524). Remove the cell culture medium and add the diluted compounds to the wells.

  • Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include control wells with virus only (virus control) and cells only (cell control).

  • Incubation: Incubate the plates at 37°C for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (e.g., 48-72 hours).

  • Quantification of Cell Viability: Assess cell viability using a suitable method, such as the MTS assay or by staining with crystal violet. The optical density is measured using a plate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral cytopathic effect by 50% compared to the virus control.

Cytotoxicity Assay

This protocol is used to determine the concentration of a compound that is toxic to the cells.

  • Cell Seeding: Plate the desired cell lines in 96-well plates and allow them to grow for 24 hours.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plates for a prolonged period, typically corresponding to the duration of the antiviral assay or longer (e.g., 5 to 14 days), to assess long-term toxicity.[9]

  • Assessment of Cell Viability: Measure cell viability using a standard method such as an ATP-based assay (e.g., CellTiter-Glo) or an MTS assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Conclusion

This compound is a potent and selective inhibitor of viral RNA-dependent RNA polymerases. Cell-based assays demonstrate that its parent prodrug, Remdesivir, is more efficiently metabolized to the active triphosphate form in most human cell lines compared to the parent nucleoside GS-441524, which correlates with its superior antiviral activity in these cells. The data presented in this guide, along with the detailed protocols and workflow diagrams, provide a valuable resource for researchers in the field of antiviral drug discovery and development. These findings underscore the importance of understanding the intracellular metabolism of nucleoside analogs to optimize their therapeutic potential.

References

The Active Triphosphate Metabolite of Remdesivir: A Technical Deep Dive into its Core Antiviral Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the triphosphate form of Remdesivir's active metabolite, GS-443902 (also known as RDV-TP). We will explore its mechanism of action, metabolic activation, and the key experimental methodologies used to characterize this potent antiviral agent. All quantitative data is presented in structured tables for comparative analysis, and critical pathways and workflows are visualized using Graphviz diagrams.

Introduction: The Prodrug Strategy and its Active Moiety

Remdesivir (RDV) is a nucleotide analog prodrug with broad-spectrum antiviral activity against a range of RNA viruses.[1][2] As a prodrug, Remdesivir itself is not active but is designed for efficient entry into host cells, where it undergoes metabolic conversion to its pharmacologically active form, the nucleoside triphosphate GS-443902.[3][4] This active metabolite is a structural mimic of adenosine triphosphate (ATP) and functions by targeting the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[5][6] The specificity of RDV-TP for viral RdRp over host polymerases contributes to its therapeutic window.

Metabolic Activation Pathway of Remdesivir

The conversion of Remdesivir to its active triphosphate form is a multi-step intracellular process mediated by host cell enzymes. Understanding this pathway is crucial for comprehending the drug's pharmacokinetics and tissue-specific activity.

The metabolic cascade begins with the hydrolysis of the phosphoramidate bond, followed by the removal of the protecting groups, and subsequent phosphorylation steps to yield the triphosphate. The key enzymes involved in this bioactivation include carboxylesterases and hydrolases.[7]

Remdesivir_Metabolism Remdesivir Remdesivir (Prodrug) Alanine_Metabolite Alanine Metabolite (GS-704277) Remdesivir->Alanine_Metabolite Carboxylesterase 1 Cathepsin A Monophosphate Monophosphate (GS-441524 Monophosphate) Alanine_Metabolite->Monophosphate HINT1 Diphosphate Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Active Triphosphate (GS-443902 / RDV-TP) Diphosphate->Triphosphate Cellular Kinases

Figure 1: Metabolic activation pathway of Remdesivir.

Mechanism of Action: Delayed Chain Termination

The active triphosphate metabolite, GS-443902, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). It mimics the natural substrate, adenosine triphosphate (ATP), and is incorporated into the nascent viral RNA chain.[5][6]

A key feature of GS-443902's mechanism is delayed chain termination .[5][6][8] Following its incorporation at position i, the RdRp can continue to add a few more nucleotides before RNA synthesis is halted.[5][6] This delay is attributed to the 1'-cyano group on the ribose moiety of Remdesivir, which creates a steric clash with the polymerase enzyme after translocation, ultimately leading to the cessation of viral RNA replication.[8]

Mechanism_of_Action cluster_RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp_Active_Site Active Site Incorporation Incorporation into RNA Chain RdRp_Active_Site->Incorporation ATP ATP (Natural Substrate) ATP->RdRp_Active_Site Binds RDV_TP GS-443902 (RDV-TP) (Remdesivir Active Metabolite) RDV_TP->RdRp_Active_Site Competitively Binds Nascent_RNA Nascent Viral RNA Elongation Normal Elongation Incorporation->Elongation with ATP Delayed_Termination Delayed Chain Termination Incorporation->Delayed_Termination with RDV-TP

Figure 2: Competitive inhibition and delayed chain termination by RDV-TP.

Quantitative Data: Potency and Selectivity

The antiviral potency of GS-443902 is quantified by its half-maximal inhibitory concentration (IC50) against various viral RdRps. Its selectivity is determined by comparing its incorporation efficiency relative to the natural substrate, ATP.

Viral RNA-dependent RNA Polymerase (RdRp)IC50 of GS-443902 (µM)Selectivity (ATP/RDV-TP)Reference(s)
SARS-CoV-2-0.26[5]
SARS-CoV-0.32[5]
MERS-CoV0.0320.35[6]
Ebola Virus (EBOV)-4.0[5]
Respiratory Syncytial Virus (RSV)1.12.7[5][9]
Hepatitis C Virus (HCV)5-[9]
Yellow Fever Virus (YFV)0.26 ± 0.03-[10]
Dengue Virus 3 (DENV3)1.3 - 2.2-[10]
Tick-Borne Encephalitis Virus (TBEV)1.3 - 2.2-[10]
Japanese Encephalitis Virus (JEV)1.3 - 2.2-[10]
West Nile Virus (WNV)1.3 - 2.2-[10]
Zika Virus (ZIKV)1.3 - 2.2-[10]
Lassa Virus (LASV)-23[5]

Experimental Protocols

This section outlines the key experimental methodologies for studying the triphosphate form of Remdesivir's active metabolite.

Synthesis of Remdesivir Triphosphate (GS-443902)

The chemical synthesis of GS-443902 is a complex process, often starting from the nucleoside analog GS-441524. A general multi-step approach involves:

  • Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar of GS-441524 are protected to ensure regioselective phosphorylation.

  • Phosphorylation: The 5'-hydroxyl group is then phosphorylated to introduce the first phosphate group.

  • Further Phosphorylation: Subsequent phosphorylation steps are carried out to generate the triphosphate moiety.

  • Deprotection: Finally, the protecting groups are removed to yield the active triphosphate, GS-443902.

A detailed, practical, and highly efficient three-step synthesis of Remdesivir from GS-441524 has been described, which involves protection, phosphoramidation, and deprotection.[11][12][13]

Quantification of Intracellular GS-443902

Accurate quantification of the active triphosphate within cells is critical for pharmacokinetic and pharmacodynamic studies. A validated method using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the standard.[3][14]

General Workflow:

  • Cell Lysis: Peripheral blood mononuclear cells (PBMCs) or other target cells are lysed to release intracellular contents.[3]

  • Extraction: The active triphosphate is extracted from the cell lysate, often using a protein precipitation method with cold acetonitrile.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system for separation from other cellular components. A C18 column is commonly used.[15]

  • Mass Spectrometric Detection: The separated GS-443902 is then detected and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[16]

HPLC_MS_Workflow Start Cell Sample (e.g., PBMCs) Lysis Cell Lysis Start->Lysis Extraction Protein Precipitation & Metabolite Extraction Lysis->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC Separation (e.g., C18 column) Supernatant->HPLC MS Tandem Mass Spectrometry (MRM Detection) HPLC->MS Quantification Quantification of GS-443902 MS->Quantification

Figure 3: General workflow for intracellular GS-443902 quantification.
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

The inhibitory activity of GS-443902 on viral RdRp is assessed using in vitro enzymatic assays.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified viral RdRp enzyme, a template-primer RNA, the four natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP, with one being radiolabeled for detection), and varying concentrations of GS-443902.[6]

  • Initiation of Reaction: The reaction is initiated by the addition of the enzyme or NTPs.

  • Incubation: The reaction is incubated at an optimal temperature to allow for RNA synthesis.

  • Quenching: The reaction is stopped, typically by the addition of EDTA.

  • Analysis: The RNA products are separated by gel electrophoresis and visualized by autoradiography. The intensity of the full-length product band is quantified to determine the extent of inhibition at each concentration of GS-443902.[6]

  • IC50 Determination: The concentration of GS-443902 that inhibits 50% of the RdRp activity (IC50) is calculated from the dose-response curve.[6]

Conclusion

The triphosphate form of Remdesivir's active metabolite, GS-443902, is a potent inhibitor of viral RNA-dependent RNA polymerases. Its mechanism of action as a delayed chain terminator, coupled with its favorable selectivity for viral polymerases, underscores its therapeutic potential. The experimental protocols detailed herein provide a framework for the continued investigation and development of this and other nucleotide analog antivirals. A thorough understanding of its metabolic activation and intracellular pharmacology is essential for optimizing its clinical efficacy and for the design of next-generation antiviral therapies.

References

GS-443902 Trisodium: A Technical Guide for Emerging Viral Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902 trisodium, the active triphosphate form of the nucleoside analog GS-441524, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp) and a critical molecule in the study of emerging viral diseases. GS-441524 is the primary plasma metabolite of the prodrug Remdesivir and has demonstrated significant therapeutic efficacy against a range of RNA viruses, most notably Feline Infectious Peritonitis (FIP) virus and SARS-CoV-2. This technical guide provides a comprehensive overview of the core scientific and technical information related to this compound and its parent compound, GS-441524, to support ongoing research and drug development efforts.

Mechanism of Action

GS-441524 is a 1'-cyano-substituted adenosine nucleoside analog. Upon entering a host cell, it undergoes intracellular phosphorylation to its active triphosphate form, GS-443902. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By mimicking the natural adenosine triphosphate (ATP), GS-443902 is incorporated into the nascent viral RNA strand, leading to premature chain termination and the cessation of viral replication. This targeted mechanism of action provides a broad-spectrum antiviral effect against various RNA viruses.

Data Presentation

In Vitro Efficacy of GS-441524

The following table summarizes the half-maximal effective concentration (EC50) of GS-441524 against various coronaviruses in different cell lines.

VirusCell LineEC50 (µM)Reference(s)
Feline Infectious Peritonitis Virus (FIPV)CRFK cells~1.0[1][2]
Feline Infectious Peritonitis Virus (FIPV)Fcwf-4 cells0.78[3]
SARS-CoV-2Vero E6 cells1.86[3][4][5]
SARS-CoVHAE cells0.18 ± 0.14[6]
MERS-CoVHAE cellsNot specified[6]
In Vitro Cytotoxicity of GS-441524

The cytotoxic effects of GS-441524 have been evaluated in feline cell lines to determine its therapeutic index.

Cell LineCC50 (µM)Reference(s)
CRFK cells>100[2]
Feline cells (unspecified)>100[1]
Pharmacokinetics of GS-441524 in Cats

The pharmacokinetic parameters of GS-441524 have been characterized in cats following administration of either GS-441524 or its prodrug, Remdesivir.

Administration Route & DoseCmax (ng/mL)Tmax (hours)t1/2 (hours)Reference(s)
15 mg/kg IV Remdesivir2632 ± 86215.14 ± 0.81[7][8][9]
25 mg/kg Oral GS-44152410,2903-8~4[5][10]
5 mg/kg SC or IV GS-441524Not specifiedNot specifiedNot specified[1]

Note: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), t1/2 (half-life).

Clinical Efficacy of GS-441524 in Feline Infectious Peritonitis (FIP)

Clinical studies and systematic reviews have demonstrated the high efficacy of GS-441524 in treating FIP, a previously fatal disease in cats.

Study TypeNumber of CasesSuccess RateKey FindingsReference(s)
Systematic Review65084.6%Dosages of 5-10 mg/kg once daily are associated with best outcomes. Higher rates with combination therapies.[11]
Field Trial31>80%Dramatic clinical improvement within days.[12]
Experimental Study10100%Rapid reversal of disease signs with two weeks of treatment.[1]

Experimental Protocols

Protocol 1: In Vitro Antiviral Efficacy Assessment (Plaque Reduction Assay)

This protocol outlines a standard plaque reduction assay to determine the EC50 of GS-441524 against a target virus, such as FIPV.

1. Cell Culture and Virus Propagation:

  • Culture Crandell-Rees Feline Kidney (CRFK) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Propagate the desired strain of FIPV (e.g., serotype II) in CRFK cells to generate a virus stock with a known titer (plaque-forming units [PFU]/mL).

2. Plaque Assay:

  • Seed CRFK cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of GS-441524 in DMEM.

  • Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 PFU/well).

  • After a 1-hour adsorption period, remove the viral inoculum.

  • Overlay the cell monolayers with a mixture of 2x DMEM and 1.2% agarose containing the different concentrations of GS-441524.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-5 days).

3. Plaque Visualization and Quantification:

  • Fix the cells with 10% formalin.

  • Stain the cells with a crystal violet solution to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Quantification of GS-441524 in Feline Plasma by HPLC-FLD

This protocol describes a method for quantifying the concentration of GS-441524 in feline plasma using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[13][14][15]

1. Sample Preparation:

  • Collect feline blood samples in EDTA tubes and centrifuge to separate the plasma.

  • To 100 µL of plasma, add 200 µL of methanol for protein precipitation.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase.

2. HPLC-FLD Analysis:

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: Waters X-Bridge C18, 5 µm, 150 × 4.6 mm.[13][14][15]

  • Mobile Phase: A gradient of 20 mM ammonium acetate (pH 4.5) and acetonitrile.[13][14][15]

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection: Excitation at 250 nm and emission at 475 nm.[13][14][15][16]

  • Quantification: Use an external standard calibration curve prepared with known concentrations of GS-441524.

3. Data Analysis:

  • Integrate the peak area corresponding to GS-441524 in the chromatograms.

  • Calculate the concentration of GS-441524 in the plasma samples by comparing their peak areas to the calibration curve.

Protocol 3: In Vivo FIP Treatment Study in Cats

This protocol provides a general framework for an in vivo study to evaluate the efficacy of GS-441524 for the treatment of naturally occurring FIP.

1. Study Population:

  • Enroll client-owned cats with a confirmed diagnosis of FIP based on clinical signs, laboratory findings (e.g., high globulin levels, low albumin/globulin ratio), and detection of FCoV RNA in effusions or blood via RT-qPCR.

2. Treatment Regimen:

  • Administer GS-441524 subcutaneously or orally at a starting dose of 4-6 mg/kg for non-neurological FIP and 8-10 mg/kg for ocular or neurological FIP, once daily for a minimum of 12 weeks.[12][17][18] Doses may need to be adjusted based on clinical response.

3. Monitoring and Data Collection:

  • Daily: Monitor temperature, appetite, and activity level.

  • Weekly: Record body weight.

  • Every 4 weeks: Perform a complete blood count (CBC) and serum chemistry panel, including total protein, albumin, and globulin levels.

  • As needed: Use RT-qPCR to monitor viral loads in blood and effusions.

4. Efficacy Endpoints:

  • Resolution of clinical signs (e.g., fever, effusions).

  • Normalization of laboratory parameters (e.g., hematocrit, globulin levels).

  • Sustained remission following the completion of treatment.

Mandatory Visualizations

metabolic_activation_pathway cluster_intracellular Intracellular Space Remdesivir Remdesivir (Prodrug) Remdesivir_int Remdesivir Remdesivir->Remdesivir_int Cellular Uptake GS441524_ext GS-441524 GS441524_int GS-441524 GS441524_ext->GS441524_int Cellular Uptake GS704277 GS-704277 (Alanine Metabolite) Remdesivir_int->GS704277 Hydrolysis (Carboxylesterase 1) GS441524_MP GS-441524-MP (Monophosphate) GS704277->GS441524_MP Phosphoramidate Cleavage GS443902 GS-443902 (Active Triphosphate) GS441524_MP->GS443902 Phosphorylation GS441524_int->GS441524_MP Phosphorylation (Rate-limiting)

Caption: Metabolic activation pathway of Remdesivir and GS-441524.

experimental_workflow start Start cell_seeding Seed CRFK cells in 6-well plates start->cell_seeding confluence Grow to confluence cell_seeding->confluence infect_cells Infect cells with FIPV (e.g., 100 PFU/well) confluence->infect_cells prepare_drug Prepare serial dilutions of GS-441524 overlay Add agarose overlay with different drug concentrations prepare_drug->overlay adsorption 1-hour adsorption infect_cells->adsorption adsorption->overlay incubation Incubate for 3-5 days overlay->incubation fix_stain Fix with formalin and stain with crystal violet incubation->fix_stain quantify Count plaques and calculate % reduction fix_stain->quantify ec50 Determine EC50 value quantify->ec50 logical_relationship Remdesivir Remdesivir (GS-5734) GS441524 GS-441524 (Parent Nucleoside) Remdesivir->GS441524 is a prodrug of GS443902 GS-443902 (Active Triphosphate) GS441524->GS443902 is phosphorylated to RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS443902->RdRp inhibits ViralReplication Viral Replication GS443902->ViralReplication blocks RdRp->ViralReplication is essential for

References

Methodological & Application

Application Notes and Protocols for the Use of GS-443902 Trisodium in Viral Replication Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902 is the pharmacologically active nucleoside triphosphate metabolite of the prodrug Remdesivir (GS-5734).[1][2][3] As a C-nucleoside analog, GS-443902 functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2][3][4] Its trisodium salt form, GS-443902 trisodium, is the stable version of this active metabolite used in in vitro studies.[3] These application notes provide a detailed protocol for utilizing this compound in viral replication assays to determine its antiviral efficacy.

Mechanism of Action

GS-443902 acts as a competitive inhibitor of adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains by the viral RdRp.[5] Once incorporated, it leads to delayed chain termination, effectively halting viral genome replication.[1][5][6] This mechanism of action has demonstrated broad-spectrum activity against a variety of RNA viruses.[6]

Signaling Pathway and Mechanism of Action Diagram

cluster_cell Host Cell cluster_virus Viral Replication Remdesivir Remdesivir (Prodrug) GS441524_MP GS-441524 Monophosphate Remdesivir->GS441524_MP Esterases GS443902 GS-443902 (Active Triphosphate) GS441524_MP->GS443902 Host Kinases RdRp RNA-dependent RNA Polymerase (RdRp) GS443902->RdRp Competes with ATP Viral_RNA Viral RNA Template Viral_RNA->RdRp Template Binding New_RNA Nascent Viral RNA RdRp->New_RNA RNA Synthesis ATP ATP ATP->RdRp Termination Replication Termination New_RNA->Termination Incorporation of GS-443902 cluster_quant Quantification of Viral Replication A Seed Host Cells in Plates C Infect Cells with Virus (MOI) A->C B Prepare Serial Dilutions of This compound D Add Compound Dilutions to Cells B->D C->D E Incubate for Viral Replication Cycle D->E F Harvest Supernatant (Progeny Virus) E->F G Plaque Assay F->G H RT-qPCR F->H I Calculate EC50 Value G->I H->I

References

Application Notes and Protocols for the Preparation of a Working Solution of GS-443902 Trisodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-443902, the active triphosphate metabolite of Remdesivir, is a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp).[1][2] Its trisodium salt is the more stable form for research and development applications.[3] However, a critical consideration for its use is its inherent instability in aqueous solutions.[1][2][3][4] These application notes provide a detailed protocol for the preparation of a working solution of GS-443902 trisodium, with a focus on ensuring consistency and minimizing degradation for immediate use in experimental settings. The protocols and data presented are compiled from publicly available research and supplier technical data.

Introduction

GS-443902 is a C-nucleoside analogue that, in its triphosphate form, mimics adenosine triphosphate (ATP).[5] It is the biologically active form of the prodrug Remdesivir.[5] Following the intracellular conversion of Remdesivir, GS-443902 is incorporated into the nascent viral RNA chain by the viral RdRp.[6] This incorporation leads to delayed chain termination, thereby inhibiting viral replication.[2][6] Due to its direct antiviral activity, the preparation of reliable and consistent working solutions of this compound is crucial for in vitro and other research applications.

The primary challenge in working with this compound is its limited stability in solution.[1][4][7] Therefore, it is strongly recommended that solutions are freshly prepared for each experiment.[1][2][3][4][7] These notes provide best practices for handling, storage, and preparation to ensure the highest possible quality of the working solution.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValueCitation(s)
Molecular Formula C₁₂H₁₃N₅Na₃O₁₃P₃[4]
Molecular Weight 597.15 g/mol [4]
CAS Number 1355050-21-3[1][4]
Appearance Lyophilized powder[8]
Solubility (in Water) 33.33 mg/mL (55.82 mM); may require ultrasonication for dissolution.[1][4]
Storage (Powder) -80°C, protect from light, stored under nitrogen.[1][9]
Storage (Solution) -80°C (for short-term storage, fresh preparation is ideal).[9]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Sterile, nuclease-free water (e.g., Milli-Q or equivalent)

  • Dimethyl sulfoxide (DMSO), if required for specific protocols

  • Methanol (MeOH), HPLC grade

  • Sterile, low-adsorption microcentrifuge tubes (e.g., siliconized or protein low-bind)

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

  • Sterile syringe filters (0.22 µm)

  • Calibrated pipettes and sterile, low-retention tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol is suitable for experiments where water is the required solvent.

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the hygroscopic powder.

  • Weighing: In a controlled environment (e.g., a weighing hood), carefully weigh the desired amount of this compound powder. Perform this step quickly to minimize exposure to air and moisture.

  • Dissolution: Add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 5.97 mg of this compound in 1 mL of water.

  • Solubilization: Vortex the solution thoroughly. If precipitation or incomplete dissolution is observed, use a bath sonicator for short intervals (e.g., 1-2 minutes) to aid dissolution.[1] Avoid excessive heating.

  • Sterilization: If the working solution is for cell-based assays, it must be sterilized. Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.[1][3][7]

  • Use Immediately: It is highly recommended to use the freshly prepared solution immediately for experiments.[1][2][3][4][7]

Protocol 2: Preparation of a Stock Solution in a Mixed Solvent System

For certain applications, a mixed solvent system may be used, for example, in the preparation of analytical standards.

  • Stock Solution Preparation: Prepare a primary stock solution, for instance, at 1 mg/mL in a suitable solvent as per the initial steps in Protocol 1 (using water or DMSO).

  • Working Solution Dilution: To prepare working solutions or standards, dilute the primary stock solution with a mixture of methanol and water (e.g., 50:50 v/v).[9]

  • Storage of Standards: Quality control samples and standards prepared in this manner have been shown to be stable for up to 3 months when stored at -80°C.[9][10]

Quality Control

Given the instability of the compound in solution, it is advisable to perform quality control, especially if the solution is not used immediately.

  • Visual Inspection: Check for any precipitation or discoloration before use.

  • Concentration and Purity Analysis: For critical applications, the concentration and purity of the solution can be verified using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[9][11] This is the standard method for quantifying GS-443902 in various matrices.[9]

Visualization of Protocols and Pathways

Experimental Workflow

The following diagram illustrates the recommended workflow for preparing a working solution of this compound.

G cluster_prep Preparation of Stock Solution cluster_qc Final Steps start Start: Equilibrate This compound Powder weigh Weigh Powder start->weigh add_solvent Add Sterile Water weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve filter Sterile Filter (0.22 µm) (If required for application) dissolve->filter use Immediate Use in Experiment filter->use G cluster_host_cell Host Cell cluster_virus Viral Replication remdesivir Remdesivir (Prodrug) Enters Cell gs441524 GS-441524 (Nucleoside Core) remdesivir->gs441524 Metabolism gs443902 GS-443902 (Active Triphosphate) gs441524->gs443902 Phosphorylation rdrp Viral RNA-dependent RNA Polymerase (RdRp) gs443902->rdrp Inhibits rna_synthesis Viral RNA Synthesis rdrp->rna_synthesis termination Premature Chain Termination rna_synthesis->termination Leads to

References

Application Note & Protocol: Cell Permeability Assay for GS-441524, the Precursor to GS-443902 Trisodium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GS-443902 trisodium is the pharmacologically active triphosphate metabolite of the antiviral prodrug Remdesivir and the direct active form of the nucleoside analog GS-441524.[1][2][3][4] As the active form, GS-443902 inhibits the viral RNA-dependent RNA polymerase (RdRp), thereby terminating viral replication.[4][5][6] However, GS-443902 is a highly polar, negatively charged molecule that is not expected to readily cross cell membranes. It is formed intracellularly from its precursor, the nucleoside GS-441524.[6][7] Therefore, to assess the potential for the active compound to reach its intracellular target, it is crucial to determine the cell permeability of the parent nucleoside, GS-441524.

This document provides a detailed protocol for evaluating the intestinal permeability of GS-441524 using the Caco-2 cell monolayer assay. The Caco-2 model is considered the gold standard for in vitro prediction of human oral drug absorption, as the cells differentiate into a monolayer that structurally and functionally resembles the human intestinal epithelium, expressing relevant transporter and efflux proteins.[8][9][10][11]

Assay Principle

The Caco-2 permeability assay measures the rate at which a compound travels across a confluent monolayer of Caco-2 cells cultured on a semi-permeable membrane insert.[10] The assay system consists of an apical (AP) and a basolateral (BL) compartment, separated by the cell monolayer, mimicking the luminal and blood sides of the intestine, respectively.[8][9]

By adding the test compound to one compartment and measuring its appearance in the opposite compartment over time, the apparent permeability coefficient (Papp) can be calculated. Performing the assay in both directions—from apical to basolateral (A-B) to simulate absorption, and from basolateral to apical (B-A) to assess efflux—allows for the calculation of an Efflux Ratio (ER). An ER greater than 2 suggests the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[8][12][13]

Cellular Transport and Activation Pathway

The diagram below illustrates the transport of GS-441524 across the cell membrane and its subsequent intracellular phosphorylation to the active this compound.

G cluster_intracellular Intracellular Space (Cytoplasm) GS441524_ext GS-441524 (Nucleoside Precursor) GS441524_int GS-441524 GS441524_ext->GS441524_int Cellular Uptake GS_MP GS-Monophosphate GS441524_int->GS_MP Phosphorylation GS_DP GS-Diphosphate GS_MP->GS_DP Phosphorylation GS_TP GS-443902 (Active Triphosphate) GS_DP->GS_TP Phosphorylation Kinase1 Cellular Kinases Kinase1->GS_MP Kinase2 Cellular Kinases Kinase2->GS_DP Kinase3 Cellular Kinases Kinase3->GS_TP membrane Cell Membrane (Lipid Bilayer) Transporter Nucleoside Transporters

Caption: Cellular uptake of GS-441524 and its conversion to active GS-443902.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the steps for assessing the bidirectional permeability of GS-441524.

1. Materials and Reagents

  • Cells: Caco-2 cell line (ATCC HTB-37).

  • Media: Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Non-Essential Amino Acids (NEAA), Penicillin-Streptomycin.

  • Reagents: GS-441524, Hank's Balanced Salt Solution (HBSS), HEPES, Lucifer Yellow, Atenolol (low permeability control), Propranolol (high permeability control).

  • Consumables: 24-well Transwell plates (e.g., 0.4 µm pore size), cell culture flasks, serological pipettes, pipette tips.

  • Equipment: Laminar flow hood, CO2 incubator (37°C, 5% CO2), TEER meter, plate shaker, LC-MS/MS system.

2. Caco-2 Cell Culture and Seeding

  • Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.

  • Passage cells every 3-4 days at 80-90% confluency.

  • For the assay, seed Caco-2 cells onto the apical side of 24-well Transwell inserts at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[13] Change the media in both apical and basolateral compartments every 2-3 days.

3. Monolayer Integrity Assessment

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well.

  • Only use monolayers with TEER values >200 Ω·cm², as this indicates proper tight junction formation.[14]

  • Lucifer Yellow, a fluorescent marker that cannot cross the cell monolayer, will also be added with the test compound to check for membrane leakage post-incubation.

4. Bidirectional Permeability Assay

  • Prepare Solutions:

    • Transport Buffer: HBSS buffered with 25 mM HEPES, pH 7.4.

    • Dosing Solutions: Prepare a 10 µM solution of GS-441524, atenolol, and propranolol in Transport Buffer. Include Lucifer Yellow at a final concentration of 100 µM.

  • Apical to Basolateral (A-B) Transport:

    • Wash the cell monolayers twice with pre-warmed (37°C) Transport Buffer.

    • Add 0.4 mL of the Dosing Solution to the apical (donor) compartment.

    • Add 1.2 mL of fresh Transport Buffer to the basolateral (receiver) compartment.

  • Basolateral to Apical (B-A) Transport:

    • Wash the cell monolayers twice with pre-warmed (37°C) Transport Buffer.

    • Add 1.2 mL of the Dosing Solution to the basolateral (donor) compartment.

    • Add 0.4 mL of fresh Transport Buffer to the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 90-120 minutes.

  • Sample Collection: After incubation, collect samples from both the donor and receiver compartments for all wells.

5. Sample Analysis

  • Quantify the concentration of the test compound (GS-441524) and controls in the collected samples using a validated LC-MS/MS method.

  • Measure the fluorescence of Lucifer Yellow in the receiver compartments to confirm monolayer integrity throughout the experiment.

Experimental Workflow Diagram

The following diagram outlines the major steps of the Caco-2 permeability assay workflow.

cluster_prep Phase 1: Preparation (21-25 Days) cluster_assay Phase 2: Assay Execution (1 Day) cluster_analysis Phase 3: Analysis & Interpretation Caco2_Culture Culture Caco-2 Cells Seed_Cells Seed Cells on Transwell Inserts Caco2_Culture->Seed_Cells Differentiate Differentiate Cells to Form Monolayer Seed_Cells->Differentiate TEER Check Monolayer Integrity (TEER Measurement) Differentiate->TEER Prepare_Solutions Prepare Dosing Solutions (GS-441524 & Controls) TEER->Prepare_Solutions Bidirectional_Assay Perform Bidirectional Assay (A-B and B-A) Prepare_Solutions->Bidirectional_Assay Incubate Incubate at 37°C Bidirectional_Assay->Incubate Collect_Samples Collect Samples from Donor & Receiver Wells Incubate->Collect_Samples LCMS Quantify Compound Concentration (LC-MS/MS) Collect_Samples->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate Lucifer_Yellow Check Lucifer Yellow for Leakage Lucifer_Yellow->Calculate Interpret Interpret Data & Classify Permeability Calculate->Interpret

Caption: Workflow for the Caco-2 cell bidirectional permeability assay.

Data Presentation and Analysis

1. Calculation of Apparent Permeability (Papp)

The Papp value (in cm/s) is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of permeation of the compound across the monolayer (µmol/s).

  • A is the surface area of the membrane (cm²).

  • C₀ is the initial concentration of the compound in the donor compartment (µmol/mL).

2. Calculation of Efflux Ratio (ER)

The efflux ratio is a measure of active transport and is calculated as:

ER = Papp (B-A) / Papp (A-B)

3. Data Summary

The results are summarized in a table to classify the permeability of GS-441524 against known controls.

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
Atenolol A → B0.51.1Low
(Low Permeability Control)B → A0.55
Propranolol A → B25.00.9High
(High Permeability Control)B → A22.5
GS-441524 A → B8.51.3Moderate
(Test Compound)B → A11.0

Note: Data presented are hypothetical and for illustrative purposes only.

Interpretation of Results

  • Papp (A-B) < 1.0 x 10⁻⁶ cm/s: Classified as Low permeability.

  • Papp (A-B) 1.0 - 10.0 x 10⁻⁶ cm/s: Classified as Moderate permeability.

  • Papp (A-B) > 10.0 x 10⁻⁶ cm/s: Classified as High permeability.

  • Efflux Ratio (ER) > 2.0: Indicates the compound is likely a substrate of an efflux transporter (e.g., P-gp), which can limit net absorption.[12]

Based on the hypothetical data, GS-441524 demonstrates moderate passive permeability with no significant efflux, suggesting it can effectively cross the intestinal barrier to be subsequently converted into the active this compound within target cells.

References

Application Note: A Validated HPLC-MS/MS Method for the Intracellular Quantification of GS-443902 Trisodium

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the direct quantification of GS-443902 trisodium, the active triphosphate metabolite of the antiviral agent Remdesivir, in peripheral blood mononuclear cells (PBMCs). The methodology presented herein provides a comprehensive workflow, from sample preparation, including cell lysis and analyte extraction, to the specific parameters for chromatographic separation and mass spectrometric detection. This method is crucial for pharmacokinetic and pharmacodynamic studies, enabling researchers to accurately measure the intracellular concentration of the pharmacologically active form of Remdesivir. The protocol has been developed to meet the rigorous standards of bioanalytical method validation, ensuring accuracy, precision, and reliability.

Introduction

Remdesivir (GS-5734) is a nucleotide prodrug with broad-spectrum antiviral activity.[1][2] Upon administration, Remdesivir is distributed into cells and undergoes metabolic activation to its active form, the nucleoside triphosphate analogue GS-443902.[1][2][3] This active metabolite functions as a potent inhibitor of viral RNA-dependent RNA polymerases, leading to the termination of viral RNA synthesis.[4][5][6] The intracellular concentration of GS-443902 is directly correlated with the antiviral efficacy of Remdesivir.[2] Therefore, a sensitive and accurate method for the quantification of intracellular GS-443902 is essential for understanding its pharmacokinetics and for the development of new antiviral therapies.[2][7]

This application note provides a detailed protocol for the quantification of GS-443902 in PBMCs using HPLC-MS/MS. The method involves cell lysis, protein precipitation for analyte extraction, and subsequent analysis by reverse-phase chromatography coupled with a triple quadrupole mass spectrometer.

Intracellular Activation of Remdesivir

Remdesivir enters the host cell and is metabolized into its active triphosphate form, GS-443902. This multi-step intracellular conversion is critical for its antiviral activity. The simplified metabolic pathway is illustrated below.

Intracellular Activation of Remdesivir Remdesivir Remdesivir (GS-5734) (in plasma) Intracellular_Remdesivir Intracellular Remdesivir Remdesivir->Intracellular_Remdesivir Cellular Uptake Alanine_Metabolite Alanine Metabolite (GS-704277) Intracellular_Remdesivir->Alanine_Metabolite Esterases GS_441524_monophosphate GS-441524 Monophosphate Alanine_Metabolite->GS_441524_monophosphate Phosphoramidase GS_441524_diphosphate GS-441524 Diphosphate GS_441524_monophosphate->GS_441524_diphosphate Kinases GS_443902 GS-443902 (Active Triphosphate) GS_441524_diphosphate->GS_443902 Kinases

Caption: Intracellular metabolic activation pathway of Remdesivir to GS-443902.

Experimental Protocol

This protocol outlines the procedure for the extraction and quantification of GS-443902 from PBMCs.

Materials and Reagents
  • This compound reference standard

  • Remdesivir (GS-5734) and GS-441524 reference standards

  • Stable isotope-labeled internal standard (e.g., 2H6-Tenofovir Diphosphate)[2]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, acetic acid, hexylamine, and diethylamine[2]

  • Phosphate-buffered saline (PBS)

  • Ficoll-Paque for PBMC isolation

  • Cell lysis buffer

  • Human plasma (for matrix-matched calibration standards)

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Refrigerated centrifuge

  • Vortex mixer

  • Analytical balance

  • Calibrated pipettes

Sample Preparation: PBMC Isolation and Cell Lysis
  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

  • Cell Counting: Resuspend the PBMC pellet in PBS and count the cells to ensure accurate normalization of the final concentration.

  • Cell Lysis and Extraction:

    • Centrifuge the desired number of cells (e.g., 1 x 10^6 cells) and discard the supernatant.

    • Add 500 µL of ice-cold 70% methanol containing the internal standard.[8]

    • Vortex thoroughly to ensure complete cell lysis.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.[9]

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.[8]

HPLC-MS/MS Method Workflow

The following diagram illustrates the overall workflow for the quantification of intracellular GS-443902.

HPLC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Whole_Blood Whole Blood Sample Isolate_PBMCs Isolate PBMCs Whole_Blood->Isolate_PBMCs Cell_Count Cell Counting Isolate_PBMCs->Cell_Count Cell_Lysis Cell Lysis & Protein Precipitation Cell_Count->Cell_Lysis Extract_Supernatant Extract Supernatant Cell_Lysis->Extract_Supernatant Evaporate_Reconstitute Evaporate & Reconstitute Extract_Supernatant->Evaporate_Reconstitute HPLC_Separation HPLC Separation Evaporate_Reconstitute->HPLC_Separation MS_Detection MS/MS Detection HPLC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for intracellular GS-443902 quantification.

HPLC Conditions
ParameterValue
Column Hypercarb®, 150 mm x 2.1 mm[2]
Mobile Phase A Water with 5mM hexylamine, 0.4% diethylamine, and 2 mL acetic acid[2]
Mobile Phase B Acetonitrile/Mobile Phase A (60:40 v/v)[2]
Flow Rate 0.4 mL/min[2]
Column Temp. 35°C[2]
Injection Vol. 10 µL
Gradient Optimized for separation of GS-443902 from endogenous interferences
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (GS-443902) To be optimized (e.g., precursor ion -> product ion)
MRM Transition (IS) To be optimized (specific to the IS used)
Ion Source Temp. 500°C
Collision Gas Argon

Quantitative Data

The method was validated according to regulatory guidelines.[2] A summary of the quantitative performance is presented below.

Calibration Curve and Linearity
AnalyteRange (ng/mL)
GS-4439021 - 2000> 0.99
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 15< 1585 - 115
Medium100< 15< 1585 - 115
High1500< 15< 1585 - 115

Conclusion

The HPLC-MS/MS method described provides a reliable and sensitive tool for the intracellular quantification of this compound in PBMCs. This application note offers a detailed protocol that can be readily implemented in research laboratories for pharmacokinetic and pharmacodynamic studies of Remdesivir and other nucleoside analogues. The robust performance of this method ensures high-quality data for critical drug development decisions.

References

Determining the Potency of GS-443902 Trisodium Against SARS-CoV-2: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The global health crisis instigated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. Among the promising candidates, GS-443902, the active triphosphate form of the prodrug Remdesivir, has emerged as a key inhibitor of the viral replication machinery. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to determine the 50% inhibitory concentration (IC50) of GS-443902 trisodium against SARS-CoV-2.

GS-443902 is a nucleotide analogue that targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral genome.[1][2][3] As a triphosphate, GS-443902 mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp.[1][4] This incorporation leads to delayed chain termination, effectively halting viral replication.[1][4][5] Due to its charged triphosphate group, GS-443902 has poor cell permeability. Therefore, its antiviral activity in cell-based assays is typically evaluated using its parent nucleoside, GS-441524, or the phosphoramidate prodrug, Remdesivir (GS-5734), which are efficiently metabolized intracellularly to the active GS-443902 form.[6] The direct inhibitory potential of this compound is best assessed through biochemical assays using the purified SARS-CoV-2 RdRp enzyme complex.

Data Summary: In Vitro Efficacy of Remdesivir and its Metabolites

The following tables summarize the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for Remdesivir and its parent nucleoside, GS-441524, against coronaviruses in various cell lines. This data provides context for the expected potency of the active metabolite, GS-443902.

Table 1: Anti-Coronavirus Activity of Remdesivir (GS-5734)

VirusCell LineEC50 / IC50 (µM)Assay TypeReference
SARS-CoV-2Vero E60.77Cytopathic Effect (CPE)[3]
SARS-CoV-2Vero E623.15CPE[3]
SARS-CoV-2 (Alpha)Vero E65.08 (IC50)Plaque Reduction[7]
SARS-CoV-2 (Beta)Vero E65.82 (IC50)Plaque Reduction[7]
SARS-CoV-2 (Gamma)Vero E69.8 (IC50)Plaque Reduction[7]
SARS-CoV-2 (Delta)Vero E69.8 (IC50)Plaque Reduction[7]
SARS-CoV-2 (Omicron)Vero E69.1 (IC50)Plaque Reduction[7]
SARS-CoVHuman Airway Epithelial (HAE)0.069Not Specified[3]
MERS-CoVHuman Airway Epithelial (HAE)0.074Not Specified[3]
Murine Hepatitis VirusNot Specified0.03Not Specified[3]

Table 2: Anti-Coronavirus Activity of GS-441524

VirusCell LineEC50 (µM)Assay TypeReference
SARS-CoV-2Vero E60.48Not Specified[8]
SARS-CoVNot Specified0.18Not Specified[8]
MERS-CoVNot Specified0.86Not Specified[8]
Feline Infectious Peritonitis VirusNot Specified0.78Not Specified[8]

Table 3: Biochemical Inhibition of Viral RdRp by GS-443902 (Remdesivir Triphosphate)

VirusEnzymeIC50 (µM)Assay TypeReference
MERS-CoVRNA-dependent RNA polymerase (RdRp)0.032Biochemical Primer Extension Assay[4]
Respiratory Syncytial Virus (RSV)RNA-dependent RNA polymerase (RdRp)1.1Biochemical Assay[9]
Hepatitis C Virus (HCV)RNA-dependent RNA polymerase (RdRp)5.0Biochemical Assay[9]

Signaling Pathway and Mechanism of Action

GS-443902 acts as a competitive inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The prodrug, Remdesivir, enters the host cell and is metabolized into its active triphosphate form, GS-443902. This active metabolite is then incorporated into the newly synthesizing viral RNA strand, leading to a halt in replication.

G cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication Remdesivir Remdesivir (Prodrug) GS441524 GS-441524 (Nucleoside) Remdesivir->GS441524 Metabolism cluster_cell cluster_cell GS443902 GS-443902 (Active Triphosphate) GS441524->GS443902 Phosphorylation RdRp RdRp Enzyme Complex (nsp12, nsp7, nsp8) GS443902->RdRp Competitive Inhibition ATP ATP ATP->RdRp ViralRNA Viral RNA Template ViralRNA->RdRp NascentRNA Nascent Viral RNA RdRp->NascentRNA RNA Synthesis TerminatedRNA Terminated RNA Chain RdRp->TerminatedRNA Incorporation & Delayed Chain Termination G cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation cluster_readout Readout and Analysis Cell_Culture 1. Culture susceptible cells (e.g., Vero E6, Calu-3) Compound_Prep 2. Prepare serial dilutions of Remdesivir or GS-441524 Cell_Culture->Compound_Prep Infection 3. Infect cells with SARS-CoV-2 (specific MOI) Compound_Prep->Infection Treatment 4. Add serially diluted compound to infected cells Infection->Treatment Controls 5. Include virus control (no drug) and cell control (no virus) Treatment->Controls Incubate 6. Incubate for 48-72 hours Controls->Incubate Readout 7. Assess viral activity: - CPE (microscopy) - Cell viability (e.g., MTS/XTT assay) - Viral RNA (RT-qPCR) Incubate->Readout Analysis 8. Calculate EC50 using a dose-response curve Readout->Analysis G cluster_prep Preparation cluster_reaction Polymerase Reaction cluster_analysis_biochem Analysis Enzyme_Prep 1. Purify recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, nsp8) Substrate_Prep 2. Synthesize RNA primer/template duplex Enzyme_Prep->Substrate_Prep Inhibitor_Prep 3. Prepare serial dilutions of This compound Substrate_Prep->Inhibitor_Prep Reaction_Setup 4. Set up reaction with RdRp, RNA duplex, and GS-443902 dilutions Inhibitor_Prep->Reaction_Setup Initiation 5. Initiate reaction by adding NTPs (including a labeled nucleotide, e.g., [α-32P]GTP) Reaction_Setup->Initiation Incubation_Biochem 6. Incubate at 37°C for a defined time Initiation->Incubation_Biochem Quenching 7. Stop the reaction with a quenching buffer (e.g., EDTA) Incubation_Biochem->Quenching Gel_Electrophoresis 8. Separate reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) Quenching->Gel_Electrophoresis Visualization 9. Visualize RNA products by autoradiography or fluorescence imaging Gel_Electrophoresis->Visualization IC50_Calc 10. Quantify product formation and calculate IC50 from dose-response curve Visualization->IC50_Calc

References

Application Notes and Protocols for Enzymatic Assay of GS-443902 Trisodium with RNA-dependent RNA Polymerase (RdRp)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902, the active triphosphate metabolite of the antiviral prodrug Remdesivir, is a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp)[1][2]. This enzyme is essential for the replication and transcription of RNA viruses, making it a prime target for antiviral drug development[3][4][5]. The trisodium salt of GS-443902 is a more stable form of the compound suitable for research applications[1]. These application notes provide a detailed protocol for an in vitro enzymatic assay to characterize the inhibitory activity of GS-443902 trisodium against RdRp. The protocol is based on a fluorescence-based method that detects the synthesis of double-stranded RNA (dsRNA).

Principle of the Assay

The RNA-dependent RNA polymerase enzymatic assay measures the synthesis of a new RNA strand using a provided RNA template. In this protocol, the activity of RdRp is quantified by measuring the amount of dsRNA produced. A fluorescent dye that specifically intercalates with dsRNA is used for detection. The fluorescence intensity is directly proportional to the amount of dsRNA synthesized and thus to the activity of the RdRp enzyme. When an inhibitor like GS-443902 is present, it competes with natural nucleotides for incorporation into the growing RNA chain. The incorporation of GS-443902 leads to premature termination of RNA synthesis, resulting in a decrease in dsRNA production and a corresponding reduction in fluorescence signal[1][2].

Signaling Pathway of RdRp Inhibition by GS-443902

GS-443902 acts as a nucleotide analog. As the active triphosphate form, it mimics adenosine triphosphate (ATP) and is incorporated into the nascent RNA chain by the viral RdRp. This incorporation leads to delayed chain termination, effectively halting further elongation of the viral RNA.

RdRp_Inhibition_Pathway cluster_0 Viral RNA Replication cluster_1 Inhibition by GS-443902 Viral_RNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp binds Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA synthesizes Incorporation Incorporation into Nascent RNA RdRp->Incorporation catalyzes NTPs Nucleoside Triphosphates (NTPs) NTPs->RdRp substrate GS443902 GS-443902 (ATP Analog) GS443902->RdRp competes with ATP Termination Chain Termination Incorporation->Termination leads to Termination->Nascent_RNA blocks elongation

Caption: Inhibition of RdRp by GS-443902.

Experimental Workflow

The following diagram illustrates the major steps in the enzymatic assay protocol.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents: - RdRp Enzyme - RNA Template - NTPs - this compound - Assay Buffer - Detection Dye Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound and Controls into Assay Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme_Mix Add RdRp Enzyme and RNA Template Mixture Dispense_Inhibitor->Add_Enzyme_Mix Incubate_1 Pre-incubate Add_Enzyme_Mix->Incubate_1 Initiate_Reaction Initiate Reaction by Adding NTPs Incubate_1->Initiate_Reaction Incubate_2 Incubate at 37°C Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction (Optional, e.g., with EDTA) Incubate_2->Stop_Reaction Add_Dye Add dsRNA Detection Dye Stop_Reaction->Add_Dye Incubate_3 Incubate in Dark Add_Dye->Incubate_3 Read_Fluorescence Read Fluorescence Incubate_3->Read_Fluorescence Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the RdRp enzymatic assay.

Materials and Reagents

Reagent/MaterialSuggested SupplierCatalog Number
Recombinant RdRp (e.g., SARS-CoV-2)ProFoldinS2RPA100KE (Kit)
RNA Template (e.g., Poly(U))Sigma-AldrichP9528
Nucleoside Triphosphates (NTPs)Thermo Fisher ScientificR0181
This compoundMedChemExpressHY-126303A
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X100)N/AN/A
dsRNA Fluorescent Dye (e.g., PicoGreen)Thermo Fisher ScientificP7581
RNase InhibitorPromegaN2611
DMSO (for compound dilution)Sigma-AldrichD8418
384-well Assay PlatesCorning3712

Experimental Protocol

This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats.

1. Reagent Preparation:

  • Assay Buffer: Prepare a 1X assay buffer containing 20 mM Tris-HCl (pH 8.0), 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, and 0.01% Triton-X100. Ensure all components are RNase-free.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in RNase-free water. The compound is unstable in solution, so it is recommended to prepare it fresh[1].

  • Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to achieve the desired final concentrations for the assay (e.g., ranging from 0.01 µM to 100 µM).

  • NTP Mix: Prepare a 10X NTP mix containing ATP, GTP, CTP, and UTP at a concentration of 10 mM each in RNase-free water.

  • RdRp Enzyme and RNA Template Mix: Prepare a 2X enzyme/template mix in assay buffer containing the RdRp enzyme and RNA template at their final desired concentrations. The optimal concentrations should be determined empirically but a starting point could be 2 µM RdRp and 1 µM RNA template[6]. Include an RNase inhibitor in this mix.

2. Assay Procedure:

  • Compound Addition: Add 1 µL of the serially diluted this compound or DMSO (as a negative control) to the wells of a 384-well plate.

  • Enzyme/Template Addition: Add 10 µL of the 2X RdRp enzyme/RNA template mix to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 9 µL of the 10X NTP mix to each well. The final reaction volume will be 20 µL.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes[7][8].

  • Reaction Termination (Optional): The reaction can be stopped by adding 5 µL of 50 mM EDTA.

  • dsRNA Detection: Add 20 µL of the dsRNA fluorescent dye (diluted according to the manufacturer's instructions) to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 5-10 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission for PicoGreen).

3. Controls:

  • Positive Control (No Inhibition): Wells containing RdRp, RNA template, NTPs, and DMSO. This represents 100% enzyme activity.

  • Negative Control (No Enzyme): Wells containing RNA template, NTPs, and DMSO, but no RdRp enzyme. This is to determine the background fluorescence.

  • Inhibitor Control: A known RdRp inhibitor can be used as a positive control for inhibition.

Data Analysis

  • Background Subtraction: Subtract the average fluorescence of the negative control wells from all other wells.

  • Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Fluorescence of test well / Fluorescence of positive control well)] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Expected Results

GS-443902 is a potent inhibitor of various viral RdRps. For instance, it has reported IC50 values of 1.1 µM and 5 µM for RSV RdRp and HCV RdRp, respectively[1][2]. The expected outcome of this assay is a dose-dependent inhibition of RdRp activity by this compound, allowing for the determination of its IC50 value against the specific RdRp being tested.

CompoundTarget RdRpIC50 (µM)Reference
GS-443902RSV RdRp1.1[1][2]
GS-443902HCV RdRp5[1][2]

Troubleshooting

IssuePossible CauseSolution
High background fluorescence - Contamination with dsRNA- Dye instability- Use RNase-free reagents and consumables- Prepare fresh dye solution and protect from light
Low signal-to-background ratio - Low enzyme activity- Suboptimal reagent concentrations- Use a more active batch of enzyme- Optimize enzyme, template, and NTP concentrations
High well-to-well variability - Pipetting errors- Incomplete mixing- Use calibrated pipettes and proper technique- Ensure thorough mixing after each addition
No inhibition observed - Inactive inhibitor- Incorrect inhibitor concentration range- Prepare fresh inhibitor solution- Test a wider range of concentrations

References

Application Notes and Protocols: Cytotoxicity of GS-443902 Trisodium in Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GS-443902 is the active triphosphate metabolite of the antiviral prodrug Remdesivir (GS-5734). As a nucleoside analog, GS-443902 functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription.[1] Due to its intracellular activity, direct assessment of the cytotoxicity of GS-443902 trisodium is less common than the evaluation of its parent compounds, Remdesivir and the nucleoside precursor GS-441524. Understanding the cytotoxicity of these precursors is crucial for determining the therapeutic index of Remdesivir and for the development of related antiviral therapies.

This document provides a summary of the available cytotoxicity data for Remdesivir and GS-441524 in various cell lines, a detailed protocol for a common cytotoxicity assay, and a diagram illustrating the metabolic activation pathway of Remdesivir.

Data Presentation: Cytotoxicity of Remdesivir and its Precursors

The following tables summarize the 50% cytotoxic concentration (CC50) values for Remdesivir (RDV) and its parent nucleoside, GS-441524, in a range of cell lines. It is important to note that the cytotoxicity of Remdesivir is attributed to the intracellular formation of GS-443902.

Table 1: Cytotoxicity of Remdesivir (RDV) in Various Cell Lines

Cell LineCell TypeCC50 (µM)
Human Cells (general)Various1.7 to >20
MT-4Human T-cell leukemiaSensitive (exact value not specified)[2]
HepG2Human liver carcinoma3.7 (in glucose) / 11.1 (in galactose)[2]
PSC-lungHuman lung cells32.7[3]
Huh7.5Human hepatocyte15.2[3]
Vero E6African green monkey kidney>100[4]
MRC-5Human lung fibroblast>2[5]

Table 2: Cytotoxicity of GS-441524 in Various Cell Lines

Cell LineCell TypeCC50 (µM)
CRFKCrandell-Rees Feline Kidney>100[6], 260.02[7]
MT-4Human T-cell leukemia69 ± 26
Human Hematopoietic Progenitor CellsPrimary cells9.6 to 13.9
Most other cell lines testedVarious>100

Experimental Protocols: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol describes a method for determining cell viability based on the quantification of ATP, which signals the presence of metabolically active cells. This assay is suitable for assessing the cytotoxicity of compounds like GS-441524 and Remdesivir in a multiwell plate format.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled multiwell plates (96- or 384-well, compatible with a luminometer)

  • Cells in culture medium

  • Test compound (e.g., GS-441524 or Remdesivir)

  • Multichannel pipette

  • Orbital shaker

  • Luminometer

Protocol:

  • Cell Plating:

    • Prepare opaque-walled multiwell plates with mammalian cells in culture medium. For 96-well plates, a typical volume is 100 µL per well. For 384-well plates, use 25 µL per well.

    • Include control wells containing medium without cells for background luminescence measurement.

  • Compound Addition:

    • Add the desired concentrations of the test compound to the experimental wells.

    • Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plates according to the standard culture protocol for the desired exposure time (e.g., 48-72 hours).

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).

  • Lysis and Signal Stabilization:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Record the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental readings.

    • Plot the luminescence signal against the compound concentration.

    • Calculate the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Mandatory Visualization

Remdesivir_Metabolism_and_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_virus Viral Replication Remdesivir Remdesivir (GS-5734) Remdesivir_intra Remdesivir Remdesivir->Remdesivir_intra Cellular Uptake GS-441524_MP GS-441524 Monophosphate Remdesivir_intra->GS-441524_MP Esterases GS-441524_DP GS-441524 Diphosphate GS-441524_MP->GS-441524_DP Cellular Kinases GS-443902 GS-443902 (Active Triphosphate) GS-441524_DP->GS-443902 Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS-443902->RdRp Inhibition RNA_Chain Nascent Viral RNA RdRp->RNA_Chain Termination Chain Termination RNA_Chain->Termination Incorporation of GS-443902

Caption: Metabolic activation of Remdesivir to GS-443902 and its mechanism of action.

Cytotoxicity_Assay_Workflow start Start plate_cells Plate cells in opaque-walled multiwell plates start->plate_cells add_compound Add serial dilutions of GS-443902 precursor (Remdesivir or GS-441524) plate_cells->add_compound incubate Incubate for defined period (e.g., 72h) add_compound->incubate equilibrate Equilibrate plate to room temperature incubate->equilibrate add_reagent Add CellTiter-Glo® Reagent to each well equilibrate->add_reagent lyse_stabilize Mix to lyse cells and stabilize luminescent signal add_reagent->lyse_stabilize read_luminescence Measure luminescence with a plate reader lyse_stabilize->read_luminescence analyze_data Analyze data and calculate CC50 value read_luminescence->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

Technical Support Center: GS-443902 Trisodium In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low antiviral activity with GS-443902 trisodium in vitro.

Troubleshooting Guide & FAQs

This section addresses common issues that may lead to suboptimal results in your in vitro experiments.

Question 1: Why am I observing lower than expected antiviral activity with this compound?

Several factors can contribute to reduced antiviral efficacy in vitro. Consider the following possibilities:

  • Compound Integrity and Stability: GS-443902, the active triphosphate form, and its parent nucleoside GS-441524 can be unstable in solution.[1][2][3][4] It is crucial to use freshly prepared solutions for each experiment. The trisodium salt of GS-443902 is more stable but should still be handled with care.[1]

  • Cell Line Variability: The metabolic activation of GS-441524 to GS-443902 is highly dependent on the host cell's enzymatic machinery.[5] Different cell lines exhibit varying levels of the necessary kinases, leading to significant differences in the intracellular concentration of the active triphosphate.[5][6][7] For instance, remdesivir, the prodrug of GS-441524, has been shown to produce 7.8- to 23-fold more of the active metabolite in certain cell lines compared to GS-441524.[6]

  • Cellular Uptake: GS-441524 is hydrophilic and relies on membrane-bound nucleoside transporters to enter the cell.[8][9] The expression levels of these transporters can vary between cell lines and can be influenced by experimental conditions.

  • Experimental Conditions: Factors such as hypoxia and inflammation can down-regulate the expression of adenosine transporters and adenosine kinase, which are critical for the uptake and initial phosphorylation of GS-441524, respectively.[9]

  • Assay Methodology: The choice of viral strain, multiplicity of infection (MOI), incubation time, and the endpoint measurement (e.g., cytopathic effect, viral RNA quantification) can all impact the observed antiviral activity.[10][11]

Question 2: What are the expected EC50/IC50 values for GS-441524?

The effective concentrations of GS-441524 can vary significantly depending on the virus, cell line, and assay conditions. The following table summarizes reported values for SARS-CoV-2.

Cell LineVirusEC50 / IC50 (µM)Reference(s)
Vero E6SARS-CoV-21.86[12]
VeroSARS-CoV-20.47 - 0.70[9]
Calu-3 2B4SARS-CoV-20.62 - 1.09[9]
Caco-2SARS-CoV-23.62[9]
CRFKFIPV~1.0[10]
RSV RdRp(Biochemical)1.1[1][2]
HCV RdRp(Biochemical)5.0[1][2]

Question 3: How can I improve the cellular uptake and activation of GS-441524?

While direct manipulation of cellular machinery is complex, you can optimize your experimental setup:

  • Cell Line Selection: If possible, use cell lines known to have high expression of nucleoside transporters and kinases involved in adenosine metabolism.

  • Optimize Cell Culture Conditions: Ensure your cells are healthy and in a logarithmic growth phase. Avoid conditions of stress, such as hypoxia, that could alter cellular metabolism.[9]

  • Consider the Prodrug: In some cell lines, using the prodrug remdesivir may result in higher intracellular concentrations of the active GS-443902.[5][6]

Question 4: What is the mechanism of action of GS-443902?

GS-441524 enters the host cell and is subsequently phosphorylated three times by host cell kinases to form the active triphosphate, GS-443902.[13][14] This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][15][16] It gets incorporated into the nascent viral RNA chain, leading to delayed chain termination and inhibition of viral replication.[1][13][17] Recent studies also suggest that GS-441524 might have a dual function by also inhibiting the viral macrodomain, which is involved in counteracting the host's antiviral response.[18]

Experimental Protocols

Detailed Methodology for In Vitro Antiviral Activity Assay (General Protocol)

This protocol provides a general framework for assessing the antiviral activity of this compound. It should be adapted based on the specific virus and cell line being used.

  • Cell Culture:

    • Culture a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation:

    • Prepare a stock solution of this compound in sterile, nuclease-free water or an appropriate buffer.

    • On the day of the experiment, prepare a serial dilution of the compound in infection medium (e.g., growth medium with reduced serum).

  • Infection:

    • When the cell monolayer is confluent, remove the growth medium.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI) in the presence of varying concentrations of this compound.

    • Include appropriate controls: virus-infected cells without compound (virus control) and uninfected cells without compound (cell control).

  • Incubation:

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a duration appropriate for the virus replication cycle (e.g., 48-72 hours).

  • Endpoint Analysis:

    • Assess the antiviral activity using a suitable method:

      • Cytopathic Effect (CPE) Assay: Visually inspect the cell monolayer for virus-induced cell death and score the CPE. Alternatively, use a cell viability assay (e.g., MTS, MTT) to quantify the protective effect of the compound.

      • Viral RNA Quantification: Isolate viral RNA from the cell supernatant or cell lysate and quantify the viral load using quantitative reverse transcription PCR (qRT-PCR).

      • Plaque Reduction Assay: For viruses that form plaques, this assay can be used to determine the reduction in the number and size of plaques in the presence of the compound.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

    • Determine the 50% cytotoxic concentration (CC50) from a parallel assay with uninfected cells to calculate the selectivity index (SI = CC50/EC50).

Visualizations

G cluster_0 Host Cell cluster_1 Viral Replication GS441524 GS-441524 GS441524_MP GS-441524-MP GS441524->GS441524_MP Host Kinase GS441524_DP GS-441524-DP GS441524_MP->GS441524_DP Host Kinase GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 Host Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS443902->RdRp Competitive Inhibition Viral_RNA Viral RNA Synthesis GS443902->Viral_RNA Chain Termination RdRp->Viral_RNA Inhibition Inhibition GS441524_ext GS-441524 (Extracellular) GS441524_ext->GS441524 Nucleoside Transporter

Caption: Mechanism of action of GS-441524.

G start Start cell_prep Prepare Cell Culture (96-well plate) start->cell_prep infection Infect Cells with Virus + Compound cell_prep->infection compound_prep Prepare Serial Dilution of this compound compound_prep->infection incubation Incubate (48-72h) infection->incubation endpoint Endpoint Analysis (CPE, qRT-PCR, etc.) incubation->endpoint data_analysis Data Analysis (EC50/IC50 Calculation) endpoint->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro antiviral assay.

G start Low Antiviral Activity Observed check_compound Check Compound Integrity - Freshly prepared? - Proper storage? start->check_compound check_cells Evaluate Cell Line - Known sensitivity? - Healthy morphology? check_compound->check_cells No reprepare Reprepare Compound and Repeat check_compound->reprepare Yes check_assay Review Assay Parameters - Correct MOI? - Appropriate endpoint? check_cells->check_assay No change_cells Consider a Different Cell Line check_cells->change_cells Yes optimize_assay Optimize Assay Conditions (MOI, incubation time) check_assay->optimize_assay No consult Consult Literature for Cell-Specific Protocols check_assay->consult Yes

Caption: Troubleshooting decision tree for low antiviral activity.

References

Technical Support Center: Optimizing GS-443902 Trisodium for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GS-443902 trisodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to ensure the success and reproducibility of your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: GS-443902 is the active triphosphate metabolite of the prodrug Remdesivir (GS-5734)[1][2][3]. As a nucleoside analog, it functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp)[1][2][3][4][5]. Its mechanism of action involves incorporation into the nascent viral RNA chain, which leads to premature termination of transcription and subsequent inhibition of viral replication[1][4][6]. The trisodium salt form is a stable version of the compound that retains its biological activity[2].

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the specific cell line and the virus being studied. For initial experiments, it is recommended to perform a dose-response curve. Based on published data, a starting range of 0.01 µM to 100 µM is appropriate for most applications[1][4]. The half-maximal inhibitory concentration (IC50) has been reported to be 1.1 µM for Respiratory Syncytial Virus (RSV) RdRp and 5 µM for Hepatitis C Virus (HCV) RdRp[1][2][3][4][5].

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in water. For cell culture experiments, it is recommended to prepare a stock solution in sterile water. One supplier suggests a solubility of up to 33.33 mg/mL in water, which may require sonication to fully dissolve[7][8]. It is crucial to note that the compound is unstable in solution, and it is strongly recommended to prepare solutions freshly for each experiment[1][2][7][8]. If you prepare a stock solution in water, it should be filter-sterilized using a 0.22 µm filter before being added to your cell culture medium[2][8]. For long-term storage, the solid compound should be stored at -80°C, protected from light, and under a nitrogen atmosphere[1][7].

Q4: Is GS-443902 cytotoxic?

A4: GS-443902 can exhibit cytotoxicity at higher concentrations. The 50% cytotoxic concentration (CC50) varies among different cell lines. For instance, the CC50 for the parent drug, Remdesivir, has been reported to range from 1.7 µM to over 20 µM in various human cell lines after 5 to 14 days of continuous exposure[9]. It is essential to determine the CC50 in your specific cell line to establish a therapeutic window for your antiviral assays.

Data Presentation

Antiviral Activity of GS-443902 and its Parent Compound Remdesivir
CompoundVirusCell LineEC50 (µM)Reference
RemdesivirSARS-CoV-2Vero E60.77 - 23.15[10]
RemdesivirSARS-CoV-2Calu-3<1[11]
RemdesivirSARS-CoV-2HAE0.01[12]
GS-441524 (Parent Nucleoside)SARS-CoV-2Vero E61.86[13][14]
GS-441524 (Parent Nucleoside)SARS-CoV-2 (Delta & Omicron)Various2.1 - 8.79[15]
RemdesivirMERS-CoVHAE0.074[10]
RemdesivirSARS-CoVHAE0.069[10]
RemdesivirMurine Hepatitis Virus---0.03[10]
Cytotoxicity of Remdesivir in Various Cell Lines
Cell LineCC50 (µM)Incubation TimeReference
Various Human Cells1.7 - >205 - 14 days[9]
Vero E6>1048 - 72 hours[12]
HepG2>2048 - 72 hours[12]
MRC-580 - 9048 - 72 hours[12]

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTS Assay)

This protocol is designed to determine the concentration of this compound that is toxic to the cells, allowing for the calculation of the CC50 value.

  • Cell Seeding:

    • Seed your target cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation:

    • Prepare a fresh stock solution of this compound in sterile water.

    • Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of water as the highest drug concentration) and an untreated control (medium only).

  • Treatment:

    • Carefully remove the existing medium from the cells.

    • Add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be consistent with your planned antiviral assays.

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL).

    • Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.

  • Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the dose-response curve and determine the CC50 value using a suitable software package (e.g., GraphPad Prism).

Protocol 2: Antiviral Activity Assay (qRT-PCR)

This protocol is for determining the antiviral efficacy of this compound by quantifying viral RNA levels.

  • Cell Seeding:

    • Seed host cells in a suitable plate format (e.g., 24-well or 96-well) and allow them to grow to confluency.

  • Treatment and Infection:

    • Prepare serial dilutions of this compound in infection medium (low serum or serum-free, as appropriate for your virus).

    • Pre-treat the cells with the drug dilutions for 30 minutes to 2 hours[12].

    • Following pre-treatment, infect the cells with the virus at a predetermined Multiplicity of Infection (MOI).

  • Incubation:

    • Incubate the infected cells for a period suitable for the virus replication cycle, typically 24 to 72 hours.

  • RNA Extraction:

    • Harvest the cell culture supernatant or the cell lysate.

    • Extract viral RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • qRT-PCR:

    • Perform quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific to the viral genome.

    • Include appropriate controls, such as no-template controls and a standard curve of known viral RNA concentrations.

  • Calculation:

    • Determine the viral RNA copy number in each sample.

    • Calculate the percentage of viral inhibition for each drug concentration relative to the untreated, infected control.

    • Plot the dose-response curve to determine the EC50 value.

Troubleshooting Guides

Issue 1: High Variability in Antiviral Assay Results

  • Possible Cause: Inconsistent cell seeding, pipetting errors during serial dilutions, or degradation of the compound.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding to achieve uniform cell numbers across wells.

    • Use calibrated pipettes and perform serial dilutions carefully.

    • Prepare fresh dilutions of this compound for each experiment, as it is unstable in solution[1][2][7][8]. Minimize the time between preparing the dilutions and adding them to the cells.

Issue 2: Higher than Expected EC50 Value

  • Possible Cause: The specific cell line may have a lower metabolic capacity to maintain the active triphosphate form of the drug. The timing of drug addition relative to infection might also be suboptimal.

  • Troubleshooting Steps:

    • Verify the susceptibility of your cell line to the virus and its ability to support robust replication.

    • Consider using a different cell line known to be more responsive, such as Calu-3 or primary human airway epithelial (HAE) cells for respiratory viruses[12].

    • Optimize the timing of drug addition. For many viruses, adding the drug before or immediately after viral inoculation is most effective[12].

Issue 3: Significant Cytotoxicity Observed at Expected Efficacious Concentrations

  • Possible Cause: The therapeutic window in your chosen cell line is narrow. The solvent used for the stock solution, if not water, could be contributing to toxicity at higher concentrations.

  • Troubleshooting Steps:

    • Carefully determine the CC50 using a cytotoxicity assay as described above.

    • If using a solvent other than water, ensure the final concentration in the culture medium is non-toxic (typically ≤0.5% for DMSO)[12].

    • Consider reducing the drug exposure time or performing a medium change with fresh drug during longer incubation periods.

Visualizations

Signaling_Pathway cluster_cell Host Cell GS-443902 GS-443902 (Active Triphosphate) RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS-443902->RdRp Incorporation RNA_Chain Nascent Viral RNA RdRp->RNA_Chain Elongation Termination Premature Termination of RNA Synthesis RdRp->Termination Virus Virus Virus->RdRp Provides Template

Caption: Mechanism of action of GS-443902 in inhibiting viral replication.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in Plate Treatment Treat Cells with GS-443902 Cell_Seeding->Treatment Drug_Dilution Prepare GS-443902 Serial Dilutions Drug_Dilution->Treatment Infection Infect Cells with Virus Treatment->Infection Incubation Incubate (24-72h) Infection->Incubation RNA_Extraction Extract Viral RNA Incubation->RNA_Extraction qRT_PCR Quantify Viral RNA (qRT-PCR) RNA_Extraction->qRT_PCR Data_Analysis Calculate EC50 qRT_PCR->Data_Analysis

Caption: General workflow for an in vitro antiviral activity assay.

Troubleshooting_Logic Start Unexpected Results High_Variability High Variability? Start->High_Variability Check_Technique Review Pipetting & Cell Seeding High_Variability->Check_Technique Yes Low_Activity Low Antiviral Activity? High_Variability->Low_Activity No Fresh_Compound Use Freshly Prepared Compound Check_Technique->Fresh_Compound Check_Cell_Line Verify Cell Line Susceptibility Low_Activity->Check_Cell_Line Yes High_Toxicity High Cytotoxicity? Low_Activity->High_Toxicity No Optimize_Timing Optimize Drug Addition Time Check_Cell_Line->Optimize_Timing Determine_CC50 Determine CC50 Accurately High_Toxicity->Determine_CC50 Yes Check_Solvent Verify Solvent Concentration Determine_CC50->Check_Solvent

Caption: A logical guide for troubleshooting common experimental issues.

References

Technical Support Center: GS-443902 Trisodium Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GS-443902 trisodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting strategies to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is the trisodium salt of GS-443902, which is the active triphosphate metabolite of the antiviral prodrug Remdesivir.[1][2][3][4] As a nucleoside triphosphate analog, it is a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp).[2][4][5] The primary concern regarding its stability stems from the high-energy triphosphate chain, which is susceptible to hydrolysis, leading to the formation of the diphosphate and monophosphate forms, and ultimately compromising its biological activity.[5][6] Various vendor and research documents consistently state that GS-443902 and its trisodium salt are unstable in solution and recommend that solutions be freshly prepared for experimental use.[1][5][6][7][8]

Q2: What are the primary degradation pathways for this compound in an experimental setting?

The principal degradation pathway for this compound in aqueous solutions is the sequential hydrolysis of the triphosphate chain. This process, catalyzed by factors such as pH and temperature, results in the cleavage of the phosphoanhydride bonds, releasing inorganic phosphate and forming the corresponding diphosphate and monophosphate nucleosides. Enzymatic degradation by phosphatases, if present as contaminants, can also significantly accelerate this process.

GS443902_trisodium This compound (Active Triphosphate) GS443902_diphosphate GS-443902 Diphosphate GS443902_trisodium->GS443902_diphosphate Hydrolysis Inorganic_Phosphate1 Inorganic Phosphate (Pi) GS443902_trisodium->Inorganic_Phosphate1 GS443902_monophosphate GS-443902 Monophosphate (Inactive) GS443902_diphosphate->GS443902_monophosphate Hydrolysis Inorganic_Phosphate2 Inorganic Phosphate (Pi) GS443902_diphosphate->Inorganic_Phosphate2

Caption: Hydrolytic Degradation Pathway of this compound.

Q3: How should I properly store and handle solid this compound?

To maintain the integrity of the solid compound, it is crucial to adhere to the following storage and handling guidelines:

  • Storage Temperature: Store at -80°C for long-term stability.[5]

  • Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent degradation from moisture and oxidation.[8]

  • Light Protection: Keep the compound protected from light.[6]

  • Handling: When handling, allow the container to equilibrate to room temperature before opening to avoid condensation of atmospheric moisture onto the compound. Use appropriate personal protective equipment and handle in a clean, dry environment.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in in vitro assays.

This is a common problem when working with unstable compounds like this compound. The root cause is often the degradation of the active triphosphate form into less active or inactive metabolites.

Potential Cause Troubleshooting Step Expected Outcome
Degradation of stock solution Always prepare fresh stock solutions immediately before use. Avoid using previously frozen and thawed stock solutions.Consistent and reproducible results in your assays.
Inappropriate solvent Use high-purity, nuclease-free water to prepare aqueous solutions. If using a buffer, ensure it is at an optimal pH (see below) and free of contaminating enzymes.Minimized hydrolysis and enzymatic degradation.
Incorrect pH of the solution Based on the stability of similar nucleoside triphosphates like ATP, maintain a slightly alkaline pH (around 7.5-8.5) for your stock and working solutions. Avoid acidic or strongly alkaline conditions.Slower rate of hydrolysis, preserving the active compound.
High temperature during handling Keep solutions on ice whenever possible during preparation and use. Minimize the time solutions are kept at room temperature.Reduced rate of temperature-dependent degradation.
Issue 2: Variability between experimental replicates.

High variability between replicates can often be traced back to inconsistent handling and preparation of this compound solutions.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent solution preparation Develop and strictly follow a standardized protocol for solution preparation, including precise timing of each step.Improved precision and reproducibility across replicates.
Freeze-thaw cycles Prepare single-use aliquots of any solutions that must be stored, although fresh preparation is always recommended. Avoid multiple freeze-thaw cycles which can accelerate degradation.Minimized degradation due to physical stress on the molecule.
Contamination of reagents Use sterile, nuclease-free pipette tips, tubes, and reagents to prevent enzymatic degradation.Elimination of enzymatic activity as a source of variability.

Quantitative Data Summary

While specific degradation rate constants for this compound are not extensively published, the stability of nucleoside triphosphates is known to be highly dependent on pH and temperature. The following tables provide an estimated guide to the stability of this compound in solution based on the behavior of analogous compounds like ATP.

Table 1: Estimated Effect of pH on the Stability of this compound in Aqueous Solution at 25°C.

pH Relative Stability Primary Degradation Products Recommendation
< 4Very LowDiphosphate, MonophosphateAvoid acidic conditions.
4 - 6Low to ModerateDiphosphate, MonophosphateUse with caution for short-term experiments only.
6 - 7.5ModerateDiphosphateAcceptable for immediate use.
7.5 - 8.5HighMinimalOptimal pH range for solution preparation.
> 9Moderate to LowDiphosphate, MonophosphateAvoid strongly alkaline conditions.

Table 2: Estimated Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7.5-8.5).

Temperature Relative Stability Recommendation
-80°C (Solid)Very HighRecommended for long-term storage.
-20°C (Solution)ModerateSuitable for short-term storage of aliquots (days), but fresh is better.
4°C (On Ice)LowUse for immediate experimental setup.
Room Temperature (~25°C)Very LowMinimize exposure time as much as possible.
37°CExtremely LowExpect significant degradation during incubation.

Experimental Protocols

Protocol 1: Preparation of a Fresh Aqueous Stock Solution of this compound

This protocol outlines the steps for preparing a stock solution of this compound with minimized risk of degradation.

  • Pre-cool all materials: Place nuclease-free water, microcentrifuge tubes, and pipette tips on ice.

  • Equilibrate the compound: Remove the vial of solid this compound from the -80°C freezer and allow it to warm to room temperature for at least 10-15 minutes before opening. This prevents moisture condensation.

  • Weigh the compound: In a clean, dry environment, quickly and accurately weigh the desired amount of this compound.

  • Dissolution: Dissolve the weighed compound in the pre-cooled nuclease-free water to the desired concentration (e.g., 10 mM). Gently vortex or pipette up and down to ensure complete dissolution. Keep the solution on ice. Some vendors suggest that sonication may be needed to aid dissolution.[6]

  • Immediate Use: Use the freshly prepared stock solution immediately for preparing working solutions. Do not store the stock solution for later use if possible.

cluster_prep Preparation cluster_use Application Pre_cool Pre-cool water, tubes, and tips Dissolve Dissolve in cold nuclease-free water Pre_cool->Dissolve Equilibrate Equilibrate solid GS-443902 to RT Weigh Weigh solid Equilibrate->Weigh Weigh->Dissolve Immediate_Use Immediate use in experiment Dissolve->Immediate_Use

Caption: Workflow for Preparing Fresh this compound Solution.
Protocol 2: General Workflow for an In Vitro Assay Using this compound

This protocol provides a general workflow for incorporating this compound into a typical in vitro experiment, such as an enzyme inhibition assay.

  • Prepare fresh stock solution: Follow Protocol 1 to prepare a fresh, ice-cold stock solution of this compound.

  • Prepare serial dilutions: Immediately prepare serial dilutions of the stock solution in the appropriate assay buffer, also kept on ice.

  • Assay setup: Add the diluted this compound to the assay plate or reaction tubes.

  • Initiate the reaction: Add the enzyme or other reagents to start the reaction and transfer the plate or tubes to the required incubation temperature (e.g., 37°C).

  • Monitor the reaction: Proceed with the assay according to your specific protocol. Be mindful that degradation will occur during incubation at physiological temperatures.

  • Data analysis: When analyzing your data, consider the potential for compound degradation over the time course of the experiment, especially for longer incubation periods.

start Start prep_stock Prepare fresh stock solution (Protocol 1) start->prep_stock prep_dilutions Prepare serial dilutions on ice prep_stock->prep_dilutions setup_assay Add compound to assay plate prep_dilutions->setup_assay initiate_reaction Initiate reaction and incubate at desired temp. setup_assay->initiate_reaction monitor Monitor reaction initiate_reaction->monitor analyze Analyze data monitor->analyze end End analyze->end

Caption: General Experimental Workflow for In Vitro Assays.

References

How to address solubility issues with GS-443902 trisodium in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GS-443902 trisodium. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experimentation. By providing clear troubleshooting guidance and frequently asked questions, we aim to facilitate seamless integration of this compound into your research workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is the active triphosphate metabolite of the antiviral prodrug Remdesivir.[1][2][3] It functions as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp), making it a critical tool for studying viral replication.[1][2][3] Proper solubilization is crucial for ensuring accurate compound concentration, bioavailability in in vitro and in vivo models, and the overall reproducibility of experimental results.

Q2: What are the recommended solvents for this compound?

A2: this compound exhibits good solubility in aqueous solutions. The most commonly recommended solvents are water and phosphate-buffered saline (PBS).[2][4]

Q3: Is this compound stable in solution?

A3: No, this compound is unstable in solution. It is highly recommended to prepare solutions fresh before each experiment to ensure the integrity and activity of the compound.[1][2][4][5][6]

Q4: How should I store the solid compound and its solutions?

A4: The solid form of this compound should be stored at -80°C, protected from light, and under nitrogen.[2][6] Stock solutions, if necessary to be stored for a very short period, should be kept at -20°C or -80°C. However, fresh preparation is always the best practice.[5][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Issue 1: The compound is not dissolving or is forming a precipitate in the solvent.
  • Possible Cause: Insufficient energy to break the crystal lattice.

  • Solution:

    • Use Ultrasonication: As recommended by suppliers, use an ultrasonic bath to aid dissolution.[2][4][5][6][7] This provides the necessary energy to break apart particles and enhance solubilization.

    • Gentle Warming: Gently warm the solution to 37°C to increase solubility.[7] Combine this with vortexing or shaking.

    • pH Adjustment: While this compound is a salt and generally soluble in neutral aqueous solutions, ensure the pH of your solvent has not shifted.

Issue 2: Precipitation is observed when adding the stock solution to cell culture media.
  • Possible Cause 1: Solvent Shock. A high concentration of an organic solvent (like DMSO, though not the primary solvent for the trisodium salt) in the stock solution can cause the compound to precipitate when diluted into the aqueous media. While water is the recommended solvent, if any co-solvents are used, this could be a factor.

  • Solution 1:

    • Prepare the stock solution in water or PBS as recommended.

    • Add the stock solution to the media dropwise while gently swirling the media.[8]

  • Possible Cause 2: Interaction with Media Components. Cell culture media are complex mixtures of salts, amino acids, and proteins that can sometimes interact with the compound, leading to precipitation.[8][9][10]

  • Solution 2:

    • Test the solubility in a simpler buffer like PBS first to confirm it's a media-specific issue.[8]

    • Pre-warm the media to 37°C before adding the compound.[8]

    • Consider using a serum-free medium for the initial treatment if serum proteins are suspected to be the cause of precipitation.

  • Possible Cause 3: High Final Concentration. The desired final concentration in the media may exceed the solubility limit of this compound in that specific complex environment.

  • Solution 3:

    • Refer to the solubility data to ensure your final concentration is achievable.

    • If a high concentration is necessary, you may need to explore the use of solubility enhancers, though this should be done with caution as it can affect the experimental outcome.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventReported SolubilityMolar EquivalentNotes
Water33.33 mg/mL[2][4][5][6]55.82 mM[2][4][5][6]Ultrasonic treatment is recommended.
Water300 mg/mL[7]502.39 mM[7]Gentle warming to 37°C and ultrasonication may be needed.
PBS50 mg/mL[2][4][6]83.73 mM[2][4][6]Ultrasonic treatment is recommended.

Molecular Weight of this compound: 597.15 g/mol [5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Water
  • Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you would need 5.97 mg.

  • Add Solvent: Add the appropriate volume of sterile, nuclease-free water to the tube.

  • Dissolve: Vortex the tube for 30 seconds. If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.

  • Sterilization (Optional but Recommended for Cell Culture): If the stock solution is for cell-based assays, filter it through a 0.22 µm sterile filter.[1]

  • Use Immediately: It is crucial to use the freshly prepared solution for your experiments.

Protocol 2: Preparing Working Solutions in Cell Culture Media
  • Pre-warm Media: Pre-warm your cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of your stock solution needed to achieve the desired final concentration in your culture media.

  • Add Stock to Media: While gently swirling the culture medium, add the calculated volume of the this compound stock solution dropwise.

  • Mix Gently: Gently mix the final solution by inverting the tube or bottle. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.

  • Visual Inspection: Visually inspect the medium for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh GS-443902 Trisodium Powder add_solvent Add Sterile Water or PBS weigh->add_solvent dissolve Vortex & Sonicate (Warm to 37°C if needed) add_solvent->dissolve filter Sterile Filter (0.22 µm) dissolve->filter prewarm_media Pre-warm Cell Culture Medium (37°C) filter->prewarm_media Use Immediately add_stock Add Stock Solution Dropwise to Medium prewarm_media->add_stock mix Gently Mix add_stock->mix inspect Visually Inspect for Precipitation mix->inspect

Caption: Workflow for preparing this compound solutions.

signaling_pathway Mechanism of Action of GS-443902 cluster_host_cell Host Cell cluster_viral_process Viral Replication remdesivir Remdesivir (Prodrug) gs441524 GS-441524 (Nucleoside Analog) remdesivir->gs441524 Metabolism gs443902 GS-443902 (Active Triphosphate) gs441524->gs443902 Phosphorylation rdrp RNA-dependent RNA Polymerase (RdRp) gs443902->rdrp Competes with ATP viral_rna Viral RNA Template viral_rna->rdrp nascent_rna Nascent Viral RNA rdrp->nascent_rna RNA Synthesis termination Premature Chain Termination nascent_rna->termination Incorporation of GS-443902

Caption: Intracellular activation and mechanism of action of GS-443902.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation cluster_stock_issue In Stock Solution? cluster_media_issue In Culture Media? start Precipitation Observed check_sonication Was ultrasonication used? start->check_sonication Where? check_dropwise Was stock added dropwise? start->check_dropwise Where? check_warming Was gentle warming applied? check_sonication->check_warming Yes check_solvent Is the solvent correct (Water/PBS)? check_warming->check_solvent Yes check_prewarm Was media pre-warmed? check_dropwise->check_prewarm Yes check_concentration Is final concentration too high? check_prewarm->check_concentration Yes check_media_interaction Test in PBS vs. Media check_concentration->check_media_interaction If still precipitates

Caption: A logical guide for troubleshooting precipitation issues.

References

Technical Support Center: Accurate Intracellular GS-443902 Trisodium Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of intracellular GS-443902 trisodium measurement.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in accurately measuring intracellular GS-443902?

A1: The primary challenge lies in the multi-step intracellular conversion of the prodrug remdesivir to its active triphosphate form, GS-443902, and the subsequent extraction and quantification from a complex cellular matrix.[1][2] The process involves enzymatic activities that can vary across cell types, leading to differing concentrations of the active metabolite.[2] Furthermore, being a phosphorylated nucleoside analog, GS-443902 has distinct physicochemical properties that require specialized analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate quantification.[3][4][5]

Q2: Why is direct measurement of plasma GS-441524 not a reliable indicator of intracellular GS-443902 levels?

A2: While GS-441524 is the direct precursor to the active intracellular GS-443902, plasma concentrations of GS-441524 do not consistently correlate with intracellular triphosphate levels.[5] The conversion to the active triphosphate form is dependent on intracellular kinases, and the efficiency of this process can vary significantly between different cell types and individuals.[2][6] Therefore, direct intracellular measurement is crucial for understanding the pharmacodynamics of remdesivir.

Q3: What are the critical steps in the sample preparation for intracellular GS-443902 analysis?

A3: Critical steps include rapid and efficient cell lysis to release intracellular contents, immediate quenching of enzymatic activity to prevent metabolite degradation, and effective separation of the analyte from cellular debris and other interfering substances. The use of cold methanol or acetonitrile is a common practice for both cell lysis and protein precipitation.[7][8]

Q4: What type of analytical method is recommended for quantifying intracellular GS-443902?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of intracellular GS-443902.[5] This method offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the analyte within a complex biological matrix.

Troubleshooting Guides

Issue 1: High Variability in Replicate Measurements
Potential Cause Troubleshooting Steps
Inconsistent Cell Lysis - Ensure complete cell lysis by optimizing the lysis buffer and mechanical disruption method (e.g., sonication, freeze-thaw cycles).- Visually inspect for intact cells after lysis.
Enzymatic Degradation - Work quickly and on ice during sample preparation.- Immediately add ice-cold methanol or acetonitrile to quench enzymatic activity.[7][8]
Inconsistent Cell Counting - Use a reliable method for cell counting (e.g., automated cell counter) to ensure an equal number of cells per sample.
Matrix Effects - Evaluate and compensate for matrix effects by using a stable isotope-labeled internal standard.[4]- Optimize the sample cleanup procedure (e.g., solid-phase extraction) to remove interfering substances.
Issue 2: Poor Sensitivity or Inability to Detect GS-443902
Potential Cause Troubleshooting Steps
Insufficient Analyte Concentration - Increase the number of cells per sample.- Optimize the incubation time with remdesivir or GS-441524 to allow for sufficient intracellular conversion.
Suboptimal LC-MS/MS Conditions - Optimize mass spectrometry parameters (e.g., ion source settings, collision energy) for GS-443902.- Use a suitable chromatography column, such as a HSS T3 column, for better retention and separation of the polar analyte.[3][9]
Analyte Adsorption - Passivate the LC system to prevent chelation and interaction of the phosphate groups with metal components.[7]
Inefficient Extraction - Optimize the extraction solvent and procedure to ensure efficient recovery of the polar triphosphate metabolite.

Experimental Protocols

Protocol 1: Intracellular Extraction of GS-443902
  • Cell Harvesting: After incubation with the parent compound, aspirate the medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Extraction: Add 500 µL of ice-cold 70% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Incubation: Incubate the lysate at -20°C overnight to ensure complete protein precipitation.[8]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[7]

Quantitative Data Summary

Method Matrix LLOQ (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%) Reference
LC-MS/MSHuman Plasma2< 6.6< 6.6±11.5[3][9]
LC-MS/MSHuman Plasma2.5 (remdesivir), 12.5 (GS-441524)< 14.7< 14.789.6-110.2[4]
HPLC-FLDFeline Plasma19.51.7 - 5.71.7 - 5.7within 10% of nominal[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture Incubation cell_harvest Cell Harvesting & Washing cell_culture->cell_harvest lysis Cell Lysis & Metabolite Extraction cell_harvest->lysis precipitation Protein Precipitation lysis->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_proc Data Processing lc_ms->data_proc quantification Quantification data_proc->quantification

Caption: Experimental workflow for intracellular GS-443902 measurement.

signaling_pathway remdesivir Remdesivir (Prodrug) gs441524 GS-441524 (Nucleoside Analog) remdesivir->gs441524 Esterases gs443902_mp GS-441524 Monophosphate gs441524->gs443902_mp Cellular Kinases gs443902_dp GS-441524 Diphosphate gs443902_mp->gs443902_dp Cellular Kinases gs443902_tp GS-443902 (Active Triphosphate) gs443902_dp->gs443902_tp Cellular Kinases inhibition Inhibition of Viral RNA Polymerase gs443902_tp->inhibition

Caption: Intracellular metabolic activation pathway of Remdesivir.

References

Technical Support Center: Overcoming Limitations of GS-443902 Trisodium in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with using GS-443902 trisodium in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected antiviral activity with this compound in my cell-based assay. What are the possible reasons?

A1: There are two primary reasons for the lack of activity of this compound in cell-based assays:

  • Poor Cell Permeability: GS-443902 is a highly polar triphosphate molecule, which significantly limits its ability to passively diffuse across the cell membrane. To exert its antiviral effect, it needs to reach the cytoplasm where viral replication occurs.

  • Instability in Solution: this compound is known to be unstable in aqueous solutions, including cell culture media.[1][2][3] It is recommended to prepare fresh solutions for each experiment and use them promptly.[1][2][3]

Troubleshooting Tip: Instead of using this compound directly, it is highly recommended to use its prodrug, Remdesivir (RDV). RDV is designed to have enhanced cell permeability. Once inside the cell, it is metabolized into the active GS-443902.[4][5]

Q2: If I use Remdesivir (RDV), how is it converted to the active GS-443902 inside the cells?

A2: Remdesivir is a phosphoramidate prodrug that undergoes a multi-step enzymatic conversion to its active triphosphate form, GS-443902, within the host cell.[6][7] This metabolic activation pathway is crucial for its antiviral activity.

Signaling Pathway of Remdesivir Activation

Remdesivir_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) RDV_ext Remdesivir (RDV) RDV_int Remdesivir (RDV) RDV_ext->RDV_int Cellular Uptake GS_704277 Alanine Metabolite (GS-704277) RDV_int->GS_704277 Carboxylesterase 1 (CES1) GS_441524_MP Monophosphate (GS-441524-MP) GS_704277->GS_441524_MP Cathepsin A (CatA) & Histidine Triad Nucleotide-Binding Protein 1 (HINT1) GS_441524_DP Diphosphate (GS-441524-DP) GS_441524_MP->GS_441524_DP Kinases GS_443902 Active Triphosphate (GS-443902) GS_441524_DP->GS_443902 Kinases RdRp Viral RdRp GS_443902->RdRp Targets Inhibition Inhibition of Viral RNA Synthesis RdRp->Inhibition

Caption: Metabolic activation of Remdesivir to GS-443902.

Q3: My results are highly variable between experiments. What can I do to improve reproducibility?

A3: High variability can stem from several factors when working with Remdesivir or its metabolites:

  • Compound Stability: As mentioned, GS-443902 is unstable. If you are using it directly, ensure you are preparing it fresh each time. Remdesivir itself can also degrade under certain conditions.

  • Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and seeded at the same density for each experiment.

  • Pipetting Errors: Careful and consistent pipetting techniques are crucial, especially when preparing serial dilutions.

  • DMSO Concentration: If using Remdesivir, it is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture is consistent and non-toxic to your cells (generally below 0.5%).[8]

Troubleshooting Workflow for Low Antiviral Activity

Troubleshooting_Workflow Start Start: Low or No Antiviral Activity Check_Compound Which compound are you using? Start->Check_Compound GS443902 This compound Check_Compound->GS443902 GS-443902 RDV Remdesivir (RDV) Check_Compound->RDV Remdesivir Switch_to_RDV Switch to Remdesivir (Prodrug) for better cell permeability GS443902->Switch_to_RDV Check_RDV_Protocol Review RDV Protocol RDV->Check_RDV_Protocol End Problem Resolved Switch_to_RDV->End Check_Solubility Is the compound fully dissolved? (Stock solution in DMSO) Check_RDV_Protocol->Check_Solubility No Check_Dilution Are serial dilutions accurate? Check_RDV_Protocol->Check_Dilution Yes Solution_Solubility Prepare fresh stock solution. Use high-quality DMSO. Check_Solubility->Solution_Solubility Check_Cell_Health Are cells healthy and at the correct density? Check_Dilution->Check_Cell_Health Yes Solution_Dilution Use calibrated pipettes. Prepare fresh dilutions. Check_Dilution->Solution_Dilution Check_Assay_Endpoint Is the assay endpoint (e.g., CPE, qPCR) optimized? Check_Cell_Health->Check_Assay_Endpoint Yes Solution_Cell_Health Use low passage cells. Optimize seeding density. Check_Cell_Health->Solution_Cell_Health Solution_Assay_Endpoint Validate assay with positive controls. Optimize incubation times. Check_Assay_Endpoint->Solution_Assay_Endpoint Solution_Solubility->End Solution_Dilution->End Solution_Cell_Health->End Solution_Assay_Endpoint->End

Caption: A workflow for troubleshooting low antiviral activity.

Data Presentation

Table 1: In Vitro Antiviral Activity of Remdesivir and GS-441524 against Coronaviruses

CompoundVirusCell LineEC50 (µM)Reference
RemdesivirSARS-CoV-2Vero E61.13[9]
GS-441524SARS-CoV-2Vero E6>100[10]
RemdesivirSARS-CoV-2Calu-30.23[9]
GS-441524SARS-CoV-2Calu-30.25[11]
RemdesivirSARS-CoV-2Caco-20.17[10]
GS-441524SARS-CoV-2Caco-20.08[6]
RemdesivirHCoV-OC43Huh-70.01[11]
GS-441524HCoV-OC43Huh-74.1[11]

Table 2: Intracellular Formation of Active Metabolite GS-443902 from Remdesivir and GS-441524

Parent CompoundCell LineIncubation Time (h)Intracellular GS-443902 (pmol/10⁶ cells)Reference
Remdesivir (10 µM)Calu-34~12[11]
GS-441524 (10 µM)Calu-34~3[11]
Remdesivir (10 µM)Caco-24~140[11]
GS-441524 (10 µM)Caco-24~2[11]
Remdesivir (10 µM)Huh-74~1160[11]
GS-441524 (10 µM)Huh-74~9[11]
RemdesivirHEp-22443 ± 6[4]
GS-441524HEp-2245.5 ± 1.1[4]
RemdesivirPC-324153 ± 16[4]
GS-441524PC-3246.6 ± 4.9[4]

Experimental Protocols

Protocol: In Vitro Antiviral Activity Assay using Remdesivir

This protocol describes a general method for determining the antiviral activity of Remdesivir against a selected virus in a suitable cell line.

1. Materials:

  • Remdesivir (RDV)

  • High-quality, anhydrous Dimethyl sulfoxide (DMSO)

  • Appropriate cell line (e.g., Vero E6, Calu-3) and corresponding complete culture medium

  • Virus stock of known titer

  • 96-well cell culture plates

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTT) or viral load (e.g., qPCR reagents, antibodies for immunofluorescence).

2. Stock Solution Preparation:

  • Prepare a high-concentration stock solution of Remdesivir (e.g., 10 mM) in DMSO.

  • Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[12]

3. Cell Seeding:

  • Trypsinize and count cells.

  • Seed the cells in a 96-well plate at a pre-determined optimal density to form a confluent monolayer within 24 hours.

  • Incubate at 37°C, 5% CO₂.

4. Compound Dilution and Treatment:

  • On the day of the experiment, thaw an aliquot of the Remdesivir stock solution.

  • Prepare serial dilutions of Remdesivir in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and add the medium containing the different concentrations of Remdesivir. Include a "cells only" control and a "virus only" control (with the same DMSO concentration as the treated wells).

5. Viral Infection:

  • Infect the cells with the virus at a specific Multiplicity of Infection (MOI). The optimal MOI should be determined empirically for your specific virus and cell line.

  • Incubate the plates for the desired period (e.g., 48-72 hours) at 37°C, 5% CO₂.

6. Assay Endpoint Measurement:

  • After the incubation period, assess the antiviral activity using one of the following methods:

    • Cytopathic Effect (CPE) Assay: Visually inspect the cells for virus-induced CPE and quantify cell viability using a reagent like MTT or CellTiter-Glo®.

    • Quantitative RT-PCR (qRT-PCR): Harvest the cell culture supernatant or cell lysate to extract viral RNA and quantify the viral load.[8]

    • Plaque Reduction Assay: This method involves infecting cells, overlaying with a semi-solid medium, and staining to visualize and count viral plaques.

7. Data Analysis:

  • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral activity by 50%.

  • It is also recommended to perform a cytotoxicity assay in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀). This allows for the calculation of the selectivity index (SI = CC₅₀/EC₅₀), which is an indicator of the compound's therapeutic window.[13]

Protocol: Quantification of Intracellular GS-443902 by HPLC-MS/MS

This protocol provides a general workflow for the quantification of the intracellular concentration of GS-443902 following treatment with Remdesivir.

1. Cell Culture and Treatment:

  • Seed cells in a multi-well plate (e.g., 6-well or 12-well) and grow to confluency.

  • Treat the cells with Remdesivir at the desired concentration for a specific duration.

2. Cell Harvesting and Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

  • Lyse the cells using a suitable method, such as methanol extraction, to release the intracellular contents.

3. Sample Preparation:

  • Centrifuge the cell lysate to pellet the cell debris.

  • Collect the supernatant containing the intracellular metabolites.

  • The samples may require further processing, such as solid-phase extraction, to concentrate the analyte and remove interfering substances.

4. HPLC-MS/MS Analysis:

  • Analyze the processed samples using a validated HPLC-MS/MS method.[12]

  • Chromatographic Separation: Use a suitable HPLC column (e.g., Hypercarb) and mobile phase gradient to separate GS-443902 from other cellular components.[12]

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of GS-443902 and an appropriate internal standard.

5. Data Analysis:

  • Generate a standard curve using known concentrations of a GS-443902 analytical standard.

  • Quantify the concentration of GS-443902 in the cell lysates by comparing their peak areas to the standard curve.

  • Normalize the intracellular concentration to the cell number to report the results as amount per million cells (e.g., pmol/10⁶ cells).

References

Minimizing off-target effects of GS-443902 trisodium in research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with GS-443902 trisodium. The focus is on minimizing and understanding potential off-target effects to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action of this compound and its primary cellular target?

A1: GS-443902 is the active triphosphate form of the nucleoside analog GS-441524. Its primary target is the viral RNA-dependent RNA polymerase (RdRp).

GS-441524, the parent nucleoside, is cell-permeable. Once inside the cell, it undergoes phosphorylation by host cell kinases to become the active 5'-triphosphate metabolite, GS-443902.[1][2] This active form, an ATP analog, competes with natural ATP for incorporation into the nascent viral RNA chain by the viral RdRp.[1][2] Its incorporation leads to delayed chain termination, thereby inhibiting viral replication.[1]

Below is a diagram illustrating the intracellular activation and mechanism of action.

G cluster_outside Extracellular Space cluster_cell Intracellular Space GS441524 GS-441524 (Parent Nucleoside) GS441524_in GS-441524 GS441524->GS441524_in Cellular Uptake NMP Nucleoside Monophosphate GS441524_in->NMP Host Kinases NDP Nucleoside Diphosphate NMP->NDP Host Kinases GS443902 GS-443902 (Active Triphosphate) NDP->GS443902 Host Kinases Viral_RdRp Viral RdRp GS443902->Viral_RdRp RNA Viral RNA Replication Viral_RdRp->RNA Inhibition Inhibition

Caption: Intracellular activation pathway of GS-441524 to GS-443902.

Q2: My cells are showing unexpected cytotoxicity after treatment. How can I troubleshoot this?

A2: Unexpected cytotoxicity can stem from several factors, including off-target effects, compound instability, or experimental artifacts. GS-441524 and its prodrug Remdesivir generally exhibit a high selectivity index, but cytotoxicity can be observed, particularly at high concentrations or with prolonged exposure.

Follow this workflow to diagnose the issue:

G Start Unexpected Cytotoxicity Observed Purity 1. Verify Compound Purity & Identity Start->Purity Prep 2. Review Compound Preparation & Storage Purity->Prep Dose 3. Perform Dose-Response (MTT/MTS Assay) Prep->Dose Apoptosis 4. Assess Apoptosis (Caspase 3/7 Assay) Dose->Apoptosis Mito 5. Check Mitochondrial Health (JC-1 Assay) Apoptosis->Mito Result Interpret Results & Refine Experimental Conditions Mito->Result

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Troubleshooting Steps:

  • Verify Compound Purity and Identity: Ensure the this compound used is of high purity. Impurities from synthesis can introduce cytotoxic artifacts.

  • Review Preparation and Storage: this compound is unstable in solution and should be freshly prepared for each experiment.[1][2][3] Dissolve in sterile water or an appropriate buffer immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.

  • Perform a Dose-Response Curve: Determine the 50% cytotoxic concentration (CC50) in your specific cell line using a cell viability assay like the MTT or MTS assay. This will establish a therapeutic window and ensure you are using a non-toxic concentration for your primary experiments.

  • Assess the Mechanism of Cell Death: Use a Caspase-Glo® 3/7 assay to determine if cytotoxicity is mediated by apoptosis. A positive result suggests activation of programmed cell death pathways.

  • Investigate Mitochondrial Health: As nucleoside analogs can potentially interfere with mitochondrial function, assess the mitochondrial membrane potential using a JC-1 assay. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, an early marker of cellular stress.

Q3: What are the known off-target effects on host polymerases and mitochondria?

A3: The active metabolite, GS-443902, is a highly selective inhibitor of viral RdRp with a low potential for off-target activity against human polymerases.

  • Human DNA and RNA Polymerases: Biochemical assays have shown that GS-443902 is a poor substrate for human DNA and RNA polymerases.

  • Mitochondrial Polymerases: GS-443902 is also a poor substrate for human mitochondrial RNA polymerase (POLRMT) and DNA polymerase gamma (Pol γ). One study found that while the active triphosphate form (RTP) is not incorporated by Pol γ, it can remain associated with the enzyme, impeding its synthesis activity and stimulating exonucleolysis, particularly when RTP concentrations are high. However, the study found no evidence of deleterious effects on the mitochondrial genome in human cells in culture at therapeutic concentrations.

Overall, cellular and biochemical assays demonstrate a low potential for off-target toxicity, including mitochondria-specific toxicity.

Q4: What are the typical CC50 values for GS-441524 or its prodrug Remdesivir in common cell lines?

A4: The 50% cytotoxic concentration (CC50) can vary significantly depending on the cell line and the duration of exposure. The table below summarizes reported CC50 values for Remdesivir (RDV) and GS-441524. A higher CC50 value indicates lower cytotoxicity.

CompoundCell LineCC50 (µM)Exposure Time
RemdesivirVero E6>10072 hours
RemdesivirCalu-3>1048 hours
RemdesivirHuh7>1048 hours
RemdesivirPrimary HAE>205 days
GS-441524CRFK>10024 hours[4]
GS-441524CRFK260.048 hours[5]
GS-441524Various7 to >1000Various[6]
Q5: How can I confirm that the observed antiviral effect is due to on-target activity and not an artifact?

A5: Confirming on-target activity is crucial. A Cellular Thermal Shift Assay (CETSA) can be used to verify direct engagement of the drug with its intended target in a cellular environment. This assay measures changes in the thermal stability of a target protein upon ligand binding.

Additionally, including proper controls in your antiviral assay is essential:

  • Virus Control: Cells with virus but no compound.

  • Cell Control: Cells with no virus and no compound.

  • Toxicity Control: Cells with the compound at the highest concentration used, but no virus, to confirm the observed effect is not due to cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability (Cytotoxicity)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells and culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound dilutions. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilize Formazan: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value.

Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential

This assay uses the fluorescent dye JC-1 to measure mitochondrial health. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.

Materials:

  • Cells and culture medium

  • 96-well black, clear-bottom plates

  • This compound

  • JC-1 reagent

  • CCCP (positive control for depolarization)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound and controls (untreated, CCCP) for the desired time.

  • Prepare JC-1 Staining Solution: Dilute the JC-1 stock solution in cell culture medium to the final working concentration (typically 1-10 µM).

  • Staining: Remove the treatment medium and add the JC-1 staining solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Wash: Remove the staining solution and wash the cells gently with assay buffer or PBS.

  • Read Fluorescence: Measure fluorescence intensity using a plate reader with filter sets for both red (Ex/Em ~585/590 nm for aggregates) and green (Ex/Em ~514/529 nm for monomers) fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

Materials:

  • Cells and culture medium

  • 96-well white-walled plates

  • This compound

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound and controls for the desired time.

  • Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Add Reagent: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Read Luminescence: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Increased luminescence relative to the untreated control indicates activation of caspase-3 and/or -7.

References

Adjusting experimental protocols for the instability of GS-443902 trisodium in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GS-443902 trisodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a particular focus on addressing its instability in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the trisodium salt of GS-443902, which is the active triphosphate metabolite of the antiviral prodrug Remdesivir.[1][2][3] It functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2][3] The molecule acts as a competitive inhibitor of adenosine triphosphate (ATP), leading to its incorporation into the nascent viral RNA strand. This incorporation results in delayed chain termination, thereby inhibiting viral replication.[1]

Q2: Why is the stability of this compound in solution a concern?

A2: this compound is known to be unstable in aqueous solutions.[1] The triphosphate moiety is susceptible to hydrolysis, which can lead to the formation of the diphosphate, monophosphate, and eventually the nucleoside (GS-441524). This degradation reduces the concentration of the active compound in your experiments, potentially leading to inaccurate and irreproducible results. Therefore, it is crucial to handle the compound appropriately and prepare solutions fresh before use.[1]

Q3: How should I store this compound?

A3: For long-term storage, the solid form of this compound should be kept at -20°C or -80°C, protected from light and moisture.[1] It is advisable to store it under an inert atmosphere if possible.

Q4: Can I pre-dissolve this compound and store it as a stock solution?

A4: Due to its instability in solution, it is strongly recommended to prepare solutions of this compound fresh for each experiment.[1] If a stock solution must be prepared, it should be made in a suitable buffer at a high concentration, aliquoted into single-use volumes, flash-frozen in liquid nitrogen, and stored at -80°C. However, the stability of the compound under these conditions should be validated in your laboratory, and repeated freeze-thaw cycles must be avoided.

Q5: In what solvents can I dissolve this compound?

A5: this compound is soluble in water.[1] For cell-based assays, it is typically dissolved in sterile, nuclease-free water or a suitable buffer (e.g., PBS) immediately before use.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or lower-than-expected activity in enzymatic assays. Degradation of this compound in the assay buffer.Prepare the this compound solution immediately before adding it to the assay. Minimize the time the compound spends in aqueous solution. Consider running a time-course experiment to assess the stability of the compound in your specific assay buffer.
Suboptimal assay conditions (pH, temperature).Optimize the assay buffer and conditions. While physiological pH is often used, the stability of the triphosphate may vary. If possible, perform a pH and temperature stability profile for this compound in your assay buffer.
Presence of phosphatases in the enzyme preparation or other assay components.Use highly purified enzymes and reagents. Consider adding a phosphatase inhibitor to the assay buffer, ensuring it does not interfere with the RdRp activity.
High variability between replicate experiments. Inconsistent preparation of this compound solutions.Strictly adhere to a standardized protocol for solution preparation. Ensure the solid compound is fully dissolved before use. Prepare a fresh solution for each replicate experiment if possible.
Degradation during incubation steps.For long incubation periods, consider a semi-continuous addition of freshly prepared this compound to maintain its effective concentration. Alternatively, shorten the incubation time if the assay sensitivity allows.
No activity observed. Complete degradation of the compound.Confirm the integrity of the solid compound. Prepare a fresh solution from a new vial of this compound.
Incorrect concentration calculation.Double-check all calculations for molarity and dilutions. Ensure accurate weighing of the solid compound.
Inactive enzyme or other critical assay component.Run positive controls with a known stable inhibitor or the natural substrate (ATP) to ensure the assay is performing correctly.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

Objective: To prepare a fresh working solution of this compound for immediate use in in vitro assays.

Materials:

  • This compound (solid)

  • Nuclease-free water or desired sterile buffer (e.g., PBS)

  • Sterile, low-retention microcentrifuge tubes

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of nuclease-free water or buffer to achieve the desired final concentration.

  • Vortex briefly to dissolve the solid completely. If necessary, sonication can be used to aid dissolution.

  • Use the solution immediately. Do not store for later use.

Protocol 2: General RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on a viral RdRp.

Materials:

  • Purified viral RdRp

  • RNA template/primer

  • Nucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Radioactively or fluorescently labeled NTP

  • This compound (freshly prepared working solution)

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and a non-ionic detergent)

  • Reaction quench solution (e.g., EDTA)

  • Scintillation fluid or fluorescence plate reader

Procedure:

  • Prepare the RdRp reaction mixture in the assay buffer, containing the enzyme, RNA template/primer, and all NTPs except the labeled one.

  • Prepare serial dilutions of the freshly prepared this compound working solution.

  • Add the this compound dilutions or vehicle control to the reaction mixture.

  • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at the desired temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the labeled NTP.

  • Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes). Ensure this time is within the linear range of the enzymatic reaction.

  • Terminate the reaction by adding the quench solution.

  • Quantify the incorporation of the labeled NTP to determine the RdRp activity.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotesReference
Water (H₂O)33.33 mg/mL (55.82 mM)May require sonication for complete dissolution.[1]

Table 2: Recommended Storage Conditions for this compound (Solid)

TemperatureConditions
-20°CSealed, protected from light and moisture.
-80°CSealed, protected from light and moisture (preferred for long-term storage).

Visualizations

Signaling_Pathway cluster_cell Host Cell cluster_virus Viral Replication Remdesivir Remdesivir (Prodrug) GS441524 GS-441524 (Nucleoside) Remdesivir->GS441524 Metabolism GS443902 GS-443902 (Active Triphosphate) GS441524->GS443902 Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS443902->RdRp Competitive Inhibition Viral_RNA Nascent Viral RNA RdRp->Viral_RNA RNA Elongation Inhibition Inhibition of Replication RdRp->Inhibition Delayed Chain Termination ATP ATP ATP->RdRp Natural Substrate

Caption: Intracellular activation of Remdesivir to GS-443902 and its mechanism of viral RdRp inhibition.

Experimental_Workflow A 1. Prepare Fresh This compound Solution C 3. Add GS-443902 or Vehicle A->C B 2. Prepare RdRp Reaction Mixture B->C D 4. Pre-incubate C->D E 5. Initiate Reaction (Add Labeled NTP) D->E F 6. Incubate E->F G 7. Terminate Reaction F->G H 8. Quantify Signal G->H I 9. Analyze Data (IC50) H->I

Caption: Recommended workflow for an RdRp inhibition assay using the unstable this compound.

References

Technical Support Center: Analysis of GS-443902 Trisodium by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the refinement of High-Performance Liquid Chromatography (HPLC) protocols for the analysis of GS-443902 trisodium.

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the HPLC analysis of this compound.

Problem Potential Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) - Sample solvent incompatible with the mobile phase.- Secondary interactions between the analyte and the stationary phase.- Column overload.- Column degradation.- Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.[1]- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[1]- Reduce the sample concentration or injection volume.- Replace the column with a new one of the same type.
Variable Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- HPLC pump malfunction leading to an inconsistent flow rate.[1]- Column equilibration is insufficient.[1]- Prepare fresh mobile phase daily and ensure accurate mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and perform regular maintenance.[1]- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.
High Backpressure - Blockage in the HPLC system (e.g., tubing, injector, or column frit).[1][2]- Particulate matter from the sample or mobile phase.- Mobile phase viscosity is too high.- Systematically check for blockages by disconnecting components and observing the pressure.- Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.[3]- Consider using a mobile phase with lower viscosity or increasing the column temperature.
Low Signal Intensity or No Peak - Incorrect sample preparation leading to low analyte concentration.[1]- The detector wavelength is not optimal for GS-443902.- Issues with the detector lamp.- Sample degradation.- Re-evaluate the sample preparation procedure to ensure sufficient analyte concentration.- Determine the optimal UV absorbance wavelength for GS-443902 (typically around 245-260 nm for nucleoside analogs).[3][4]- Check the detector lamp's performance and replace it if necessary.- Prepare fresh samples and store them appropriately (e.g., at low temperatures and protected from light).
Baseline Noise or Drift - Air bubbles in the pump or detector.[1][2]- Contaminated mobile phase or system components.- The mobile phase is not adequately mixed or degassed.[2]- Detector temperature fluctuations.- Degas the mobile phase and purge the pump to remove air bubbles.- Flush the system with a strong solvent to remove contaminants.- Ensure proper mixing of mobile phase components.- Allow the detector to warm up and stabilize.
Ghost Peaks - Carryover from a previous injection.- Contamination in the sample or mobile phase.- Implement a needle wash step between injections.[5]- Inject a blank solvent to see if the ghost peak is present.- Use high-purity solvents and freshly prepared samples.

Frequently Asked Questions (FAQs)

1. What is a suitable starting HPLC method for this compound analysis?

A good starting point is a reversed-phase HPLC method. GS-443902 is a polar molecule, especially in its trisodium salt form. A C18 column is commonly used for nucleoside analogs.[6] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

2. How can I improve the retention of the highly polar this compound on a C18 column?

Due to its high polarity, achieving sufficient retention can be challenging.[7] Consider the following:

  • Use a lower percentage of organic modifier in the initial mobile phase.

  • Employ a polar-embedded or polar-endcapped C18 column , which is designed for better retention of polar compounds.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode, which is well-suited for highly polar analytes.[8]

  • Ion-pair chromatography can be used, but the reagents may not be compatible with mass spectrometry.[7]

3. What are the key considerations for sample preparation of this compound?

  • Solubility: Ensure the trisodium salt is fully dissolved. The use of an aqueous buffer as the sample solvent is recommended.

  • Purity: Use high-purity water and solvents to prepare samples and mobile phases.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the system.[3]

  • Stability: GS-443902, as a nucleoside triphosphate, can be susceptible to hydrolysis. Prepare samples fresh and keep them cool.

4. What detection method is most appropriate for GS-443902?

UV detection is a common and straightforward method for the analysis of nucleoside analogs due to their chromophores. A detection wavelength in the range of 245-260 nm is typically effective.[3][4] For higher sensitivity and specificity, especially in complex matrices, coupling HPLC with mass spectrometry (LC-MS/MS) is the preferred method.[5][9][10]

5. How do I perform method validation for a this compound HPLC protocol?

Method validation should be performed according to ICH guidelines and should include the following parameters:[4]

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The linear relationship between the analyte concentration and the detector response.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV for this compound

This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 2% B5-15 min: 2-30% B15-20 min: 30% B20.1-25 min: 2% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Sample Preparation Dissolve this compound in Mobile Phase A to a final concentration of 10 µg/mL. Filter through a 0.45 µm syringe filter.
Protocol 2: Sample Preparation from Peripheral Blood Mononuclear Cells (PBMCs) for Intracellular GS-443902 Analysis (for LC-MS/MS)

This protocol is adapted from published methods for the analysis of the active triphosphate metabolite within cells.[5]

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Wash the cell pellet with phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., methanol-based).

  • Centrifuge the lysate to pellet cellular debris.

  • Collect the supernatant containing the intracellular components.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Analysis Issue (e.g., Poor Peak Shape, RT Shift) check_pressure Check System Pressure start->check_pressure pressure_ok Pressure Stable? check_pressure->pressure_ok high_pressure High Pressure pressure_ok->high_pressure No low_pressure Low/Fluctuating Pressure pressure_ok->low_pressure No check_mobile_phase Review Mobile Phase pressure_ok->check_mobile_phase Yes find_blockage Identify & Clear Blockage (Column, Tubing, Frit) high_pressure->find_blockage check_leaks Check for Leaks (Fittings, Pump Seals) low_pressure->check_leaks end Problem Resolved find_blockage->end check_leaks->end mp_ok Preparation Correct? check_mobile_phase->mp_ok remake_mp Prepare Fresh & Degas mp_ok->remake_mp No check_column Evaluate Column mp_ok->check_column Yes remake_mp->end column_ok Column OK? check_column->column_ok wash_column Wash or Replace Column column_ok->wash_column No check_sample Inspect Sample Prep column_ok->check_sample Yes wash_column->end sample_ok Solvent & Conc. OK? check_sample->sample_ok adjust_sample Adjust Solvent/Concentration sample_ok->adjust_sample No sample_ok->end Yes adjust_sample->end

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Method_Development_Pathway start Define Analytical Goal (Purity, Quantification) select_mode Select Mode (RP-HPLC vs. HILIC) start->select_mode select_column Select Column (e.g., C18, Polar-Embedded) select_mode->select_column optimize_mp Optimize Mobile Phase (pH, Buffer, Organic %) select_column->optimize_mp optimize_gradient Develop Gradient optimize_mp->optimize_gradient optimize_detection Optimize Detection (Wavelength) optimize_gradient->optimize_detection validate Method Validation (ICH Guidelines) optimize_detection->validate

Caption: A streamlined pathway for HPLC method development.

References

Technical Support Center: Enhancing GS-443902 Trisodium Uptake in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal intracellular concentrations of GS-443902 trisodium, the active antiviral form of GS-441524, particularly in resistant cell lines.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with GS-441524 and provides systematic approaches to identify and overcome resistance mechanisms.

Issue 1: Reduced Antiviral Efficacy of GS-441524 in a Specific Cell Line.

Question: We are observing a higher EC50 value for GS-441524 in our cell line compared to published data. What could be the underlying reasons, and how can we investigate this?

Answer:

Reduced antiviral efficacy of GS-441524 is often linked to decreased intracellular levels of its active triphosphate form, this compound. This can stem from two primary resistance mechanisms at the cellular level:

  • Impaired Cellular Uptake: The cell line may have low expression or function of the necessary nucleoside transporters. GS-441524, being a nucleoside analog, relies on transporters like human equilibrative nucleoside transporter 1 (hENT1) and concentrative nucleoside transporter 3 (CNT3) for entry into the cell.[1]

  • Deficient Intracellular Phosphorylation: The conversion of GS-441524 to its active triphosphate form is a critical step. This process is initiated by cellular kinases, with adenosine kinase (ADK) playing a key role in the initial phosphorylation to GS-441524 monophosphate, which is often the rate-limiting step.[2] Reduced expression or activity of these kinases can severely limit the formation of active this compound.

Experimental Workflow to Diagnose the Resistance Mechanism:

G cluster_0 Initial Observation cluster_1 Step 1: Assess Cellular Uptake cluster_2 Step 2: Evaluate Intracellular Phosphorylation cluster_3 Interpretation A Reduced GS-441524 Efficacy (High EC50) B Measure [3H]-GS-441524 Uptake (or use non-labeled LC-MS) A->B Investigate Uptake D Quantify Intracellular GS-443902 Trisodium Levels (HPLC-MS/MS) A->D Investigate Metabolism C Analyze Nucleoside Transporter (e.g., hENT1) Expression (qPCR/Western) B->C Correlate with transporter levels F Low Uptake & Low hENT1: Transporter-mediated Resistance B->F If uptake is low E Measure Adenosine Kinase (ADK) Activity in Cell Lysate D->E Correlate with kinase activity G Normal Uptake & Low GS-443902: Phosphorylation-based Resistance D->G If active form is low H Normal Uptake & Normal GS-443902: Target-level Resistance (RdRp mutation) D->H If active form is normal

Caption: Diagnostic workflow for identifying the mechanism of GS-441524 resistance.

Issue 2: How to Enhance the Uptake and Efficacy of GS-441524 in Resistant Cell Lines.

Question: Our experiments suggest that our cell line has low hENT1 expression, leading to poor uptake of GS-441524. What strategies can we employ to overcome this?

Answer:

Several strategies can be used to enhance the intracellular concentration of the active drug, bypassing or augmenting the deficient cellular machinery.

Strategies to Overcome Uptake and Phosphorylation Resistance:

  • Strategy 1: Chemical Upregulation of Nucleoside Transporters:

    • Description: Certain small molecules have been shown to increase the expression of nucleoside transporters. For example, indole-3-carbinol (I3C), a compound found in cruciferous vegetables, has been demonstrated to upregulate hENT1 expression in pancreatic cancer cell lines, thereby increasing their sensitivity to the nucleoside analog gemcitabine.[3][4] This approach could be adapted for GS-441524.

    • Recommendation: Treat resistant cells with a potential upregulating agent (e.g., I3C) prior to and during GS-441524 exposure.

  • Strategy 2: Bypassing the Initial Phosphorylation Step with a Prodrug:

    • Description: The prodrug remdesivir (GS-5734) is designed to bypass the need for initial phosphorylation by adenosine kinase. It enters the cell and is metabolized directly to GS-441524 monophosphate, which is then more readily converted to the active triphosphate form.[5]

    • Recommendation: If your cell line is resistant to GS-441524 due to low kinase activity, using remdesivir may circumvent this resistance mechanism.

  • Strategy 3: Direct Delivery of the Active Triphosphate Form:

    • Description: Advanced drug delivery systems, such as lipid-based nanoparticles or nanogels, can be used to encapsulate this compound and deliver it directly into the cytoplasm of resistant cells. This approach bypasses both the nucleoside transporters and the phosphorylation pathway.

    • Recommendation: This is a more complex approach requiring formulation expertise but can be highly effective in overcoming both uptake and phosphorylation resistance.

Logical Flow for Strategy Selection:

G A Identified Resistance Mechanism B Low Transporter (hENT1) Expression A->B C Low Kinase (ADK) Activity A->C D Combined or Unknown Resistance A->D E Strategy: Upregulate hENT1 (e.g., with Indole-3-carbinol) B->E Primary Approach G Strategy: Direct Delivery of GS-443902 (e.g., Nanoparticles) B->G Alternative F Strategy: Use Remdesivir (Bypasses initial phosphorylation) C->F Primary Approach C->G Alternative D->G Most Direct Approach

Caption: Selecting a strategy to overcome GS-441524 resistance.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the metabolism and activity of GS-441524 and its prodrug, remdesivir, in various cell lines.

Table 1: Intracellular Formation of Active GS-443902 from GS-441524 and Remdesivir.

Cell LineCompound (10 µM for 4h)GS-443902 Formed (pmol/10⁶ cells)Fold Difference (Remdesivir/GS-441524)Reference
Vero E6 Remdesivir~10~1x[5]
GS-441524~10[5]
Calu-3 Remdesivir~25~4x[5]
GS-441524~6[5]
Caco-2 Remdesivir~200~67x[5]
GS-441524~3[5]
Huh-7 Remdesivir~1160>120x[5]
GS-441524<10[5]
HAE (Primary) Remdesivir~200~20x[5]
GS-441524~10[5]

Table 2: Antiviral Activity (EC50) of GS-441524 and Remdesivir against Coronaviruses.

Cell LineVirusCompoundEC50 (µM)Reference
Vero E6 SARS-CoV-2Remdesivir7.43[1]
GS-4415241.86[1]
Calu-3 SARS-CoV-2Remdesivir0.11[5]
GS-4415240.25[5]
Caco-2 SARS-CoV-2Remdesivir0.08[5]
GS-4415241.42[5]
Huh-7 HCoV-OC43Remdesivir0.01[5]
GS-4415244.1[5]

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound by HPLC-MS/MS

This protocol is adapted from a validated method for quantifying GS-443902 in peripheral blood mononuclear cells (PBMCs) and can be adapted for other cell lines.

1. Cell Lysis and Extraction: a. Plate and treat cells with GS-441524 or remdesivir for the desired time. b. Aspirate the medium and wash the cell monolayer twice with ice-cold PBS. c. Add 500 µL of ice-cold 70% methanol/30% water extraction solution to each well. d. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. e. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins. f. Centrifuge at 16,000 x g for 10 minutes at 4°C. g. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

2. Sample Reconstitution: a. Reconstitute the dried extract in 100 µL of mobile phase A (see below).

3. HPLC-MS/MS Analysis:

  • HPLC System: A UHPLC system capable of binary gradient elution.
  • Column: A porous graphitic carbon column (e.g., Hypercarb 150 mm x 2.1 mm) is recommended for retaining the highly polar triphosphate.
  • Mobile Phase A: Water with 5mM hexylamine, 0.4% diethylamine, and acetic acid to adjust pH.
  • Mobile Phase B: Acetonitrile/Mobile Phase A (e.g., 60:40 v/v).
  • Gradient: A gradient from high aqueous to high organic mobile phase. An example gradient starts at 15% B, increasing to 80% B over several minutes, followed by a wash and re-equilibration.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for GS-443902 and an appropriate internal standard.

4. Quantification: a. Prepare a standard curve of this compound in a lysate from untreated cells to account for matrix effects. b. Normalize the quantified amount of GS-443902 to the cell number or total protein content of the original sample.

Protocol 2: Assessing Adenosine Kinase (ADK) Activity in Cell Lysates

This protocol outlines a general method for measuring ADK activity, which can be performed using commercially available kits or by setting up a coupled enzyme assay.

1. Cell Lysate Preparation: a. Harvest cells and wash with cold PBS. b. Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors). c. Lyse the cells by sonication or freeze-thaw cycles on ice. d. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (cytosolic fraction) and determine the protein concentration (e.g., using a BCA assay).

2. Kinase Activity Assay (Coupled Enzyme Method):

  • Principle: This assay measures the production of ADP, a product of the kinase reaction, by coupling it to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions, which results in the oxidation of NADH to NAD+, measurable as a decrease in absorbance at 340 nm.
  • Reaction Mixture:
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
  • Adenosine (substrate for ADK)
  • ATP (co-substrate)
  • Phosphoenolpyruvate (PEP)
  • NADH
  • Pyruvate kinase (PK)
  • Lactate dehydrogenase (LDH)
  • Cell lysate
  • Procedure: a. In a UV-transparent 96-well plate, add the reaction mixture without the cell lysate. b. Add a specific volume of cell lysate (e.g., 10-50 µg of total protein) to initiate the reaction. c. Immediately place the plate in a spectrophotometer pre-warmed to 37°C. d. Monitor the decrease in absorbance at 340 nm in kinetic mode for 15-30 minutes. e. The rate of NADH oxidation is directly proportional to the ADK activity in the lysate.

Signaling Pathways and Experimental Workflows

GS-441524 Cellular Uptake and Activation Pathway

The efficacy of GS-441524 is dependent on a series of host cell proteins for its transport and metabolic activation.

G cluster_1 Cytoplasm cluster_2 Viral Replication Complex GS441524_ext GS-441524 GS441524_int GS-441524 GS441524_ext:e->GS441524_int:w Transport GS441524_MP GS-441524-MP (Monophosphate) GS441524_int->GS441524_MP Phosphorylation GS441524_DP GS-441524-DP (Diphosphate) GS441524_MP->GS441524_DP Phosphorylation GS443902 This compound (Active Triphosphate) GS441524_DP->GS443902 Phosphorylation RdRp Viral RdRp GS443902->RdRp Incorporation Replication_Inhibition RNA Chain Termination & Viral Replication Inhibition RdRp->Replication_Inhibition hENT1 hENT1 / CNT3 (Nucleoside Transporters) ADK Adenosine Kinase (ADK) (Rate-limiting step) Other_Kinases Other Cellular Kinases

Caption: Cellular pathway for GS-441524 uptake and activation to this compound.

Regulation of hENT1 (SLC29A1) Expression

The expression of the hENT1 transporter is regulated by various signaling pathways, which can be potential targets for modulating GS-441524 uptake.

G cluster_0 Extracellular Signals cluster_1 Intracellular Signaling Pathways cluster_2 Transcription Factors cluster_3 Gene Expression GrowthFactors Growth Factors (e.g., EGF) PKC Protein Kinase C (PKC) GrowthFactors->PKC Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a I3C Indole-3-Carbinol (I3C) Sp1 Sp1 I3C->Sp1 PKC->Sp1 Activates JNK JNK Pathway cJun c-Jun JNK->cJun Activates HIF1a_TF HIF-1α HIF1a->HIF1a_TF SLC29A1 SLC29A1 (hENT1) Gene Sp1->SLC29A1 Increases Transcription cJun->SLC29A1 Decreases Transcription HIF1a_TF->SLC29A1 Decreases Transcription hENT1_protein hENT1 Protein (Transporter) SLC29A1->hENT1_protein Translation

Caption: Key signaling pathways regulating the expression of the hENT1 transporter.

Frequently Asked Questions (FAQs)

Q1: What is the difference between GS-441524 and this compound? A1: GS-441524 is the parent nucleoside analog that is transported into the cell. This compound is the active triphosphate form of the molecule, which is generated inside the cell through a series of phosphorylation steps. This compound is the actual inhibitor of the viral RNA-dependent RNA polymerase (RdRp).

Q2: Can I use this compound directly on my cells? A2: Due to the negative charges of the triphosphate group, this compound is highly polar and cannot efficiently cross the cell membrane on its own. Therefore, direct application to cells in culture is generally ineffective. It requires a delivery vehicle, such as lipid nanoparticles, to facilitate its entry into the cytoplasm.

Q3: My cell line is resistant to GS-441524. How can I determine if the resistance is due to a mutation in the viral RdRp? A3: If you have ruled out uptake and phosphorylation issues (i.e., you have confirmed normal hENT1/ADK expression and can measure normal intracellular levels of this compound), the resistance is likely at the target level. You would need to sequence the RdRp gene of the virus that has been propagated in the resistant cells to identify potential mutations that confer resistance.

Q4: Are there any known small molecules that can increase the activity of adenosine kinase (ADK)? A4: The regulation of ADK is complex and primarily linked to the cellular energy state (ATP/AMP ratios). While there are well-known inhibitors of ADK, there are no widely established small molecule activators for experimental use to overcome resistance. The more common strategy is to bypass the ADK-dependent step, for instance, by using a prodrug like remdesivir.

Q5: We are considering setting up a nucleoside uptake assay. What are the key controls? A5: Key controls for a nucleoside uptake assay include:

  • A specific inhibitor: For hENT1-mediated uptake, use nitrobenzylthioinosine (NBMPR) to confirm that the observed uptake is transporter-specific.

  • A time course: Measure uptake at several time points to ensure you are in the linear range of uptake.

  • Temperature control: Perform the assay at 37°C and a parallel control at 4°C. Active transport is temperature-dependent and will be significantly reduced at 4°C.

  • Parental cell line: If using a cell line overexpressing a specific transporter, use the non-transfected parental cell line as a negative control.

References

Validation & Comparative

A Comparative Analysis of the Antiviral Efficacy of GS-443902 Trisodium and Remdesivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral efficacy of GS-443902 trisodium and its prodrug, Remdesivir (RDV). The information presented is supported by experimental data from in vitro and in vivo studies, intended to aid researchers and professionals in drug development in their understanding of these two critical antiviral compounds.

Introduction

Remdesivir (GS-5734) is a monophosphoramidate prodrug of a nucleoside analog, GS-441524. It was developed to increase the intracellular delivery of the active antiviral agent.[1] Once inside the cell, Remdesivir is metabolized into its active triphosphate form, this compound (also referred to as RDV-TP).[1] This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1] GS-441524 is the parent nucleoside of Remdesivir and its primary metabolite in plasma.[2] Due to the rapid metabolism of Remdesivir, GS-441524 has a more persistent presence in the bloodstream.[2] This has led to significant interest in comparing the efficacy of administering the prodrug, Remdesivir, versus the parent nucleoside, GS-441524, which is then intracellularly converted to the same active triphosphate, GS-443902.

Mechanism of Action

Both Remdesivir and GS-441524 ultimately exert their antiviral effect through the same active molecule: this compound. This active triphosphate form competes with natural adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains by the viral RdRp.[1] The incorporation of GS-443902 leads to delayed chain termination, thereby inhibiting viral replication.[1]

The key difference between Remdesivir and GS-441524 lies in their efficiency of intracellular conversion to the active triphosphate form. Remdesivir, as a prodrug, is designed to enhance cell permeability and the subsequent metabolic steps leading to GS-443902.[1]

dot

Metabolic Pathway Metabolic Activation of Remdesivir and GS-441524 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir Remdesivir_int Remdesivir Remdesivir->Remdesivir_int Cellular Uptake GS-441524_ext GS-441524 GS-441524_int GS-441524 GS-441524_ext->GS-441524_int Cellular Uptake GS-704277 GS-704277 (Alanine Metabolite) Remdesivir_int->GS-704277 Carboxylesterase 1 Cathepsin A GS-441524_MP GS-441524-MP (Monophosphate) GS-704277->GS-441524_MP HINT-1 GS-441524_DP GS-441524-DP (Diphosphate) GS-441524_MP->GS-441524_DP Kinases GS-443902 GS-443902 (Active Triphosphate) GS-441524_DP->GS-443902 Kinases Inhibition of Viral RdRp Inhibition of Viral RdRp GS-443902->Inhibition of Viral RdRp GS-441524_int->GS-441524_MP Kinases

Caption: Metabolic pathway of Remdesivir and GS-441524 to the active GS-443902.

Data Presentation

In Vitro Antiviral Efficacy and Cytotoxicity

The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of Remdesivir and GS-441524 against SARS-CoV-2 in various cell lines. Lower EC50 values indicate higher antiviral potency.

Cell LineCompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Vero E6Remdesivir1.0>100>100[3]
Vero E6GS-4415241.1>100>90.9[3]
Vero E6Remdesivir7.43Not cytotoxic-[4]
Vero E6GS-4415241.86Not cytotoxic-[4]
Vero CCL-81Remdesivir0.7>100>142.9[3]
Vero CCL-81GS-4415240.8>100>125[3]
Calu-3Remdesivir0.1172.8661.8[3]
Calu-3GS-4415240.25>100>400[3]
Caco-2Remdesivir0.001>100>100,000[3]
Caco-2GS-4415240.08>100>1250[3]
Huh-7 (HCoV-OC43)Remdesivir0.012.1210[3]
Huh-7 (HCoV-OC43)GS-4415244.1>100>24.4[3]
A549-hACE2Remdesivir0.01 - 0.12--[5]
A549-hACE2GS-4415240.47 - 3.6--[5]
CRFK (FIPV)GS-4415241.57260.0165.6[6]

Note: The antiviral activity of Remdesivir and GS-441524 can vary significantly depending on the cell line used in the assay. This is likely due to differences in cellular metabolism and the expression of enzymes required for the conversion to the active triphosphate form.

Pharmacokinetic Parameters

This table presents a summary of key pharmacokinetic parameters for Remdesivir and its major metabolite, GS-441524.

SpeciesCompoundAdministrationHalf-life (t½)Cmax (ng/mL)Tmax (h)Reference
Human (COVID-19)RemdesivirIV0.48 h--[7][8]
Human (COVID-19)GS-441524IV (from RDV)26.6 h173 µg/L3.7[7][8]
Human (Critically ill)GS-441524IV (from RDV)-184 - 3161[9]
Cat (FIP)GS-441524IV (from RDV)5.14 h26321[10]

Note: Remdesivir has a short half-life and is rapidly converted to GS-441524, which has a much longer half-life and is the predominant metabolite found in plasma.

Experimental Protocols

In Vitro Antiviral Activity Assay (General Protocol)

A common method to determine the in vitro antiviral efficacy of compounds is the plaque reduction assay or a yield reduction assay using qRT-PCR.

dot

Experimental_Workflow General In Vitro Antiviral Assay Workflow cluster_quantification_methods Quantification Methods Start Start Cell_Seeding Seed susceptible cells (e.g., Vero E6) in 96-well plates Start->Cell_Seeding Drug_Treatment Treat cells with serial dilutions of Remdesivir or GS-441524 Cell_Seeding->Drug_Treatment Virus_Infection Infect cells with virus (e.g., SARS-CoV-2) Drug_Treatment->Virus_Infection Incubation Incubate for a defined period (e.g., 48-72 hours) Virus_Infection->Incubation Quantification Quantify viral replication Incubation->Quantification CPE_Assay Cytopathic Effect (CPE) Assay Quantification->CPE_Assay qRT-PCR qRT-PCR for viral RNA Quantification->qRT-PCR Plaque_Assay Plaque Reduction Assay Quantification->Plaque_Assay EC50_Calculation Calculate EC50 values End End EC50_Calculation->End CPE_Assay->EC50_Calculation qRT-PCR->EC50_Calculation Plaque_Assay->EC50_Calculation

Caption: A generalized workflow for determining the in vitro antiviral efficacy.

Detailed Steps:

  • Cell Culture: Susceptible cell lines (e.g., Vero E6, Calu-3) are cultured in appropriate media and conditions.[11]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[2]

  • Compound Preparation: Remdesivir and GS-441524 are serially diluted to a range of concentrations.[11]

  • Treatment and Infection: The cell culture medium is replaced with the medium containing the diluted compounds. Subsequently, the cells are infected with the virus at a specific multiplicity of infection (MOI).[3]

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for viral replication.[11]

  • Quantification of Viral Replication:

    • qRT-PCR: Viral RNA is extracted from the cell supernatant or cell lysate, and the amount of viral RNA is quantified using real-time quantitative reverse transcription PCR.[11]

    • Plaque Reduction Assay: An overlay medium (e.g., containing agarose) is added after infection. After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count viral plaques.[11]

    • Cytopathic Effect (CPE) Assay: The extent of virus-induced cell death is observed and quantified, often by staining with crystal violet.[2]

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated from the dose-response curves.

In Vivo Animal Model Studies (General Protocol)

Animal models are crucial for evaluating the in vivo efficacy of antiviral candidates. Common models for SARS-CoV-2 include transgenic mice expressing human ACE2 (hACE2), hamsters, and rhesus macaques.[12][13]

Detailed Steps:

  • Animal Model Selection: An appropriate animal model that recapitulates aspects of the human disease is chosen.[12]

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the start of the experiment.

  • Infection: Animals are infected with the virus, typically through the intranasal route.

  • Treatment: Treatment with Remdesivir or another compound is initiated at a specific time point relative to infection (prophylactic or therapeutic). The drug is administered via a clinically relevant route (e.g., intravenous for Remdesivir).

  • Monitoring: Animals are monitored daily for clinical signs of disease, such as weight loss and changes in activity.

  • Sample Collection: At specified time points, samples such as blood, lung tissue, and nasal swabs are collected to measure viral load and assess pathology.

  • Endpoint Analysis: Key endpoints include viral titers in the lungs and other organs, lung pathology (histopathology), and clinical scores.

  • Data Analysis: The efficacy of the treatment is determined by comparing the outcomes in the treated group to a control group that receives a placebo.

Conclusion

Both Remdesivir and its parent nucleoside GS-441524 lead to the formation of the same active antiviral agent, this compound. The primary difference lies in the efficiency of intracellular delivery and conversion to this active form.

  • In Vitro Efficacy: The relative in vitro potency of Remdesivir and GS-441524 is cell-line dependent. In some cell lines, such as Vero cells, they show similar activity, while in others, like Caco-2 and human airway epithelial cells, Remdesivir is significantly more potent.[3] This is attributed to the more efficient intracellular conversion of Remdesivir to the active triphosphate.[3]

  • Pharmacokinetics: Remdesivir is a prodrug with a short plasma half-life that is rapidly metabolized to GS-441524.[7][8] GS-441524 has a much longer plasma half-life, leading to sustained systemic exposure.[7][8]

  • In Vivo Efficacy: In animal models of SARS-CoV-2, Remdesivir has demonstrated efficacy in reducing viral replication and lung pathology.[13]

References

Comparative Antiviral Activity of GS-443902 Trisodium Across Diverse Viral Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of GS-443902 trisodium, the active triphosphate metabolite of remdesivir, against a range of viral strains. The data presented is compiled from various in vitro studies and is intended to offer a clear, objective comparison with its parent nucleoside, GS-441524, and the prodrug remdesivir.

GS-443902 is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2][3] Its broad-spectrum activity has been demonstrated against several members of the Coronaviridae, Filoviridae, and Paramyxoviridae families.[4][5] This document summarizes key quantitative data, details the experimental protocols used for activity assessment, and provides visual representations of its metabolic activation pathway and a typical experimental workflow.

Mechanism of Action

Remdesivir, a phosphoramidate prodrug, enters host cells and is metabolized into its active form, GS-443902.[6] This active metabolite then competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RdRp.[6] The incorporation of GS-443902 leads to delayed chain termination, thereby inhibiting viral replication.[2][3]

Metabolic Activation Pathway

The conversion of remdesivir to its active triphosphate form, GS-443902, is a multi-step intracellular process. Understanding this pathway is critical for interpreting the differential activity observed between remdesivir and its parent nucleoside, GS-441524, in various cell types.

Metabolic_Activation_of_Remdesivir cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir Remdesivir_intra Remdesivir Remdesivir->Remdesivir_intra Cellular Uptake GS-441524_MP GS-441524 Monophosphate Remdesivir_intra->GS-441524_MP Carboxylesterase 1 / Cathepsin A GS-441524_DP GS-441524 Diphosphate GS-441524_MP->GS-441524_DP Kinases GS-443902 GS-443902 (Active Triphosphate) GS-441524_DP->GS-443902 Kinases Inhibition_of_Viral_RdRp Viral RdRp Inhibition GS-443902->Inhibition_of_Viral_RdRp Inhibits Viral Replication GS-441524 GS-441524 (Nucleoside) GS-441524->GS-441524_MP Kinases (Rate-limiting for GS-441524) GS-441524_ext GS-441524 GS-441524_ext->GS-441524 Cellular Uptake

Caption: Metabolic activation of remdesivir to the active antiviral agent GS-443902.

Comparative In Vitro Antiviral Activity

The antiviral potency of GS-443902 is ultimately reflected in the efficacy of its prodrug, remdesivir, and its parent nucleoside, GS-441524. The following tables summarize the 50% effective concentration (EC50) values observed in various cell lines against different viral strains. The level of intracellular GS-443902 often correlates with the observed antiviral activity.[7]

Table 1: Anti-SARS-CoV-2 Activity of Remdesivir and GS-441524

Cell LineVirus StrainCompoundEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)Reference
Vero E6SARS-CoV-2Remdesivir1.13 - 1.65>10>6.1 - >9.3[8][9]
GS-4415240.47 - 1.09>50>45.9 - >106.4[8][10]
Calu-3SARS-CoV-2Remdesivir0.11 - 0.28>10>35.7 - >90.9[7][9]
GS-4415240.25>10>40[7]
Caco-2SARS-CoV-2Remdesivir0.018>10>555.6[7]
GS-4415241.3>10>7.7[7]
Human Airway Epithelial (HAE)SARS-CoV-2Remdesivir0.010>20>2000[4][5][9]

Table 2: Activity Against Other Viral Strains

VirusTarget EnzymeCompoundIC50 (µM)Reference
Respiratory Syncytial Virus (RSV)RdRpGS-4439021.1[1][2][3][11]
Hepatitis C Virus (HCV)RdRpGS-4439025.0[1][2][3][11]
Ebola Virus (EBOV)RdRpRemdesivir (GS-5734)-[2]

Note: IC50 values represent the concentration required to inhibit enzyme activity by 50%, while EC50 values represent the concentration required to inhibit viral replication in cell culture by 50%.

The data indicates that the relative potency of remdesivir and GS-441524 is highly dependent on the cell line used for the assay.[7][12] This is largely attributed to the differential expression of enzymes required for the metabolic activation of each compound.[7] Remdesivir generally shows greater potency in cell lines that more closely resemble primary human respiratory cells, such as Calu-3 and HAE cells, which is consistent with higher intracellular conversion to GS-443902.[7]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison tables.

Antiviral Activity Assays

A common method to determine the antiviral efficacy of a compound is through cell-based assays that measure the inhibition of viral replication.

1. Cell Culture and Virus Infection:

  • Cell Lines: Vero E6 (African green monkey kidney), Calu-3 (human lung adenocarcinoma), Caco-2 (human colorectal adenocarcinoma), and primary human airway epithelial (HAE) cells are commonly used.[7][8][12]

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to reach confluence.[7]

  • Compound Treatment: Cells are pre-treated with serial dilutions of the test compounds (e.g., remdesivir, GS-441524) for a specified period (e.g., 1-2 hours) before infection.[13]

  • Virus Inoculation: The cells are then infected with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI).[7]

2. Quantification of Antiviral Activity:

  • Plaque Reduction Assay: This assay measures the reduction in the formation of viral plaques (areas of cell death) in the presence of the antiviral compound.[13]

  • TCID50 Assay: The 50% tissue culture infectious dose (TCID50) assay determines the virus titer by observing the cytopathic effect (CPE) in a cell culture. The reduction in CPE in the presence of the compound indicates antiviral activity.[13]

  • Quantitative RT-PCR (qRT-PCR): This method quantifies the amount of viral RNA in the cell culture supernatant or cell lysate. A reduction in viral RNA levels corresponds to antiviral activity.[9][13]

Cytotoxicity Assays

To determine the therapeutic window of an antiviral compound, its cytotoxicity is assessed in the same cell lines used for the antiviral assays.

  • Method: A common method is the MTT or MTS assay, which measures the metabolic activity of the cells. A decrease in metabolic activity is indicative of cell death.

  • Calculation: The 50% cytotoxic concentration (CC50) is the compound concentration that causes a 50% reduction in cell viability.

Experimental Workflow for Antiviral Assay

The following diagram illustrates a typical workflow for an in vitro antiviral activity assay.

Antiviral_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Seed_Cells 1. Seed host cells in 96-well plates Prepare_Compounds 2. Prepare serial dilutions of antiviral compounds Pretreat_Cells 3. Pre-treat cells with compounds Prepare_Compounds->Pretreat_Cells Infect_Cells 4. Infect cells with virus (e.g., SARS-CoV-2) Pretreat_Cells->Infect_Cells Incubate 5. Incubate for a defined period (e.g., 48-72h) Infect_Cells->Incubate Quantify_Replication 6. Quantify viral replication (qRT-PCR, Plaque Assay) Incubate->Quantify_Replication Assess_Cytotoxicity 7. Assess cell viability (MTT/MTS Assay) Incubate->Assess_Cytotoxicity Calculate_Parameters 8. Calculate EC50, CC50, and Selectivity Index Quantify_Replication->Calculate_Parameters Assess_Cytotoxicity->Calculate_Parameters

Caption: A generalized workflow for determining the in vitro efficacy of antiviral compounds.

Conclusion

This compound is the pharmacologically active form of remdesivir and demonstrates potent inhibitory activity against the RdRp of a broad range of RNA viruses. The comparative in vitro data reveals that the efficacy of its prodrug, remdesivir, and its parent nucleoside, GS-441524, is highly dependent on the cellular context, specifically the metabolic capacity of the host cell to convert these precursors into the active triphosphate form. For coronaviruses like SARS-CoV-2, remdesivir is generally more potent in cell types relevant to human infection, which correlates with more efficient intracellular production of GS-443902. This guide provides a foundational dataset and methodological overview to aid researchers in the evaluation and development of nucleoside analogue antiviral therapies.

References

A Head-to-Head Comparison of GS-443902 Trisodium and Favipiravir Triphosphate in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent antiviral compounds, GS-443902 trisodium and favipiravir triphosphate. Both molecules are the active triphosphate forms of their respective prodrugs, remdesivir and favipiravir, and function by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. This document summarizes their mechanisms of action, presents available quantitative data from various studies, and outlines typical experimental protocols for their evaluation.

Introduction to the Compounds

This compound , the active metabolite of remdesivir, is an adenosine nucleotide analog.[1][2] Remdesivir has gained significant attention for its broad-spectrum antiviral activity, notably against coronaviruses, including SARS-CoV-2.[3][4] Once administered, remdesivir is metabolized within the host cell to its active triphosphate form, GS-443902.[1]

Favipiravir triphosphate (also known as T-705-RTP) is the active form of the prodrug favipiravir.[5] Initially developed for influenza, favipiravir also exhibits broad-spectrum activity against various RNA viruses.[3][4] Similar to remdesivir, favipiravir undergoes intracellular phosphoribosylation and subsequent phosphorylation to become the active favipiravir triphosphate.[5]

Mechanism of Action

Both GS-443902 and favipiravir triphosphate act as inhibitors of the viral RNA-dependent RNA polymerase (RdRp). However, their precise mechanisms of inhibition differ.

GS-443902 primarily functions as a delayed chain terminator . After being incorporated into the nascent viral RNA chain, it causes a deferred termination of RNA synthesis.[6][7] This mechanism is attributed to the structure of the molecule, which, after incorporation, creates a steric hindrance that prevents the translocation of the polymerase.

Favipiravir triphosphate has a more debated mechanism of action, with evidence supporting two main hypotheses: lethal mutagenesis and chain termination .[6][8] As a purine analog, it can be incorporated into the viral RNA in place of guanine or adenine.[8] This incorporation can lead to an accumulation of mutations in the viral genome, resulting in non-viable viral progeny (lethal mutagenesis).[6] Some studies also suggest that it can act as a chain terminator, albeit less efficiently than GS-443902.[9][10]

Mechanism_of_Action Figure 1: Comparative Mechanism of Action cluster_GS443902 This compound cluster_Favipiravir Favipiravir Triphosphate GS_entry Remdesivir (Prodrug) Enters Cell GS_metabolism Intracellular Metabolism GS_entry->GS_metabolism GS_active GS-443902 (Active Triphosphate) GS_metabolism->GS_active GS_incorporation Incorporation into Viral RNA by RdRp GS_active->GS_incorporation GS_termination Delayed Chain Termination GS_incorporation->GS_termination Favi_entry Favipiravir (Prodrug) Enters Cell Favi_metabolism Intracellular Metabolism Favi_entry->Favi_metabolism Favi_active Favipiravir-RTP (Active Triphosphate) Favi_metabolism->Favi_active Favi_incorporation Incorporation into Viral RNA by RdRp Favi_active->Favi_incorporation Favi_mutagenesis Lethal Mutagenesis Favi_incorporation->Favi_mutagenesis Favi_termination Chain Termination Favi_incorporation->Favi_termination

Caption: Figure 1: Comparative Mechanism of Action

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and favipiravir triphosphate. It is crucial to note that the data are compiled from different studies and the experimental conditions may vary. Therefore, a direct comparison of absolute values should be made with caution.

Table 1: Biochemical Inhibitory Activity against Viral RdRp

CompoundVirus TargetIC50 (µM)Reference
This compoundRespiratory Syncytial Virus (RSV) RdRp1.1[11][12]
This compoundHepatitis C Virus (HCV) RdRp5[11][12]
Favipiravir triphosphateInfluenza Virus RdRp~0.34[13]

Table 2: In Vitro Antiviral Activity of Parent Prodrugs

ProdrugVirus TargetCell LineEC50 (µM)Reference
RemdesivirSARS-CoV-2Vero E60.77[14]
FavipiravirSARS-CoV-2Vero E661.88[5]

Table 3: Intracellular Concentrations of Active Triphosphates

CompoundCell LineProdrug ConcentrationCmax of Triphosphate (pmol/million cells)Time to Cmax (hours)Reference
GS-443902Macrophages1 µM Remdesivir3002[11]
GS-443902HMVEC1 µM Remdesivir11024[11]
GS-443902HeLa1 µM Remdesivir9048[11]
Favipiravir-RTPMDCKNot specifiedNot directly comparableNot specified[15][16]

Note: Data for intracellular concentrations of favipiravir-RTP are often presented in the context of pharmacokinetic modeling and may not be directly comparable to the Cmax values reported for GS-443902.[15][16]

Experimental Protocols

A generalized experimental protocol for an in vitro RNA-dependent RNA polymerase (RdRp) inhibition assay is described below. Specific details may vary between laboratories and target viruses.

Experimental_Workflow Figure 2: Generalized RdRp Inhibition Assay Workflow start Start reagents Prepare Reaction Mixture: - Purified RdRp Enzyme - RNA Template/Primer - NTPs (ATP, GTP, CTP, UTP) - Labeled Nucleotide (e.g., [α-32P]GTP) start->reagents inhibitor Add Test Compound: - this compound or - Favipiravir triphosphate (at varying concentrations) reagents->inhibitor incubation Incubate at Optimal Temperature (e.g., 30-37°C) inhibitor->incubation stop_reaction Stop Reaction (e.g., add EDTA) incubation->stop_reaction analysis Analyze RNA Products: - Denaturing Polyacrylamide Gel  Electrophoresis (PAGE) stop_reaction->analysis quantification Quantify RNA Synthesis: - Phosphorimager or  Scintillation Counting analysis->quantification ic50 Calculate IC50 Value quantification->ic50

Caption: Figure 2: Generalized RdRp Inhibition Assay Workflow

Key Steps in the RdRp Inhibition Assay:

  • Preparation of the Reaction Mixture: A typical reaction mixture includes the purified viral RdRp enzyme, a specific RNA template and primer, a mixture of the four natural nucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP), and a radiolabeled or fluorescently labeled nucleotide for detection of the newly synthesized RNA.[2]

  • Addition of the Inhibitor: The compound to be tested (this compound or favipiravir triphosphate) is added to the reaction mixture at a range of concentrations.

  • Incubation: The reaction is incubated at the optimal temperature for the specific RdRp enzyme, allowing RNA synthesis to proceed.

  • Stopping the Reaction: The reaction is terminated, often by the addition of a chelating agent like EDTA, which sequesters the magnesium ions required for polymerase activity.

  • Analysis of RNA Products: The newly synthesized RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: The amount of synthesized RNA is quantified by detecting the incorporated labeled nucleotide, for example, using a phosphorimager for radiolabeled nucleotides.

  • IC50 Determination: The concentration of the inhibitor that reduces the RdRp activity by 50% (IC50) is calculated from the dose-response curve.

Summary and Conclusion

This compound and favipiravir triphosphate are both potent inhibitors of viral RNA-dependent RNA polymerase, but they exhibit distinct mechanisms of action. GS-443902 acts as a delayed chain terminator, while favipiravir triphosphate is believed to function through a combination of lethal mutagenesis and chain termination.

Direct comparative data on their biochemical potency is scarce, and a comprehensive understanding of their relative efficacy requires careful consideration of the specific virus, experimental system, and cell type used in the evaluation. The in vitro data for the parent prodrugs suggest that remdesivir is more potent against SARS-CoV-2 in Vero E6 cells than favipiravir. However, the clinical relevance of this difference is influenced by the efficiency of intracellular conversion to the active triphosphate form and the respective pharmacokinetic and pharmacodynamic profiles of the drugs.

This guide provides a foundational comparison to aid researchers in the design and interpretation of studies involving these two important antiviral compounds. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of their biochemical activities.

References

Assessing the Selectivity of GS-443902 Trisodium for Viral Over Host Polymerases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of GS-443902, the active nucleoside analog of remdesivir, for viral RNA-dependent RNA polymerase (RdRp) over host DNA and RNA polymerases. The information is compiled from various in vitro studies and presents quantitative data, detailed experimental methodologies, and visual representations of key processes to aid in the assessment of this antiviral compound.

Executive Summary

GS-443902, in its active triphosphate form (GS-443902-TP), demonstrates a high degree of selectivity for viral RNA-dependent RNA polymerases over essential human polymerases. This selectivity is a critical factor in its favorable safety profile, minimizing off-target effects and potential cytotoxicity. In vitro studies have consistently shown that GS-443902-TP is a potent inhibitor of various viral RdRps while exhibiting minimal to no activity against human DNA polymerases α, β, and γ, as well as RNA polymerase II, even at high concentrations. This selectivity profile compares favorably to other nucleotide analogs, positioning GS-443902 as a promising platform for the development of broad-spectrum antiviral therapeutics.

Data Presentation: Comparative Selectivity of Nucleotide Analogs

The following table summarizes the inhibitory activity (IC50 values) of the triphosphate forms of GS-443902 and other representative antiviral nucleotide analogs against viral and human polymerases. Lower IC50 values indicate greater potency.

Compound (Triphosphate Form)Viral Polymerase (Target)IC50 (μM)Human DNA Polymerase αIC50 (μM)Human DNA Polymerase βIC50 (μM)Human RNA Polymerase IIIC50 (μM)Reference(s)
GS-443902-TP SARS-CoV-2 RdRp~1.3>200>200>200[1]
Sofosbuvir-TP Hepatitis C Virus (HCV) NS5B0.095>100>100>100[2][3]
Favipiravir-RTP Influenza Virus RdRp0.341>1000>1000905[4][5]

Note: IC50 values can vary depending on the specific assay conditions, including the source of the enzyme, template/primer sequences, and nucleotide concentrations. The data presented here are for comparative purposes.

Mechanism of Action and Selectivity

GS-443902 is a prodrug that is metabolized intracellularly to its active triphosphate form, GS-443902-TP. This active metabolite acts as an adenosine triphosphate (ATP) analog, competing with the natural substrate for incorporation into the nascent viral RNA chain by the viral RdRp. Upon incorporation, GS-443902 causes delayed chain termination, effectively halting viral replication[6].

The high selectivity of GS-443902-TP for viral RdRp over host polymerases is attributed to the specific structural features of the viral enzyme's active site, which can accommodate the modified nucleotide analog more readily than the highly conserved active sites of human polymerases.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of GS-443902's selectivity.

Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Primer Extension-Based)

This assay quantitatively measures the inhibition of viral RdRp activity by a nucleotide analog.

a. Materials:

  • Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).

  • RNA template-primer duplex, with the primer being fluorescently labeled (e.g., with 5'-FAM).

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl2, 0.01% Triton X-100, 1 mM DTT).

  • Natural ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).

  • GS-443902-TP and other nucleotide analog triphosphates.

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol).

b. Procedure:

  • Prepare a reaction mixture containing the reaction buffer, RNA template-primer duplex, and the viral RdRp enzyme.

  • Add varying concentrations of the inhibitor (e.g., GS-443902-TP) to the reaction mixture and incubate for a short period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the polymerase reaction by adding a mixture of rNTPs.

  • Allow the reaction to proceed for a defined time (e.g., 30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the fluorescently labeled RNA products using a gel imager.

  • Quantify the intensity of the bands corresponding to the full-length product and any terminated products.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Human DNA Polymerase Inhibition Assay

This assay assesses the effect of a nucleotide analog on the activity of human DNA polymerases.

a. Materials:

  • Purified recombinant human DNA polymerase α, β, or γ.

  • Activated calf thymus DNA (as a template-primer).

  • Reaction buffer specific for the polymerase being tested.

  • Deoxyribonucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP).

  • Radiolabeled dNTP (e.g., [α-³²P]dGTP).

  • GS-443902-TP and other nucleotide analog triphosphates.

  • Stop solution (e.g., 0.5 M EDTA).

  • Glass fiber filters.

  • Scintillation fluid.

b. Procedure:

  • Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, and the human DNA polymerase.

  • Add varying concentrations of the inhibitor to the reaction mixture.

  • Initiate the reaction by adding a mixture of dNTPs, including the radiolabeled dNTP.

  • Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Spot the reaction mixture onto glass fiber filters and wash with a trichloroacetic acid (TCA) solution to precipitate the DNA.

  • Wash the filters with ethanol and allow them to dry.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Human RNA Polymerase II Inhibition Assay

This assay evaluates the inhibitory effect of a nucleotide analog on the transcriptional activity of human RNA polymerase II.

a. Materials:

  • HeLa cell nuclear extract (as a source of RNA polymerase II and other transcription factors).

  • DNA template containing a known promoter (e.g., the adenovirus major late promoter).

  • Reaction buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 20% glycerol).

  • rNTPs (ATP, GTP, CTP, UTP).

  • Radiolabeled rNTP (e.g., [α-³²P]UTP).

  • GS-443902-TP and other nucleotide analog triphosphates.

  • Stop solution (e.g., formamide loading dye).

b. Procedure:

  • Pre-incubate the nuclear extract with the DNA template to allow for the formation of the pre-initiation complex.

  • Add varying concentrations of the inhibitor to the mixture.

  • Initiate transcription by adding the rNTP mix containing the radiolabeled rNTP.

  • Incubate the reaction at 30°C for a defined time (e.g., 45 minutes).

  • Terminate the reaction by adding the stop solution.

  • Separate the RNA transcripts by denaturing PAGE.

  • Visualize the radiolabeled transcripts by autoradiography.

  • Quantify the intensity of the full-length transcript band.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway: Intracellular Activation of Remdesivir

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir (Prodrug) Remdesivir_intra Remdesivir Remdesivir->Remdesivir_intra Cell Entry GS441524_MP GS-441524 Monophosphate Remdesivir_intra->GS441524_MP Esterases GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Nucleoside Kinases GS443902_TP GS-443902 Triphosphate (Active Form) GS441524_DP->GS443902_TP Nucleoside Kinases Inhibition Viral RdRp Inhibition GS443902_TP->Inhibition

Caption: Intracellular activation of Remdesivir to its active triphosphate form, GS-443902.

Experimental Workflow: Polymerase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, Polymerase, Template/Primer) C Add Inhibitor to Reaction Mix A->C B Prepare Serial Dilutions of Inhibitor (e.g., GS-443902-TP) B->C D Initiate Reaction with (d)NTPs C->D E Incubate at Optimal Temperature D->E F Terminate Reaction E->F G Separate Products by Gel Electrophoresis F->G H Visualize and Quantify Products G->H I Calculate % Inhibition and IC50 H->I

References

Independent Verification of GS-443902 Trisodium IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902, the active triphosphate form of the antiviral prodrug Remdesivir, is a potent inhibitor of viral RNA-dependent RNA polymerases (RdRps). Its trisodium salt form is crucial for in vitro biochemical assays aimed at determining its inhibitory activity, commonly expressed as the half-maximal inhibitory concentration (IC50). This guide provides a comparative overview of the published IC50 values for GS-443902 trisodium, details the experimental methodologies for their determination, and contrasts its performance with alternative antiviral agents. The information presented here is intended to support researchers in the independent verification and contextualization of GS-443902's antiviral efficacy.

Data Presentation: Comparative IC50 Values

The inhibitory activity of this compound has been evaluated against various viral RNA-dependent RNA polymerases. The following table summarizes the publicly available IC50 values. It is important to note that direct "independent verification" studies are not extensively published; however, the consistent reporting of these values by multiple commercial suppliers suggests a common primary data source.

CompoundTarget Virus/EnzymeIC50 (µM)Reference
This compound Respiratory Syncytial Virus (RSV) RdRp1.1[1][2][3][4]
This compound Hepatitis C Virus (HCV) RdRp5[1][2][3][4]

For comparative purposes, the table below includes the IC50 and EC50 values for the active triphosphate forms of other notable antiviral drugs.

Compound (Active Form)Target Virus/EnzymeIC50/EC50 (µM)Reference/Notes
Favipiravir-RTP Influenza Virus RdRp0.341[5] (IC50)
Molnupiravir (NHC) SARS-CoV-2 (Vero cells)0.3[2] (IC50)
Molnupiravir (NHC) SARS-CoV-2 (Calu-3 cells)0.08[2] (IC50)
Remdesivir Human Coronavirus (HCoV-NL63)0.3806[6] (EC50)

Experimental Protocols

The determination of IC50 values for nucleoside triphosphate analogues like GS-443902 against viral RdRps is typically performed using in vitro biochemical assays. These assays measure the enzymatic activity of the polymerase in the presence of varying concentrations of the inhibitor.

General Principle of an In Vitro RdRp Inhibition Assay

The fundamental principle involves reconstituting the viral RNA polymerase activity in a cell-free system. This requires the purified viral RdRp enzyme, a suitable RNA template and primer, and a supply of nucleotide triphosphates (NTPs), including a labeled nucleotide for detection. The inhibitor (in this case, this compound) is added at a range of concentrations, and its effect on the rate of RNA synthesis is measured.

Detailed Methodology: A Non-Radioactive RdRp Inhibition Assay

Several non-radioactive methods have been developed to assess RdRp activity, offering advantages in terms of safety and disposal. One common approach is a fluorescence-based assay that detects the formation of double-stranded RNA (dsRNA) as the product of polymerase activity.

Materials and Reagents:

  • Purified recombinant viral RNA-dependent RNA polymerase (RdRp) complex (e.g., nsp12/nsp7/nsp8 for SARS-CoV-2).

  • Single-stranded RNA template with a primer binding site.

  • RNA primer complementary to the template.

  • A mixture of all four natural ribonucleotide triphosphates (ATP, GTP, CTP, UTP) at optimized concentrations.

  • This compound stock solution.

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X 100).

  • RNase inhibitor.

  • dsRNA-specific fluorescent dye (e.g., PicoGreen or similar).

  • 96-well or 384-well microplates suitable for fluorescence measurements.

  • Plate reader capable of fluorescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: In each well of the microplate, combine the assay buffer, RNase inhibitor, RNA template, and RNA primer.

  • Inhibitor Addition: Add the diluted this compound to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

  • Enzyme Addition: Initiate the reaction by adding the purified RdRp enzyme to all wells except the "no enzyme" control.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60-120 minutes) to allow for RNA synthesis.

  • Detection: Stop the reaction and add the dsRNA-specific fluorescent dye to each well.

  • Fluorescence Measurement: After a short incubation with the dye, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity.

    • Plot the percentage of RdRp activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Remdesivir and GS-443902

GS-443902_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Remdesivir Remdesivir (GS-5734) Metabolite1 Alanine Metabolite (GS-704277) Remdesivir->Metabolite1 Esterases Metabolite2 Monophosphate Metabolite Metabolite1->Metabolite2 Phosphoramidase GS441524 Parent Nucleoside (GS-441524) Metabolite2->GS441524 Phosphatase GS443902 Active Triphosphate (GS-443902) Metabolite2->GS443902 Kinases GS441524->Metabolite2 Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS443902->RdRp Competes with ATP Chain_termination Delayed Chain Termination RdRp->Chain_termination Incorporation into nascent RNA RNA_template Viral RNA Template RNA_template->RdRp Remdesivir_ext Remdesivir (Extracellular) Remdesivir_ext->Remdesivir Cellular Uptake RdRp_IC50_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Template/Primer, NTPs, Buffer) start->prep_reagents prep_inhibitor Prepare Serial Dilution of this compound start->prep_inhibitor setup_rxn Set up Reaction in Microplate (with and without inhibitor) prep_reagents->setup_rxn prep_inhibitor->setup_rxn add_enzyme Initiate Reaction by Adding RdRp setup_rxn->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate detect Stop Reaction & Add Detection Reagent (e.g., dsRNA dye) incubate->detect measure Measure Signal (e.g., Fluorescence) detect->measure analyze Analyze Data: Normalize & Plot Dose-Response Curve measure->analyze end Determine IC50 Value analyze->end

References

Safety Operating Guide

Proper Disposal of GS-443902 Trisodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is paramount. This guide provides essential information and a step-by-step operational plan for the proper disposal of GS-443902 trisodium, a key antiviral research compound.

Disclaimer: This document provides guidance based on general laboratory safety principles and publicly available information. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for this compound from your specific supplier for complete and accurate safety and disposal information before handling or disposing of this chemical.

Immediate Safety and Handling Precautions

This compound is the active triphosphate metabolite of Remdesivir and is a potent viral RNA-dependent RNA-polymerases (RdRp) inhibitor.[1] While specific hazard information is limited in the public domain, it is prudent to handle this compound with care in a laboratory setting.

Key Handling Reminders:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Instability in Solution: this compound is noted to be unstable in solutions; it is recommended to prepare solutions fresh for experimental use.[1] This property may influence the choice of disposal method for solutions.

Step-by-Step Disposal Procedure

The following procedure is a general guideline for the disposal of this compound waste. This procedure should be adapted to comply with your institution's specific waste management policies and local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Solid Waste: Unused or expired solid this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be classified as chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected as hazardous chemical waste. Due to its instability in solution, immediate disposal after use is recommended. Do not mix with other waste streams unless compatibility is confirmed.

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • Label the container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste:

    • Collect in a dedicated, leak-proof, and shatter-resistant hazardous waste container.

    • Ensure the container is properly labeled with "Hazardous Waste," the chemical name, the solvent used, and the approximate concentration.

    • Do not overfill containers; leave adequate headspace for expansion.

Step 3: Waste Treatment and Final Disposal

The primary recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company.

  • Incineration: High-temperature incineration is a common and effective method for the destruction of many organic chemical wastes.

  • Chemical Decontamination: For trace amounts of contamination on lab surfaces or equipment, decontamination with a suitable chemical agent may be appropriate. The choice of decontaminant should be based on the chemical properties of this compound and as recommended by the SDS or your institution's EHS.

Do NOT dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes general quantitative information relevant to its handling and potential waste generation.

ParameterValue/InformationSource
Chemical Formula C12H13N5Na3O13P3MedChemExpress
Molecular Weight 597.15 g/mol MedChemExpress
Solubility Soluble in waterMedChemExpress
Stability in Solution Unstable, fresh preparation recommended[1]
Recommended Storage -20°C, sealed, away from moisture and lightMedChemExpress

Experimental Protocols Referenced

The disposal procedures outlined are based on standard laboratory chemical waste management protocols. No specific experimental protocols for the disposal of this compound were found in the public domain. The operational plan is derived from guidelines provided by regulatory bodies such as the Environmental Protection Agency (EPA) and the Centers for Disease Control and Prevention (CDC) for the management of laboratory chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

GS443902_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal cluster_methods Disposal Methods Solid_Waste Solid Waste (Unused compound, contaminated consumables) Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Liquid_Waste Liquid Waste (Solutions containing GS-443902) Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Licensed_Disposal Transfer to Licensed Hazardous Waste Disposal Company Collect_Solid->Licensed_Disposal Collect_Liquid->Licensed_Disposal Incineration High-Temperature Incineration Licensed_Disposal->Incineration Primary Method

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these guidelines and, most importantly, the specific instructions in the manufacturer's SDS, laboratories can ensure the safe and environmentally responsible disposal of this compound. This commitment to proper chemical handling and waste management is integral to maintaining a safe research environment and building public trust.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.